molecular formula C11H10N2O2 B060750 4-(1H-pyrazol-1-ylmethyl)benzoic acid CAS No. 160388-53-4

4-(1H-pyrazol-1-ylmethyl)benzoic acid

Cat. No.: B060750
CAS No.: 160388-53-4
M. Wt: 202.21 g/mol
InChI Key: ZHQQRHUITAFMTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-pyrazol-1-ylmethyl)benzoic acid is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(pyrazol-1-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)10-4-2-9(3-5-10)8-13-7-1-6-12-13/h1-7H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQQRHUITAFMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424444
Record name 4-(1H-pyrazol-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160388-53-4
Record name 4-(1H-pyrazol-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-Pyrazol-1-ylmethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(1H-pyrazol-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(1H-pyrazol-1-ylmethyl)benzoic acid is a bifunctional organic molecule that incorporates both a pyrazole ring and a benzoic acid moiety. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science. The pyrazole nucleus is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties[1][2]. The benzoic acid group provides a handle for further chemical modifications, such as amide bond formation or esterification, enabling the exploration of structure-activity relationships and the development of novel drug candidates and functional materials.

This technical guide provides a comprehensive overview of the synthetic pathways for preparing this compound, designed for researchers, scientists, and professionals in drug development. We will delve into two primary, logically sound synthetic strategies, offering detailed, step-by-step protocols and explaining the chemical principles that underpin these methodologies.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through two principal retrosynthetic disconnections, as illustrated below. Each strategy offers distinct advantages and presents unique experimental considerations.

G cluster_0 Strategy A: N-Alkylation cluster_1 Strategy B: Pyrazole Ring Formation target This compound pyrazole Pyrazole target->pyrazole N-Alkylation benzyl_bromide 4-(Bromomethyl)benzoic acid or its ester target->benzyl_bromide hydrazine Hydrazine target->hydrazine Cyclocondensation dicarbonyl Benzoic acid-derived 1,3-dicarbonyl equivalent target->dicarbonyl

Caption: Retrosynthetic analysis of this compound.

Strategy A: N-Alkylation of Pyrazole with a Benzylic Electrophile

This is arguably the most direct and widely applicable approach. It involves the formation of the C-N bond between the pyrazole ring and the benzoic acid moiety in the final key step. This strategy can be further divided into two pathways depending on the protection state of the carboxylic acid.

Pathway A1: Alkylation with 4-(Bromomethyl)benzoic acid

This pathway involves the direct reaction of pyrazole with 4-(bromomethyl)benzoic acid. A crucial consideration here is the presence of the acidic proton of the carboxylic acid, which can interfere with the basic conditions often employed for N-alkylation.

G cluster_0 Step 1: Radical Bromination cluster_1 Step 2: N-Alkylation toluic_acid 4-Methylbenzoic acid bromomethyl_benzoic_acid 4-(Bromomethyl)benzoic acid toluic_acid->bromomethyl_benzoic_acid NBS, AIBN target This compound bromomethyl_benzoic_acid->target pyrazole Pyrazole pyrazole->target Base (e.g., K2CO3)

Caption: Synthesis of this compound via Pathway A1.

Step 1: Synthesis of 4-(Bromomethyl)benzoic acid

The synthesis of the key electrophile, 4-(bromomethyl)benzoic acid, is typically achieved through a radical bromination of 4-methylbenzoic acid. N-Bromosuccinimide (NBS) is the reagent of choice for this benzylic bromination, as it provides a low, steady concentration of bromine radicals, minimizing side reactions. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction[3].

Experimental Protocol: Synthesis of 4-(Bromomethyl)benzoic acid [3]

  • To a round-bottom flask, add 4-methylbenzoic acid (1.0 eq.), N-bromosuccinimide (1.1 eq.), and a suitable solvent such as carbon tetrachloride or chlorobenzene.

  • Add a catalytic amount of a radical initiator (e.g., AIBN, 0.05 eq.).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product and succinimide byproduct.

  • Filter the solid and wash with cold solvent to remove any remaining starting materials.

  • The crude product is then purified by recrystallization, typically from a mixture of water and an organic solvent, to yield pure 4-(bromomethyl)benzoic acid.

Causality Behind Experimental Choices:

  • NBS: Used as a source of bromine radicals for selective benzylic bromination over aromatic bromination.

  • AIBN/Benzoyl Peroxide: These initiators decompose upon heating to generate radicals that initiate the chain reaction.

  • Reflux: Provides the necessary thermal energy to initiate the radical reaction and maintain the chain propagation.

Step 2: N-Alkylation of Pyrazole

The N-alkylation of pyrazole with 4-(bromomethyl)benzoic acid is typically carried out in the presence of a mild base to deprotonate the pyrazole, rendering it nucleophilic. The choice of base is critical to avoid deprotonation of the carboxylic acid, which could lead to side reactions.

Experimental Protocol: N-Alkylation

  • In a round-bottom flask, dissolve pyrazole (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium bicarbonate (NaHCO₃, 2.0 eq.).

  • To this suspension, add a solution of 4-(bromomethyl)benzoic acid (1.0 eq.) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gentle heating (40-50 °C) for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl) to a pH of 3-4 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization.

Causality Behind Experimental Choices:

  • Mild Base: A weak base like K₂CO₃ is used to deprotonate the pyrazole N-H without significantly deprotonating the carboxylic acid, which could lead to solubility issues or unwanted side reactions.

  • Polar Aprotic Solvent: DMF or acetonitrile are excellent solvents for this type of reaction as they can dissolve the reactants and facilitate the SN2 reaction.

Pathway A2: Protection-Deprotection Strategy

To circumvent any potential issues with the free carboxylic acid, a protection-deprotection strategy can be employed. The carboxylic acid of 4-methylbenzoic acid is first converted to an ester (e.g., methyl or ethyl ester). The benzylic position is then brominated, followed by N-alkylation of pyrazole. The final step is the hydrolysis of the ester to yield the desired product.

G toluic_acid 4-Methylbenzoic acid ester Methyl 4-methylbenzoate toluic_acid->ester MeOH, H+ bromo_ester Methyl 4-(bromomethyl)benzoate ester->bromo_ester NBS, AIBN pyrazole_ester Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate bromo_ester->pyrazole_ester Pyrazole, Base target This compound pyrazole_ester->target Hydrolysis (LiOH or NaOH)

Caption: Synthesis of this compound via Pathway A2.

Experimental Protocol: Pathway A2

  • Esterification: Reflux 4-methylbenzoic acid in methanol with a catalytic amount of sulfuric acid for 4-6 hours to obtain methyl 4-methylbenzoate.

  • Bromination: Perform radical bromination on methyl 4-methylbenzoate using NBS and AIBN as described in Pathway A1 to yield methyl 4-(bromomethyl)benzoate.

  • N-Alkylation: React methyl 4-(bromomethyl)benzoate with pyrazole in the presence of a base (e.g., K₂CO₃ or NaH) in DMF to obtain methyl 4-(1H-pyrazol-1-ylmethyl)benzoate.

  • Hydrolysis: Saponify the resulting ester using an aqueous solution of lithium hydroxide or sodium hydroxide in a mixture of THF and water to afford the final product, this compound[4].

Causality Behind Experimental Choices:

  • Ester Protection: The methyl ester group is stable under the conditions of radical bromination and N-alkylation, and it can be easily removed by hydrolysis.

  • Stronger Base for Alkylation: With the acidic proton of the carboxylic acid masked, a stronger base like sodium hydride (NaH) can be used for the deprotonation of pyrazole, potentially leading to a faster and more efficient reaction.

Parameter Pathway A1 Pathway A2
Number of Steps 24
Overall Yield ModerateModerate to Good
Key Advantage More atom-economicalAvoids potential side reactions of the free acid
Key Disadvantage Potential for side reactionsLonger synthetic route

Strategy B: Pyrazole Ring Formation on a Benzoic Acid Scaffold

This strategy involves constructing the pyrazole ring from a precursor that already contains the benzoic acid moiety. A common approach is the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For the target molecule, this would involve a derivative of 4-formylbenzoic acid.

G formyl_benzoic 4-Formylbenzoic acid hydrazone Hydrazone intermediate formyl_benzoic->hydrazone Hydrazine pyrazole_carbaldehyde 4-(1H-Pyrazol-4-carbaldehyde)benzoic acid hydrazone->pyrazole_carbaldehyde Vilsmeier-Haack reagent target This compound pyrazole_carbaldehyde->target Reduction (e.g., Wolff-Kishner)

Caption: A possible route for Strategy B, which is more complex for the target molecule.

While this strategy is powerful for the synthesis of other pyrazole derivatives[5][6][7], it is less direct for the synthesis of this compound. The required starting materials with the appropriate substitution pattern are not as readily available as those for Strategy A. Therefore, Strategy A is the more practical and recommended approach for the synthesis of this specific target molecule.

Conclusion

The synthesis of this compound is most efficiently achieved through the N-alkylation of pyrazole with a suitable 4-(halomethyl)benzoic acid derivative (Strategy A). The choice between a direct alkylation (Pathway A1) and a protection-deprotection strategy (Pathway A2) will depend on the specific experimental conditions and the desired purity of the final product. For larger scale syntheses where avoiding potential side reactions is paramount, the protection-deprotection route is often preferred. This guide provides the fundamental principles and practical protocols to enable researchers to successfully synthesize this valuable chemical building block.

References

An In-depth Technical Guide to the Physicochemical Characterization of 4-(1H-pyrazol-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative of Physicochemical Profiling

In the landscape of modern drug discovery, the adage "the medium is the message" finds a parallel in "the molecule is its properties." The therapeutic potential of a novel chemical entity is inextricably linked to its fundamental physicochemical characteristics. These properties—such as solubility, lipophilicity, and ionization state—govern a molecule's journey through the body, dictating its absorption, distribution, metabolism, and excretion (ADME). For researchers, scientists, and drug development professionals, a comprehensive understanding of these parameters is not merely academic; it is a strategic imperative that informs lead optimization, formulation development, and ultimately, clinical success.

This guide focuses on 4-(1H-pyrazol-1-ylmethyl)benzoic acid, a molecule incorporating two pharmacologically significant moieties: the pyrazole ring, a cornerstone of numerous approved drugs, and the benzoic acid group, a classic component for modulating solubility and providing a key interaction point.[1] Derivatives of this scaffold have shown promise as potent antibacterial agents, particularly against challenging drug-resistant strains like MRSA and VRE, underscoring the importance of this chemical class.[2][3][4][5][6]

This document eschews a simple data sheet in favor of a practical, in-depth guide. It is designed to provide not just the "what," but the "how" and "why" of physicochemical characterization. We will delve into the expert-driven methodologies required to accurately determine the critical properties of this molecule, providing self-validating, step-by-step protocols that ensure data integrity and reproducibility.

Molecular Identity and Structural Attributes

A thorough characterization begins with the molecule's fundamental identity. While extensive experimental data for this specific compound is not broadly published, we can define its core attributes and infer properties from closely related analogs.

Chemical Structure:

Caption: Core components of this compound.

Table 1: Core Molecular Properties

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₂Calculated
Molecular Weight 202.21 g/mol Calculated
Purity ≥97%[7]
Insights from a Crystalline Analog: Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate

While the crystal structure of the parent acid is not publicly available, the structure of its ethyl ester, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, has been resolved.[8][9] This provides invaluable, experimentally-derived insights into the molecule's conformation.

The key finding is the dihedral angle of 76.06° between the pyrazole and benzene rings.[8][9] This non-planar, twisted conformation is critical, as it dictates the three-dimensional space the molecule occupies, influencing how it may fit into a biological target's binding pocket. The crystal packing is stabilized by weak C–H···π interactions, suggesting that strong, directional hydrogen bonding from the carboxylic acid group (absent in the ester) will likely dominate the crystal lattice of the parent compound.

Table 2: Crystallographic Data for Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate

ParameterValueReference
Formula C₁₃H₁₄N₂O₂[8]
Molecular Weight 230.26 g/mol [8]
Crystal System Triclinic[8]
Space Group P-1[8]
Dihedral Angle (Pyrazole-Benzene) 76.06 (11)°[8][9]

Lipophilicity: The Gatekeeper of Membrane Permeability (LogP)

Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is arguably one of the most critical physicochemical parameters in drug design. It governs a compound's ability to cross biological membranes, its binding affinity to plasma proteins, and its potential for metabolic breakdown. A LogP value that is too low may result in poor absorption, while a value that is too high can lead to poor aqueous solubility and rapid metabolism.[10]

The "shake-flask" method remains the gold standard for LogP determination due to its direct and unambiguous measurement of partitioning.[10][11]

Workflow for Experimental LogP Determination

LogP_Workflow prep 1. Prepare Phases (Water- & Octanol- saturated) dissolve 2. Dissolve Compound in one phase prep->dissolve shake 3. Shake to Equilibrium (e.g., 24h at const. temp) dissolve->shake separate 4. Separate Phases (Centrifugation) shake->separate analyze 5. Analyze Concentration (HPLC-UV in both phases) separate->analyze calculate 6. Calculate LogP log₁₀([Org]/[Aq]) analyze->calculate

Caption: Shake-Flask Method for LogP Determination.

Protocol 2.1: Shake-Flask LogP Determination
  • System Preparation (Causality: To ensure thermodynamic equilibrium is measured between mutually saturated phases):

    • Prepare a sufficient volume of 1-octanol saturated with water and water saturated with 1-octanol (buffered to a relevant pH, e.g., 7.4) by mixing them vigorously for 24 hours and allowing the layers to separate.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the water-saturated octanol phase at a concentration that will be accurately quantifiable by the chosen analytical method (e.g., HPLC-UV).

  • Partitioning:

    • In a suitable vessel, combine a precise volume of the octanol stock solution with a precise volume of the octanol-saturated aqueous phase (e.g., a 1:1 ratio).

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a time sufficient to reach equilibrium (typically 24 hours).[12]

  • Phase Separation (Causality: To prevent cross-contamination which would invalidate the concentration measurement):

    • Centrifuge the vessel at high speed to ensure a clean and complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each phase using a validated analytical method, such as reverse-phase HPLC with UV detection, against a standard curve.

  • Calculation:

    • The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P: LogP = log₁₀(C_octanol / C_aqueous).[13]

Ionization State: The pH-Dependent Switch (pKa)

The pKa, or acid dissociation constant, defines the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms. For this compound, the carboxylic acid group is the primary ionizable center. Its pKa dictates the molecule's charge state in different physiological compartments (e.g., stomach vs. intestine), which profoundly impacts its solubility, permeability, and potential for ionic interactions with biological targets.[11]

UV-Vis spectrophotometry provides a robust and widely used method for pKa determination, leveraging the fact that the protonated and deprotonated forms of a molecule often have different UV absorbance spectra.[14]

Logic of Spectrophotometric pKa Determination

pKa_Determination cluster_prep Experiment cluster_analysis Data Analysis prep Prepare Buffers (e.g., pH 2 to 12) measure Measure Absorbance of Compound in each buffer prep->measure plot Plot Absorbance vs. pH measure->plot sigmoid Generate Sigmoid Curve plot->sigmoid inflection Find Inflection Point sigmoid->inflection result pH at Inflection Point = pKa inflection->result

Caption: Logic flow for determining pKa via UV-Vis spectrophotometry.

Protocol 3.1: Spectrophotometric pKa Determination
  • Wavelength Selection (Causality: To maximize the signal difference between the two species):

    • Record the full UV-Vis spectrum (e.g., 200-400 nm) of the compound in a highly acidic solution (e.g., pH 2, where it is fully protonated) and a highly basic solution (e.g., pH 12, where it is fully deprotonated).

    • Identify an analytical wavelength (λ_max) where the difference in absorbance between the two forms is maximal.

  • Buffer Preparation:

    • Prepare a series of buffers covering a wide pH range bracketing the expected pKa of a benzoic acid (typically ~3-5), for instance, from pH 2.0 to 7.0 in 0.5 pH unit increments.

  • Measurement:

    • Prepare a series of solutions with a constant concentration of the compound, each in a different buffer from the series.

    • Measure the absorbance of each solution at the predetermined analytical wavelength.

  • Data Analysis and Calculation:

    • Plot the measured absorbance versus the pH of the buffer. The resulting data should form a sigmoidal curve.[11]

    • The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the absorbance is exactly halfway between the minimum (fully protonated) and maximum (fully deprotonated) values.[15]

    • This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.

Aqueous Solubility: The Foundation of Bioavailability

Aqueous solubility is a critical, often rate-limiting factor for oral drug absorption. Insufficient solubility can lead to poor bioavailability and therapeutic failure, regardless of a compound's potency. It is essential to determine the thermodynamic equilibrium solubility to understand the maximum concentration achievable in the gastrointestinal tract.[12]

Workflow for Equilibrium Solubility Measurement

Solubility_Workflow add 1. Add Excess Solid to Aqueous Buffer equilibrate 2. Equilibrate (Shake at const. temp, e.g., 24-48h) add->equilibrate separate 3. Separate Solid/Liquid (Filter/Centrifuge) equilibrate->separate aliquot 4. Take Supernatant Aliquot & Dilute if necessary separate->aliquot analyze 5. Analyze Concentration (HPLC-UV) aliquot->analyze calculate 6. Calculate Solubility (e.g., in µg/mL or µM) analyze->calculate

Caption: Shake-Flask Method for Aqueous Solubility Determination.

Protocol 4.1: Equilibrium Shake-Flask Solubility
  • System Setup (Causality: To create a saturated solution where the dissolved and solid phases are in true thermodynamic equilibrium):

    • Add an excess amount of solid this compound to a vial containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid at the end of the experiment is crucial to confirm saturation.[16]

  • Equilibration:

    • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium. This can range from 24 to 72 hours, which should be confirmed by sampling at different time points (e.g., 24, 48, 72h) until the concentration in solution remains constant.[16]

  • Phase Separation:

    • Remove the undissolved solid by filtration (using a low-binding filter, e.g., PTFE) or high-speed centrifugation. This step must be performed carefully to avoid disturbing the equilibrium.

  • Quantification:

    • Withdraw a precise aliquot of the clear supernatant.

    • Dilute the aliquot as needed and analyze the concentration using a validated HPLC-UV method against a standard curve prepared in the same buffer.

  • Result Expression:

    • The measured concentration represents the thermodynamic solubility of the compound under the specified conditions (e.g., µg/mL or mM).

Spectroscopic Signature: Verifying Molecular Identity

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure, confirming its identity and purity.

Table 3: Predicted Spectroscopic Characteristics

TechniqueExpected FeaturesRationale
¹H NMR ~12-13 ppm (s, 1H): Carboxylic acid proton (broad).∙ ~7.5-8.2 ppm (m, 7H): Aromatic protons from the benzene and pyrazole rings.∙ ~5.5 ppm (s, 2H): Methylene bridge (-CH₂-) protons.Based on standard chemical shifts for benzoic acids, pyrazoles, and benzylic protons.[17]
¹³C NMR ~167 ppm: Carboxylic acid carbonyl carbon.∙ ~120-140 ppm: Multiple signals for aromatic carbons.∙ ~50-55 ppm: Methylene bridge carbon.Based on standard chemical shifts for the respective functional groups.[17]
FT-IR ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.∙ ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.∙ ~1600, 1450 cm⁻¹: Aromatic C=C stretching.Characteristic vibrational frequencies for carboxylic acid and aromatic functionalities.
Mass Spec. [M+H]⁺ at m/z 203.08: Positive ion mode (ESI+).∙ [M-H]⁻ at m/z 201.06: Negative ion mode (ESI-).Calculated based on the molecular formula C₁₁H₁₀N₂O₂.

Conclusion

The comprehensive physicochemical characterization of this compound is a foundational step in harnessing its therapeutic potential. By applying the rigorous, expert-validated protocols detailed in this guide for determining LogP, pKa, and aqueous solubility, researchers can build a robust data package. This information is critical for interpreting biological activity, guiding medicinal chemistry efforts to optimize ADME properties, and designing effective formulations. The structural insights from crystalline analogs and the predictive power of spectroscopy complete a holistic profile, enabling data-driven decisions in the complex, multi-parameter journey of drug development.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(1H-pyrazol-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the methodologies and analytical processes involved in determining and understanding the crystal structure of 4-(1H-pyrazol-1-ylmethyl)benzoic acid. Given the absence of a publicly available crystal structure for this specific acid, this document will use the closely related and structurally characterized ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate as a primary case study. The principles and protocols detailed herein are directly applicable to the analysis of the target acid, once suitable single crystals are obtained.

Introduction: The Significance of Structural Elucidation

This compound belongs to a class of compounds containing both pyrazole and benzoic acid moieties. Pyrazole derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, antifungal, and antitumor properties.[1][2] The benzoic acid group, on the other hand, can influence solubility, and binding characteristics, and serves as a versatile synthetic handle. In materials science, such compounds can be utilized in polymer formulations to enhance thermal and mechanical properties.[1]

The precise three-dimensional arrangement of atoms within a crystal lattice dictates the macroscopic properties of a compound, including its stability, solubility, and bioavailability. For pharmaceutical development, understanding the crystal structure is paramount for identifying the most stable polymorph, designing effective drug delivery systems, and elucidating structure-activity relationships (SAR).[3] Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining this atomic arrangement with high precision.[4][5][6]

Synthesis and Crystallization: From Powder to High-Quality Single Crystals

The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of diffraction-quality single crystals. This is often the most challenging and critical step in the entire process.

Synthesis of this compound

A plausible synthetic route to the target compound involves the hydrolysis of its corresponding nitrile or ester precursor. The following protocol is adapted from established methods for similar compounds.[7]

Protocol 1: Synthesis via Hydrolysis

  • Reaction Setup : To a round-bottom flask, add 4-(1H-pyrazol-1-yl)benzonitrile (1 equivalent), ethanol, and water (typically in a 1:1 volume ratio).

  • Addition of Base : Add sodium hydroxide (1.5 to 2 equivalents) to the mixture.

  • Reflux : Heat the reaction mixture to reflux (approximately 105 °C) and stir for 16-24 hours.[7] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • Workup :

    • After completion, cool the reaction mixture and concentrate it under reduced pressure to remove the ethanol.

    • Dilute the residue with water and perform an extraction with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material or non-polar impurities.

    • Carefully acidify the aqueous phase to a pH of approximately 5 using 6 M hydrochloric acid.[7]

  • Isolation : The product, this compound, will precipitate as a solid. Collect the solid by filtration, wash with distilled water, and dry in an oven to yield the final product.[7]

Crystallization Methodologies

Obtaining single crystals suitable for SC-XRD requires a pure compound and a carefully controlled crystallization process. The goal is to allow molecules to slowly and orderly arrange themselves into a crystal lattice.[8][9]

Key Principles of Crystallization:

  • Solvent Selection : The ideal solvent should dissolve the compound when hot but have low solubility for it when cold.[8][9] This differential solubility is the driving force for crystallization upon cooling.

  • Slow Cooling : Allowing a saturated hot solution to cool slowly is crucial for the growth of large, well-ordered crystals.[10] Insulating the container can promote this.[10]

  • Nucleation : Crystal growth begins from a nucleation point. If spontaneous nucleation does not occur, it can be induced by scratching the inside of the flask with a glass rod or by adding a tiny "seed crystal" of the compound.[10]

Protocol 2: Crystallization by Slow Evaporation (adapted from the synthesis of the ethyl ester derivative)

  • Prepare a Saturated Solution : Dissolve the synthesized this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).[11] Ensure the solid is completely dissolved.

  • Filtration (Optional) : If any insoluble impurities are present, perform a hot filtration to remove them.

  • Slow Evaporation : Cover the container with a lid or parafilm with a few small holes poked in it. This allows the solvent to evaporate slowly over several hours to days at room temperature.

  • Crystal Harvesting : Once well-formed crystals appear, carefully remove them from the mother liquor using forceps or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis: The Complete Workflow

SC-XRD analysis is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[12]

experimental_workflow

Step 1: Data Collection
  • Crystal Selection and Mounting : A suitable crystal (typically 0.1-0.3 mm in size, free of cracks and defects) is selected under a microscope.[4] It is mounted on a thin glass fiber or a loop, which is then attached to a goniometer head on the diffractometer.[4][12]

  • Preliminary Screening : The mounted crystal is cooled in a stream of cold nitrogen (typically 100-173 K) to minimize thermal vibrations. A few initial diffraction images are collected to assess the crystal's quality and to determine the unit cell parameters and Bravais lattice.[5]

  • Data Collection Strategy : Based on the preliminary data, a strategy for collecting a full sphere of diffraction data is calculated. The diffractometer then systematically rotates the crystal, collecting hundreds or thousands of diffraction images at different orientations to measure the intensities of as many unique reflections as possible.[12]

Step 2: Structure Solution and Refinement

This phase is entirely computational and involves converting the raw diffraction intensities into a 3D atomic model.

  • Data Integration and Scaling : The raw images are processed to integrate the intensity of each diffraction spot. These intensities are then scaled and merged to produce a single reflection file (typically with an .hkl extension).[6]

  • Structure Solution : Software like SHELXT or SIR is used to solve the "phase problem." Direct methods are commonly employed for small molecules to generate an initial electron density map and a preliminary structural model.[2]

  • Structure Refinement : The initial model is refined using a least-squares process with software like SHELXL.[7] This iterative process adjusts atomic positions, and displacement parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[11] The quality of the refinement is monitored by the R-factor; a lower R-factor indicates a better fit.

Step 3: Data Analysis, Visualization, and Reporting
  • Validation : Before publication, the final structural model is validated using tools like checkCIF, provided by the International Union of Crystallography (IUCr). This service checks for inconsistencies and ensures the data adheres to established standards.[9]

  • Visualization and Analysis : Software such as Mercury is used to visualize the 3D structure.[13] It allows for the detailed analysis of intramolecular features (bond lengths, angles, torsion angles) and intermolecular interactions like hydrogen bonds and π-π stacking, which govern the crystal packing.[8][13]

  • Reporting : The final crystal structure data is compiled into a Crystallographic Information File (CIF). The CIF is the standard format for archiving and sharing crystallographic information and is required for publication in most scientific journals.[13]

software_workflow

Case Study: Crystal Structure of Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate

The crystal structure of the ethyl ester of the target compound provides invaluable insight into the likely molecular conformation and packing of the acid form. The crystallographic data was reported by Wang & Feng (2014).[2][14]

Parameter Value
Chemical FormulaC₁₃H₁₄N₂O₂
Formula Weight230.26
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.1338 (12)
b (Å)8.1961 (9)
c (Å)10.7933 (11)
α (°)74.013 (9)
β (°)83.308 (10)
γ (°)64.734 (13)
Volume (ų)625.54 (13)
Z2
Temperature (K)293
RadiationMo Kα
R-factor (R1)0.067
wR20.201
Table 1: Crystallographic data for ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Data sourced from Wang & Feng (2014).[1]
Molecular Structure

The molecule consists of a central benzene ring substituted with an ethyl ester group at one end and a pyrazol-1-ylmethyl group at the other. A key structural feature is the significant twist between the aromatic rings. The dihedral angle between the mean planes of the pyrazole and benzene rings is 76.06 (11)°.[1][2] This non-planar conformation is likely due to the steric freedom afforded by the methylene (-CH₂-) linker. The conformation of the ethyl side chain is anti.[1][2] For the target acid, this compound, a similar significant dihedral angle between the two rings is expected.

Crystal Packing and Intermolecular Interactions

In the crystal structure of the ethyl ester, the primary directional intermolecular forces are very weak C-H···π interactions.[1][2] These interactions involve both the pyrazole and benzene rings, linking the molecules into a three-dimensional network.[1][2]

For the target acid, the presence of the carboxylic acid group introduces a strong hydrogen bond donor (-OH) and acceptor (C=O). Therefore, it is highly probable that the crystal packing of this compound will be dominated by strong O-H···O hydrogen bonds, likely forming centrosymmetric dimers between the carboxylic acid groups, a common motif in benzoic acid derivatives. These strong hydrogen bonds would be the primary drivers of the crystal packing, supplemented by weaker C-H···N or C-H···π interactions.

Conclusion

This guide has outlined the comprehensive process for the crystal structure analysis of this compound, from chemical synthesis to final structural validation. While the definitive structure of the acid remains to be determined, the detailed analysis of its ethyl ester provides a robust predictive framework for its molecular conformation and intermolecular interactions. The workflow presented, emphasizing rigorous experimental technique and computational analysis, serves as a blueprint for researchers aiming to elucidate the solid-state structures of novel compounds, a critical step in advancing drug discovery and materials science.

References

A Technical Guide to the Biological Activity of 4-(1H-Pyrazol-1-ylmethyl)benzoic Acid Derivatives: Synthesis, Mechanisms, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. Within this landscape, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry. This technical guide focuses on a particularly promising scaffold: 4-(1H-pyrazol-1-ylmethyl)benzoic acid and its derivatives. This structure synergistically combines the pharmacologically versatile pyrazole ring with a benzoic acid moiety, creating a framework with significant therapeutic potential. The primary focus of this document is the well-documented antibacterial activity of these derivatives, particularly against resilient Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. We will delve into their mechanisms of action, which include bacterial membrane permeabilization and potential inhibition of fatty acid biosynthesis. Furthermore, this guide explores emerging evidence for their anticancer and anti-inflammatory activities, providing a comprehensive overview for researchers aiming to leverage this scaffold in drug development programs.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The design of novel therapeutic agents often relies on identifying "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets with high affinity. The pyrazole ring system is a quintessential example of such a scaffold, forming the core of several approved drugs.[1][2] Its combination with a benzoic acid group via a methylene linker creates a unique chemical architecture with tunable physicochemical properties.

  • The Pyrazole Moiety : This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a bioisostere for various functional groups, enabling it to participate in hydrogen bonding and other non-covalent interactions within biological targets. Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][3][4]

  • The Benzoic Acid Moiety : This component significantly influences the molecule's overall properties. The carboxylic acid group can act as a hydrogen bond donor and acceptor, and its ionizable nature is critical for modulating aqueous solubility and pharmacokinetic parameters such as absorption and excretion.

  • The N-methylene Linker : The choice of a simple methylene group to connect the pyrazole and benzoic acid rings provides rotational flexibility, allowing the two key pharmacophores to adopt an optimal conformation for binding to a target protein.

This strategic combination of functional groups makes the this compound core a compelling starting point for library synthesis and lead optimization in drug discovery.

Primary Biological Activity: Potent Antibacterial Agents

The most extensively documented biological activity of this class of compounds is their potent antibacterial effect, particularly against drug-resistant Gram-positive pathogens that pose a significant clinical threat.[5][6]

Efficacy Against Clinically Relevant Pathogens

Research has demonstrated that derivatives of this scaffold exhibit potent, bactericidal activity against a panel of challenging bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth, is a key metric for assessing potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Derivatives Against Gram-Positive Bacteria

Compound Derivative Substituent Pattern S. aureus (MRSA) MIC (µg/mL) B. subtilis MIC (µg/mL) Reference
Derivative A 4-Fluoro-3-methyl aniline 3.12 - 6.25 12.5 [7]
Derivative B 3-Chloro-4-methyl aniline 3.12 - 6.25 Potent Inhibitor [7]
Derivative C 4-Bromo-3-methyl aniline Not specified 1 [2]
Derivative D N,N-Diphenyl hydrazone 0.78 1.56 [8]

| Derivative E | 3-Chloro-2-fluoro hydrazone | 0.78 | Not specified |[8] |

Data synthesized from multiple sources to illustrate the range of activity.[2][7][8]

Notably, several derivatives show MIC values as low as 0.5-0.78 µg/mL against MRSA and other resistant strains, positioning them as highly potent antibacterial agents.[2][7][8] Furthermore, studies have shown that bacteria develop resistance to these compounds at a very low frequency, a critical advantage over many existing antibiotics.[7][9]

Proposed Mechanisms of Antibacterial Action

The bactericidal (killing) rather than bacteriostatic (inhibiting growth) nature of these compounds points towards a mechanism that critically disrupts cellular integrity.[7] The primary proposed mechanism is the permeabilization of the bacterial cell membrane.

  • Membrane Disruption : This mechanism involves the insertion of the molecule into the bacterial lipid bilayer, leading to a loss of membrane potential, leakage of essential intracellular components (such as proteins and ions), and ultimately, cell death.[7] This is a rapid and effective killing mechanism that is often harder for bacteria to develop resistance against compared to enzymatic inhibition.

  • Inhibition of Fatty Acid Biosynthesis : Some evidence also suggests that these compounds may interfere with fatty acid biosynthesis, a crucial pathway for building and maintaining the bacterial cell membrane.[2][10]

The following diagram illustrates these proposed mechanisms.

Antibacterial_Mechanisms cluster_0 Bacterial Cell Membrane Cell Membrane Cytoplasm Cytoplasm (Ions, Proteins, ATP) Leakage Leakage of Contents Membrane->Leakage FAS Fatty Acid Synthesis Pathway Death Cell Death FAS->Death   Membrane Integrity Loss Compound Pyrazole-Benzoic Acid Derivative Compound->Membrane 1. Insertion & Permeabilization Compound->FAS 2. Pathway Inhibition Leakage->Death

Caption: Proposed antibacterial mechanisms of pyrazole-benzoic acid derivatives.

Structure-Activity Relationships (SAR)

Systematic modification of the core scaffold has revealed key structural features that govern antibacterial potency. These insights are crucial for rational drug design.

  • Aniline/Hydrazone Moiety : The nature of the substituent at the 4-position of the pyrazole ring is critical. Derivatives synthesized from anilines and hydrazones are particularly effective.[2][8]

  • Lipophilicity and Halogenation : The introduction of lipophilic groups (e.g., methyl) and halogens (F, Cl, Br) on the terminal phenyl ring generally enhances activity.[2][7] For instance, di-substituted phenyl rings, such as 3-chloro-4-methyl, often show superior potency compared to mono-substituted rings.[7]

  • Polar Groups : The addition of highly polar groups, such as sulfonamides or extra carboxylic acids, can be detrimental to activity, likely by hindering the compound's ability to penetrate the bacterial membrane.[2][8]

The diagram below summarizes these key SAR findings.

SAR_Summary cluster_R1 Substituents on Terminal Phenyl Ring Core Core Scaffold 4-(Pyrazol-1-ylmethyl)benzoic acid Lipophilic Lipophilic Groups (e.g., -CH3) Halogens Halogens (e.g., -Cl, -F, -Br) Polar Polar Groups (e.g., -SO2NH2) Activity_Increase Increased Antibacterial Activity Lipophilic->Activity_Increase Halogens->Activity_Increase Activity_Decrease Decreased Antibacterial Activity Polar->Activity_Decrease

Caption: Key structure-activity relationships for antibacterial potency.

Anti-Biofilm and Anti-Persister Activity

Beyond killing free-floating (planktonic) bacteria, select derivatives have demonstrated the ability to both inhibit the formation of and eradicate established bacterial biofilms.[5][7] Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Additionally, these compounds are effective against "persister" cells—a subpopulation of dormant bacteria that can survive antibiotic treatment and cause recurrent infections.[7][9] This dual activity makes them particularly promising candidates for treating chronic and relapsing infections.

Emerging Biological Activities

While antibacterial research is the most mature, the versatile pyrazole scaffold suggests potential in other therapeutic areas.

Anticancer Potential

The pyrazole nucleus is present in numerous compounds with demonstrated anticancer activity.[4] Derivatives have been shown to induce apoptosis and exhibit antiproliferative effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116).[11][12][13] One potential mechanism for pyrazole-containing compounds is the inhibition of carbonic anhydrases (hCA), specifically the tumor-associated isoforms hCA IX and hCA XII, which are involved in regulating pH in the tumor microenvironment and contribute to chemoresistance.[14]

Anti-inflammatory Properties

The structural similarity of the pyrazole core to that found in selective COX-2 inhibitors like celecoxib suggests a plausible anti-inflammatory role.[3] Pyrazole derivatives have been reported to inhibit the production of key inflammatory mediators such as prostaglandins (PGE2) and nitric oxide (NO).[3][15] Future investigation into the this compound scaffold for COX inhibition or modulation of other inflammatory pathways is a logical and promising direction.

Experimental Design and Protocols

Reproducibility is the bedrock of scientific integrity. This section provides validated, step-by-step protocols for the synthesis and evaluation of these compounds.

General Synthetic Pathway

The synthesis of these derivatives is typically achieved through a multi-step process starting from readily available materials. The following workflow is representative of the methods reported in the literature.[8][16]

Synthetic_Workflow Start Substituted Acetophenone + Diethyl Oxalate Intermediate1 Diketone Intermediate Start->Intermediate1 Base-catalyzed Condensation Intermediate2 Pyrazole Carboxylic Ester (Core Ring Formation) Intermediate1->Intermediate2 + 4-Hydrazinobenzoic acid, Cyclization Intermediate3 Pyrazole Aldehyde Intermediate2->Intermediate3 Reduction & Oxidation (e.g., DIBAL-H, MnO2) Final Final Hydrazone/Aniline Derivative Intermediate3->Final + Substituted Hydrazine or Aniline, Condensation

Caption: General workflow for the synthesis of target derivatives.

Protocol: Synthesis of a 4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic Acid Intermediate

  • Step 1: Condensation. To a solution of acetophenone (1.0 eq) in a suitable solvent like THF, add a strong base such as sodium hydride (NaH, 1.1 eq) at 0 °C. Stir for 15 minutes, then add diethyl oxalate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Step 2: Cyclization. Add 4-hydrazinobenzoic acid (1.0 eq) and a catalytic amount of acetic acid to the reaction mixture from Step 1. Reflux the mixture for 6-8 hours. Monitor reaction completion by TLC.

  • Step 3: Work-up and Purification. After cooling, neutralize the mixture with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude ester by column chromatography.

  • Step 4: Reduction and Oxidation. The resulting pyrazole ester can be reduced to the corresponding alcohol (e.g., using DIBAL-H) and subsequently oxidized to the target aldehyde (e.g., using MnO2), which serves as a key intermediate for creating the final library of compounds.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the antibacterial potency of a synthesized compound.

  • Preparation. Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL). In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.

  • Inoculation. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension so that each well receives a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Controls. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation. Incubate the plate at 37 °C for 18-24 hours.

  • Analysis. The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Protocol: Bacterial Membrane Permeability Assay (SYTO 9 / Propidium Iodide)

This assay validates membrane disruption as a mechanism of action.[8]

  • Bacterial Preparation. Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells with a saline solution. Resuspend the bacterial pellet to a defined optical density (e.g., OD600 = 0.5).

  • Staining. Add the BacLight™ reagent mix (containing both SYTO 9 and propidium iodide) to the bacterial suspension and incubate in the dark for 15 minutes. SYTO 9 stains all cells green, while propidium iodide (PI) only enters cells with compromised membranes, staining them red.

  • Treatment. Add the test compound at a concentration of 1x and 2x its MIC to the stained bacterial suspension.

  • Analysis. Analyze the samples using a flow cytometer or a fluorescence microscope. An increase in the red fluorescent signal (from PI) in the treated sample compared to an untreated control indicates membrane damage.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of new therapeutic agents. The extensive body of evidence supporting its potent antibacterial activity, particularly against drug-resistant Gram-positive pathogens via membrane disruption, establishes it as a priority candidate for addressing the antimicrobial resistance crisis.

Future research should be directed towards:

  • Lead Optimization: Further diversifying the substitution patterns on the terminal phenyl ring to enhance potency, improve the safety profile, and optimize pharmacokinetic properties (ADME).

  • In Vivo Efficacy: Progressing the most promising lead compounds into animal models of infection to validate their efficacy and safety in a living system.

  • Mechanistic Elucidation: Utilizing proteomic and genomic approaches to definitively identify the molecular targets and further clarify the mechanism of action.

  • Therapeutic Expansion: Systematically evaluating optimized libraries for their anticancer and anti-inflammatory activities to unlock the full therapeutic potential of this versatile scaffold.

By pursuing these avenues, the scientific community can harness the power of the this compound framework to develop next-generation medicines for infectious diseases and potentially other complex human disorders.

References

The Pyrazole Nucleus: A Privileged Scaffold in Drug Discovery — Unraveling the Potential Mechanism of Action of 4-(1H-pyrazol-1-ylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents with diverse pharmacological activities.[1][2][3] This technical guide delves into the potential mechanisms of action of a specific, yet under-explored pyrazole derivative, 4-(1H-pyrazol-1-ylmethyl)benzoic acid. While direct experimental evidence for this molecule is nascent, its structural features—a pyrazole ring linked to a benzoic acid moiety—allow for the formulation of several scientifically grounded hypotheses regarding its biological targets and downstream effects. This whitepaper will explore these potential mechanisms, drawing upon the extensive literature on analogous pyrazole-containing compounds. We will dissect plausible roles in kinase inhibition, anti-inflammatory pathways, and antimicrobial activity, providing a theoretical framework to guide future research and drug development efforts.

Introduction: The Versatility of the Pyrazole Scaffold

The five-membered aromatic pyrazole ring, with its two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it an ideal building block for designing molecules that can interact with a wide array of biological targets.[4] Consequently, pyrazole derivatives have been successfully developed as anti-inflammatory, anticancer, antibacterial, antiviral, and analgesic agents.[1][3][5] Notable examples of pyrazole-containing drugs include the anti-inflammatory drug Celecoxib, the anti-cancer agent Crizotinib, and the erectile dysfunction medication Sildenafil, highlighting the scaffold's remarkable therapeutic versatility.

This guide focuses on This compound , a compound whose specific biological activity is not yet extensively characterized. By examining its constituent parts—the pyrazole core and the benzoic acid functional group—we can infer and propose several compelling mechanisms of action.

Molecular Profile: this compound

The structure of this compound is characterized by a pyrazole ring attached to a benzoic acid moiety through a methylene linker.

PropertyValue
Molecular FormulaC₁₁H₁₀N₂O₂
Molecular Weight202.21 g/mol
IUPAC NameThis compound

The presence of the carboxylic acid group imparts acidic properties and a potential for ionic interactions or hydrogen bonding with biological targets. The pyrazole ring provides a rigid, aromatic scaffold that can engage in various non-covalent interactions, including pi-stacking and hydrogen bonding.

Postulated Mechanisms of Action

Based on the extensive pharmacology of pyrazole derivatives, we propose three primary potential mechanisms of action for this compound:

  • Kinase Inhibition: Targeting key enzymes in cellular signaling cascades.

  • Anti-inflammatory Activity: Modulating enzymatic pathways involved in inflammation.

  • Antibacterial Effects: Disrupting essential processes in microbial pathogens.

The following sections will explore each of these hypotheses in detail.

Potential Mechanism I: Kinase Inhibition

The pyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[6][7][8] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[9]

Rationale for Kinase Inhibition

Many pyrazole-based kinase inhibitors function as ATP-competitive inhibitors, where the pyrazole ring mimics the adenine moiety of ATP, binding to the hinge region of the kinase's active site. The substituents on the pyrazole ring then occupy adjacent hydrophobic pockets, conferring potency and selectivity.

Hypothetical Signaling Pathway

The following diagram illustrates a generalized kinase signaling pathway and the potential point of intervention for a pyrazole-based inhibitor like this compound.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates GrowthFactor Growth Factor GrowthFactor->Receptor Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RAF Inhibits Inhibitor->MEK Inhibits

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Experimental Validation Workflow

The following protocol outlines a general workflow for screening the kinase inhibitory potential of this compound.

experimental_workflow A 1. In Vitro Kinase Panel Screening (Biochemical Assay) B 2. Cellular Proliferation Assay (e.g., MTT, CellTiter-Glo) A->B Identify potent hits C 3. Western Blot Analysis (Phospho-protein levels) B->C Confirm cellular activity D 4. In Vivo Xenograft Model (Tumor growth inhibition) C->D Validate in a biological system anti_inflammatory_pathway ArachidonicAcid Arachidonic Acid Prostaglandins_H Prostaglandins H₂ ArachidonicAcid->Prostaglandins_H via COX-1 & COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Prostaglandins_Physiological Physiological Prostaglandins (Stomach lining, platelet function) Prostaglandins_H->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins (Pain, fever, inflammation) Prostaglandins_H->Prostaglandins_Inflammatory Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->COX2 Inhibits

References

The Emergence of Pyrazole Scaffolds in PARP Inhibition: A Technical Guide to the Rationale, Synthesis, and Evaluation of 4-(1H-Pyrazol-1-ylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of therapeutic agents.[1][2] Its metabolic stability and versatile synthetic accessibility have propelled its integration into numerous approved drugs, particularly in oncology.[1] This technical guide delves into the discovery and history of pyrazole-based pharmacophores, with a specific focus on the design, synthesis, and potential application of 4-(1H-pyrazol-1-ylmethyl)benzoic acid as a Poly (ADP-ribose) polymerase (PARP) inhibitor. While direct historical documentation of this specific molecule is nascent, its rational design is firmly rooted in the established success of related heterocyclic compounds in PARP inhibition. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, offering a reproducible synthetic protocol, a proposed mechanism of action, and a workflow for biological evaluation, thereby serving as a foundational resource for the exploration of novel pyrazole-based therapeutics.

Introduction: The Pyrazole Advantage in Modern Drug Discovery

The five-membered 1,2-diazole ring system of pyrazole has proven to be a remarkably versatile building block in the development of novel pharmaceuticals.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of clinically successful drugs.[1] The surge in FDA approvals for pyrazole-containing drugs in the last decade underscores the scaffold's importance.[1]

Simultaneously, the field of oncology has been revolutionized by the advent of targeted therapies, among which PARP inhibitors have emerged as a pivotal class of agents. PARP enzymes, particularly PARP1 and PARP2, are crucial for DNA single-strand break repair. Their inhibition in cancer cells with pre-existing defects in homologous recombination, such as those with BRCA1/2 mutations, leads to synthetic lethality and targeted tumor cell death. The clinical success of PARP inhibitors like Niraparib, which features a 2H-indazole core (a fused pyrazole system), highlights the potential of pyrazole-related structures in this therapeutic area.[1]

This guide focuses on this compound, a molecule rationally designed to leverage the established pharmacophoric features of pyrazole-based PARP inhibitors. The inclusion of a benzoic acid moiety provides a handle for potential interactions with the enzyme's active site and can influence the compound's pharmacokinetic properties.

The Genesis of a Candidate Molecule: Rationale and Design

The conceptualization of this compound as a potential PARP inhibitor is a prime example of scaffold hopping and rational drug design. The fundamental hypothesis is that the pyrazole ring can serve as a bioisosteric replacement for other heterocyclic systems known to interact with the nicotinamide binding site of the PARP enzyme. The methylene linker provides conformational flexibility, allowing the pyrazole and benzoic acid moieties to adopt an optimal orientation for binding. The benzoic acid group can potentially form hydrogen bonds with key amino acid residues in the PARP active site, mimicking the interactions of the nicotinamide riboside portion of the natural substrate, NAD+.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be achieved through a straightforward and efficient two-step process, commencing with the radical bromination of a commercially available starting material, followed by N-alkylation of pyrazole.

Step 1: Synthesis of 4-(Bromomethyl)benzoic acid

The initial step involves the radical bromination of 4-methylbenzoic acid. This reaction is a well-established method for the selective bromination of benzylic positions.

Experimental Protocol:

  • To a 100 mL round-bottomed flask, add 4-methylbenzoic acid (3.00 g), N-bromosuccinimide (NBS, 4.0 g), and benzoyl peroxide (0.25 g) as a radical initiator.

  • Add chlorobenzene (30 mL) as the solvent.

  • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux for 1 hour.

  • After cooling to room temperature, further cool the flask in an ice bath to precipitate the product.

  • Collect the solid by suction filtration and wash with hexane (3 x 10 mL) to remove byproducts.

  • To remove the succinimide byproduct, slurry the solid in deionized water (75 mL), stir thoroughly, and filter again.

  • Wash the solid with water (2 x 15 mL) and hexane (2 x 15 mL).

  • Dry the product under vacuum to yield crude 4-(bromomethyl)benzoic acid.

  • Recrystallize the crude product from a minimal amount of ethyl acetate to obtain the purified product.

Step 2: Synthesis of this compound

The final step is the N-alkylation of pyrazole with the synthesized 4-(bromomethyl)benzoic acid. This is a standard nucleophilic substitution reaction where the nitrogen of the pyrazole ring displaces the bromide.

Experimental Protocol:

  • In a round-bottomed flask, dissolve pyrazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as potassium carbonate (1.5 eq), to the solution.

  • Add a solution of 4-(bromomethyl)benzoic acid (1.0 eq) in DMF dropwise to the pyrazole solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1 M HCl) to a pH of approximately 4-5 to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Table 1: Summary of Synthetic Steps and Reagents

StepReactionStarting MaterialsReagentsSolvent
1Radical Bromination4-Methylbenzoic acidN-Bromosuccinimide, Benzoyl peroxideChlorobenzene
2N-Alkylation4-(Bromomethyl)benzoic acid, PyrazolePotassium carbonateDMF

Diagram 1: Synthetic Workflow for this compound

G cluster_0 Step 1: Radical Bromination cluster_1 Step 2: N-Alkylation A 4-Methylbenzoic Acid C Reflux in Chlorobenzene A->C B N-Bromosuccinimide Benzoyl Peroxide B->C D 4-(Bromomethyl)benzoic acid C->D G Stir in DMF D->G E Pyrazole E->G F Potassium Carbonate F->G H This compound G->H

Caption: Synthetic pathway for this compound.

Proposed Mechanism of Action and Structure-Activity Relationship (SAR)

The pyrazole moiety is a key pharmacophore in many PARP inhibitors. In the context of this compound, the pyrazole ring is expected to occupy the nicotinamide-binding pocket of the PARP enzyme. The two nitrogen atoms of the pyrazole can act as hydrogen bond acceptors, interacting with key residues within the active site.

The benzoic acid portion of the molecule is hypothesized to play a crucial role in both binding affinity and selectivity. The carboxylic acid group can form strong hydrogen bonds with amino acid side chains, such as serine or tyrosine, which are often present in the PARP active site. Furthermore, the aromatic ring of the benzoic acid can engage in π-π stacking interactions with aromatic residues like tyrosine or phenylalanine, further stabilizing the enzyme-inhibitor complex.

Structure-activity relationship studies of related pyrazole derivatives have shown that modifications to the substituents on the pyrazole and phenyl rings can significantly impact potency and selectivity. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the rings and influence their binding interactions.

Proposed Experimental Workflow for Biological Evaluation

To validate the hypothesis that this compound is a potent and selective PARP inhibitor, a systematic biological evaluation is necessary. The following experimental workflow outlines the key assays.

Diagram 2: Experimental Workflow for Biological Evaluation

G A In Vitro PARP1/2 Enzyme Inhibition Assay B Determine IC50 Values A->B C Cell-Based PARP Inhibition Assay (e.g., PARylation Assay) D Cell Proliferation/Cytotoxicity Assays (BRCA-proficient vs. BRCA-deficient cell lines) C->D E Determine GI50/CC50 Values D->E F Mechanism of Action Studies (e.g., DNA Damage Response, Apoptosis Assays) E->F G In Vivo Efficacy Studies (Xenograft Models) F->G

Caption: Workflow for evaluating PARP inhibitory activity.

5.1. In Vitro Enzyme Inhibition Assays: The initial step is to determine the direct inhibitory activity of the compound against purified PARP1 and PARP2 enzymes. This is typically done using a biochemical assay that measures the incorporation of ADP-ribose units onto a substrate. The half-maximal inhibitory concentration (IC50) values are determined from these experiments.

5.2. Cell-Based PARP Inhibition Assays: To confirm that the compound can penetrate cell membranes and inhibit PARP activity within a cellular context, a cell-based assay is employed. This can involve measuring the levels of poly(ADP-ribose) (PAR) in cells treated with the compound and a DNA-damaging agent.

5.3. Cell Proliferation and Cytotoxicity Assays: The principle of synthetic lethality is tested by comparing the effect of the compound on the proliferation and viability of cancer cell lines with and without defects in homologous recombination (e.g., BRCA1/2 mutant vs. wild-type). A selective effect on the BRCA-deficient cells is indicative of a PARP-inhibitor-mediated synthetic lethal mechanism.

5.4. Mechanism of Action Studies: Further mechanistic studies can include assessing the induction of DNA double-strand breaks (visualized by γH2AX foci), cell cycle arrest, and apoptosis in sensitive cell lines.

5.5. In Vivo Efficacy Studies: Promising candidates from in vitro and cell-based assays are then evaluated in preclinical animal models, such as xenografts of human tumors with BRCA mutations, to assess their anti-tumor efficacy, pharmacokinetics, and tolerability.

Table 2: Key Biological Evaluation Parameters

Assay TypeParameter MeasuredPurpose
In Vitro Enzyme AssayIC50To determine direct inhibitory potency against PARP1/2.
Cell-Based PARylation AssayPAR levelsTo confirm cellular target engagement.
Cell Proliferation AssayGI50/CC50To assess cytotoxic and cytostatic effects.
DNA Damage Response AssayγH2AX fociTo confirm mechanism of action (DNA damage).
In Vivo Xenograft StudyTumor growth inhibitionTo evaluate anti-tumor efficacy in a living organism.

Conclusion and Future Perspectives

While the historical discovery of this compound is not extensively documented in publicly available literature, its rational design as a potential PARP inhibitor is based on sound medicinal chemistry principles. The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutics, and the exploration of simple, yet elegant, structures like the one discussed herein is a testament to the enduring power of scaffold-based drug design.

The detailed synthetic protocol and the proposed workflow for biological evaluation provided in this guide offer a clear path for researchers to synthesize and investigate the therapeutic potential of this and related molecules. Future work could involve the synthesis of a library of analogues with modifications to the pyrazole and benzoic acid rings to optimize potency, selectivity, and pharmacokinetic properties. Such studies will undoubtedly contribute to the growing arsenal of targeted therapies for cancer and other diseases where PARP inhibition is a viable therapeutic strategy.

References

potential therapeutic targets of 4-(1H-pyrazol-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-(1H-pyrazol-1-ylmethyl)benzoic Acid

This guide provides a comprehensive exploration of the potential therapeutic targets of the novel compound, this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge of pyrazole-based therapeutics to logically deduce and propose high-probability targets for this specific molecule. We will delve into the rationale behind target selection, propose detailed experimental workflows for validation, and present the information in a clear, actionable format.

Introduction: The Therapeutic Promise of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of therapeutic applications.[1][2][3] From the anti-inflammatory effects of Celecoxib to the anti-cancer activity of Ibrutinib and the cardiovascular applications of Apixaban, the versatility of the pyrazole moiety is well-established.[1][4] Its unique electronic and steric properties allow it to serve as a bioisostere for other aromatic systems, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1]

The compound of interest, this compound, possesses key structural features—a pyrazole nucleus, a benzoic acid moiety, and a methylene linker—that suggest several potential avenues for therapeutic intervention. This guide will focus on three high-priority potential target classes: cyclooxygenase (COX) enzymes, protein kinases, and bacterial enzymes.

Potential Target Class 1: Cyclooxygenase (COX) Enzymes

Rationale for Selection:

The most well-known pyrazole-containing drug is arguably Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2).[3] The anti-inflammatory properties of many pyrazole derivatives are attributed to their ability to inhibit prostaglandin synthesis by targeting COX enzymes.[3][5] The presence of the benzoic acid moiety in this compound is a key feature it shares with many non-steroidal anti-inflammatory drugs (NSAIDs) that bind to the active site of COX enzymes.

Proposed Mechanism of Action:

We hypothesize that this compound can act as a competitive inhibitor of COX-1 and/or COX-2. The carboxylic acid group of the benzoic acid moiety is predicted to anchor the molecule within the active site of the enzyme through interactions with key arginine residues, while the pyrazole ring and its substituents can occupy the hydrophobic channel. The selectivity for COX-2 over COX-1 will depend on the ability of the pyrazole moiety to fit into the larger, more accommodating active site of COX-2.

Experimental Validation Workflow:

A systematic approach is required to validate COX enzymes as a target. The following workflow is proposed:

COX_Validation_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models a COX-1/COX-2 Inhibition Assay b Enzyme Kinetics a->b Determine Ki and Inhibition Type c Binding Affinity Assay (e.g., SPR) a->c Determine Kd d Prostaglandin E2 (PGE2) Production Assay (e.g., in LPS-stimulated macrophages) a->d e Cell Viability Assay d->e Assess Cytotoxicity f Carrageenan-Induced Paw Edema Model d->f

Caption: Workflow for validating COX inhibition.

Detailed Experimental Protocols:

In Vitro COX Inhibition Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human COX-1 and COX-2 enzymes.

  • Methodology:

    • Utilize a commercially available colorimetric or fluorometric COX inhibitor screening assay kit.

    • Prepare a dilution series of the test compound (e.g., from 1 nM to 100 µM).

    • Add the purified COX-1 or COX-2 enzyme to wells containing the test compound or control (e.g., Celecoxib for COX-2, SC-560 for COX-1).

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Measure the production of prostaglandin G2 (PGG2) or other downstream products according to the kit manufacturer's instructions.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

Ex Vivo Prostaglandin E2 (PGE2) Production Assay:

  • Objective: To assess the ability of the compound to inhibit PGE2 production in a cellular context.

  • Methodology:

    • Culture murine macrophage cells (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

    • Pre-incubate the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.

    • After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA).

    • Determine the IC50 for the inhibition of PGE2 production.

Hypothetical Data Summary: COX Inhibition
Assay Parameter Hypothetical Value
COX-1 InhibitionIC50> 100 µM
COX-2 InhibitionIC50500 nM
PGE2 Production (RAW 264.7)IC501.2 µM

Potential Target Class 2: Protein Kinases

Rationale for Selection:

A significant number of pyrazole-containing compounds are potent protein kinase inhibitors used in oncology.[4] The pyrazole ring can form key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases. The overall structure of this compound, with its ability to present functional groups in a defined spatial orientation, makes it a candidate for a kinase inhibitor.

Proposed Mechanism of Action:

We propose that this compound could act as a Type I or Type II kinase inhibitor, binding to the ATP-binding site of specific kinases. The pyrazole nitrogen atoms could act as hydrogen bond acceptors and donors, interacting with the kinase hinge region. The benzoic acid moiety could extend into the solvent-exposed region or interact with charged residues near the ATP-binding pocket.

Experimental Validation Workflow:

Kinase_Validation_Workflow cluster_screening Initial Screening cluster_validation Hit Validation cluster_functional Functional Assays a Broad Kinase Panel Screen (e.g., 400+ kinases) b IC50 Determination for Hits a->b c Mechanism of Inhibition Studies b->c d Cellular Target Engagement Assay (e.g., NanoBRET) b->d e Inhibition of Substrate Phosphorylation (Western Blot) d->e f Anti-proliferative Assay in Cancer Cell Lines e->f

Caption: Workflow for validating protein kinase inhibition.

Detailed Experimental Protocols:

Broad Kinase Panel Screen:

  • Objective: To identify potential kinase targets from a large, diverse panel.

  • Methodology:

    • Submit the compound to a commercial kinase screening service (e.g., Eurofins, Promega).

    • Screen the compound at a fixed concentration (e.g., 1 or 10 µM) against a panel of several hundred purified kinases.

    • The assay typically measures the remaining kinase activity after incubation with the compound, often using a radiometric or fluorescence-based method.

    • Identify "hits" as kinases with significant inhibition (e.g., >50% or >75%) at the screening concentration.

Cellular Target Engagement Assay (e.g., NanoBRET™):

  • Objective: To confirm that the compound binds to the target kinase in living cells.

  • Methodology:

    • Genetically fuse the kinase of interest to a NanoLuc® luciferase.

    • Express this fusion protein in a suitable human cell line.

    • Add a fluorescent energy transfer probe (tracer) that binds to the ATP-binding pocket of the kinase.

    • In the absence of a competing compound, the tracer and luciferase are in close proximity, and Bioluminescence Resonance Energy Transfer (BRET) occurs.

    • Addition of the test compound will displace the tracer, leading to a dose-dependent decrease in the BRET signal.

    • Calculate the IC50 for target engagement in the cellular environment.

Hypothetical Data Summary: Kinase Inhibition
Assay Parameter Hypothetical Hit Kinase
Kinase Panel Screen (at 10 µM)% Inhibition>90% for Kinase X
Kinase X InhibitionIC5080 nM
Cellular Target Engagement (Kinase X)IC50250 nM
Anti-proliferative Assay (Kinase X-dependent cell line)GI50500 nM

Potential Target Class 3: Bacterial Enzymes

Rationale for Selection:

Recent studies have highlighted the potent antibacterial activity of pyrazole-benzoic acid derivatives, particularly against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[6][7][8][9] These compounds have been shown to inhibit bacterial growth, disrupt biofilms, and have a low propensity for resistance development.[6][9][10] The mechanism of action for some of these compounds has been linked to the inhibition of fatty acid biosynthesis (FAB).[7]

Proposed Mechanism of Action:

Based on the activity of structurally related compounds, this compound may target essential bacterial processes. One promising hypothesis is the inhibition of an enzyme in the bacterial fatty acid biosynthesis pathway, such as FabI or FabF. Alternatively, the compound could disrupt bacterial cell membrane integrity or inhibit DNA gyrase and topoisomerase IV.[7]

Experimental Validation Workflow:

Antibacterial_Validation_Workflow cluster_activity Antibacterial Activity cluster_moa Mechanism of Action a Minimum Inhibitory Concentration (MIC) (against a panel of bacteria) b Time-Kill Kinetics Assay a->b c Biofilm Inhibition/Eradication Assay a->c d Macromolecular Synthesis Inhibition (incorporation of radiolabeled precursors) a->d e Cell Membrane Permeability Assay (e.g., SYTOX Green) a->e f Fatty Acid Biosynthesis (FAB) Inhibition Assay d->f If lipid synthesis is inhibited

Caption: Workflow for validating antibacterial targets.

Detailed Experimental Protocols:

Minimum Inhibitory Concentration (MIC) Assay:

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Methodology:

    • Use the broth microdilution method according to CLSI guidelines.

    • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate bacterial growth medium.

    • Inoculate each well with a standardized suspension of the test bacterium (e.g., S. aureus, E. faecalis).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Macromolecular Synthesis Inhibition Assay:

  • Objective: To determine if the compound inhibits the synthesis of DNA, RNA, protein, or lipids.

  • Methodology:

    • Grow bacterial cultures to the mid-logarithmic phase.

    • Aliquot the culture into separate tubes and add the test compound at a concentration that inhibits growth (e.g., 4x MIC).

    • To each tube, add a different radiolabeled precursor: [³H]thymidine (for DNA), [³H]uridine (for RNA), [³H]leucine (for protein), or [¹⁴C]acetate (for lipids).

    • Incubate for a short period.

    • Precipitate the macromolecules using trichloroacetic acid (TCA), collect them on a filter, and measure the incorporated radioactivity using a scintillation counter.

    • A significant reduction in the incorporation of a specific precursor indicates inhibition of that particular synthesis pathway.

Hypothetical Data Summary: Antibacterial Activity
Assay Organism Hypothetical Value
MICS. aureus (MRSA)2 µg/mL
MICE. coli>64 µg/mL
Macromolecular Synthesis[¹⁴C]acetate incorporation95% inhibition
Macromolecular SynthesisOther precursors<10% inhibition

Conclusion

The structural features of this compound make it a promising candidate for drug discovery with several plausible therapeutic targets. Based on the extensive literature on pyrazole-containing compounds, we have prioritized COX enzymes, protein kinases, and bacterial enzymes as the most probable target classes. The experimental workflows and detailed protocols provided in this guide offer a clear and scientifically rigorous path to validate these hypotheses. Successful validation of any of these targets will pave the way for further preclinical development of this novel chemical entity.

References

Spectroscopic Data of 4-(1H-pyrazol-1-ylmethyl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(1H-pyrazol-1-ylmethyl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] The structural integrity of such molecules is paramount for their application, and rigorous characterization is the cornerstone of reliable research and development. This document details the expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS). Each section includes an in-depth analysis of the spectral features, causality behind experimental choices, and detailed, field-proven protocols for data acquisition, designed to serve as a self-validating system for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

This compound is comprised of a benzoic acid moiety linked to a pyrazole ring via a methylene bridge. This unique combination of an aromatic carboxylic acid and a nitrogen-containing heterocycle defines its chemical properties and, consequently, its spectroscopic signature.

  • Molecular Formula: C₁₁H₁₀N₂O₂

  • Molecular Weight: 202.21 g/mol

  • IUPAC Name: 4-[(1H-pyrazol-1-yl)methyl]benzoic acid

Figure 1: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectroscopic Data

The proton NMR spectrum reveals distinct signals for each type of proton in the molecule. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is preferred over chloroform (CDCl₃) as it reliably allows for the observation of the acidic carboxylic acid proton, which can sometimes undergo rapid exchange and become unobservable in other solvents.[3][4]

Table 1: Expected ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.95 Broad Singlet 1H -COOH
~7.95 Doublet (d) 2H Ar-H (ortho to COOH)
~7.70 Singlet (s) 1H Pyrazole H-5
~7.45 Singlet (s) 1H Pyrazole H-3
~7.40 Doublet (d) 2H Ar-H (ortho to CH₂)
~6.25 Triplet (t) 1H Pyrazole H-4

| ~5.50 | Singlet (s) | 2H | -CH₂- |

Data are synthesized based on spectral data for analogous pyrazole and benzoic acid derivatives.[3][5][6]

Expertise & Causality:

  • The carboxylic acid proton (~12.95 ppm) is significantly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding, resulting in a very downfield and broad signal.[3]

  • The aromatic protons on the benzene ring appear as two distinct doublets, characteristic of a 1,4-disubstituted pattern. The protons ortho to the electron-withdrawing carboxyl group (~7.95 ppm) are further downfield than those ortho to the methylene bridge (~7.40 ppm).

  • The pyrazole protons show characteristic shifts. H-3 and H-5 are adjacent to a nitrogen atom and appear as singlets (or narrow doublets), while H-4 is coupled to both and appears as a triplet.[7]

  • The methylene bridge protons (~5.50 ppm) appear as a sharp singlet, integrating to 2H, confirming the link between the two ring systems.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule.

Table 2: Expected ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~167.5 -COOH
~141.0 Ar-C (ipso to CH₂)
~139.5 Pyrazole C-5
~131.0 Ar-C (ipso to COOH)
~130.0 Ar-CH (ortho to COOH)
~129.5 Pyrazole C-3
~127.5 Ar-CH (ortho to CH₂)
~106.0 Pyrazole C-4

| ~55.0 | -CH₂- |

Data are synthesized based on spectral data for analogous pyrazole and benzoic acid derivatives.[3][7]

Expertise & Causality:

  • The carboxyl carbon (~167.5 ppm) is the most deshielded carbon due to its sp² hybridization and direct attachment to two oxygen atoms.

  • The aromatic and pyrazole carbons resonate in the typical range of ~105-141 ppm. The specific shifts are influenced by their position relative to substituents (the carboxyl group, the methylene bridge, and nitrogen atoms).

  • The aliphatic methylene carbon (~55.0 ppm) is the most shielded carbon, appearing significantly upfield.

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.[7]

    • Dissolve the sample in approximately 0.6 mL of high-purity DMSO-d₆. The use of DMSO-d₆ is crucial for observing the exchangeable -COOH proton.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (500 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).

    • Lock the spectrometer on the deuterium signal of DMSO-d₆ and perform shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with typical parameters: spectral width of 16 ppm, pulse angle of 30°, relaxation delay of 2 seconds, and 16 scans for good signal-to-noise.[7]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with typical parameters: spectral width of 240 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds, and a minimum of 1024 scans to achieve adequate signal intensity.[7]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO carbon signal (δ 39.52 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key FT-IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹) Vibration Type Intensity Functional Group
3300–2500 O-H Stretch (H-bonded) Broad, Strong Carboxylic Acid (-COOH)
~3120 C-H Stretch (Aromatic/Pyrazole) Medium Ar-H, Pz-H
~1690 C=O Stretch Strong Carboxylic Acid (-COOH)
~1610, ~1550 C=C & C=N Stretches Medium Aromatic & Pyrazole Rings
~1420 C-O-H Bend Medium Carboxylic Acid (-COOH)

| ~1300 | C-O Stretch | Strong | Carboxylic Acid (-COOH) |

Data are synthesized based on characteristic frequencies for known functional groups.[7][8][9]

Expertise & Causality:

  • The most diagnostic feature is the extremely broad O-H stretching absorption from 3300 to 2500 cm⁻¹. This breadth is a direct result of strong intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers in the solid state.[9]

  • The strong, sharp C=O stretching band at ~1690 cm⁻¹ is characteristic of a carboxylic acid carbonyl group that is part of a hydrogen-bonded dimer and conjugated with an aromatic ring.

  • Absorptions in the 1610-1450 cm⁻¹ region confirm the presence of both the aromatic benzene and heterocyclic pyrazole rings .[7]

Experimental Protocol: KBr Pellet Method

This method is a standard and reliable way to prepare solid samples for transmission FT-IR analysis.

G A Grind KBr C Mix Sample & KBr (1:100 ratio) A->C B Grind Sample (1-2 mg) B->C D Load Mixture into Pellet Die C->D E Apply Pressure (8-10 tons) under Vacuum D->E F Obtain Transparent Pellet E->F G Analyze in FTIR F->G

Figure 2: Workflow for KBr Pellet Preparation
  • Preparation:

    • Gently grind ~100-200 mg of spectroscopic grade Potassium Bromide (KBr) in an agate mortar to a fine powder. KBr is hygroscopic; therefore, this process should be performed quickly in a low-humidity environment.

    • In a separate clean agate mortar, grind 1-2 mg of the this compound sample to a fine, consistent powder.

  • Mixing:

    • Add the ground KBr to the mortar containing the sample. The typical sample-to-KBr ratio should be approximately 1:100.[8]

    • Mix thoroughly by gentle grinding for about a minute to ensure the sample is homogeneously dispersed within the KBr matrix.

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Place the die into a hydraulic press and connect it to a vacuum pump to remove entrapped air and moisture, which can cause scattering or unwanted absorption bands.

    • Apply pressure (typically 8-10 tons) for several minutes until a clear, transparent pellet is formed.

  • Analysis:

    • Carefully remove the transparent pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment first, then acquire the sample spectrum (typically scanning from 4000 to 400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. Electrospray Ionization (ESI) is an ideal "soft" ionization technique for this molecule as it minimizes fragmentation, allowing for clear observation of the molecular ion.[10]

Table 4: Expected ESI-MS Data

Ionization Mode m/z (amu) Ion Assignment
Positive (ESI+) 203.08 [M+H]⁺
Positive (ESI+) 185.07 [M+H - H₂O]⁺
Positive (ESI+) 158.07 [M+H - COOH]⁺ or [C₁₀H₁₀N₂]⁺
Positive (ESI+) 81.05 [C₄H₅N₂]⁺ (Protonated Pyrazolylmethyl cation)
Negative (ESI-) 201.07 [M-H]⁻

| Negative (ESI-) | 157.07 | [M-H - CO₂]⁻ |

Masses are calculated based on the molecular formula C₁₁H₁₀N₂O₂.

Expertise & Causality:

  • In positive ion mode (ESI+) , the molecule is readily protonated, likely on one of the pyrazole nitrogen atoms, to give the [M+H]⁺ ion at m/z 203.08.

  • Common fragmentation pathways include the loss of water ([M+H - H₂O]⁺) and the loss of the carboxyl group as a radical.

  • The most significant fragmentation is often the cleavage of the benzylic C-C bond, leading to the loss of the carboxyl group, or the C-N bond of the methylene bridge. A key fragment observed is often the pyrazolylmethyl cation at m/z 81.05.

  • In negative ion mode (ESI-) , deprotonation of the highly acidic carboxylic acid proton occurs, yielding the [M-H]⁻ ion at m/z 201.07. A characteristic fragmentation for deprotonated benzoic acids is the loss of carbon dioxide (44 amu), resulting in a fragment at m/z 157.07.[11]

G parent [M+H]⁺ m/z = 203.08 frag1 [M+H - H₂O]⁺ m/z = 185.07 parent->frag1 - H₂O frag2 [C₁₀H₁₀N₂]⁺ m/z = 158.07 parent->frag2 - COOH frag3 [C₄H₅N₂]⁺ m/z = 81.05 frag2->frag3 - C₆H₅

Figure 3: Proposed ESI+ Fragmentation Pathway
Experimental Protocol: ESI-MS Data Acquisition

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode. Formic acid aids in protonation for ESI+.

  • Instrumentation (LC-QTOF MS):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Set the ESI source parameters: capillary voltage typically between 3-4.5 kV, nebulizer gas pressure, and drying gas flow and temperature optimized for the specific instrument and solvent system.

  • Data Acquisition:

    • Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500 amu).

    • For fragmentation studies (MS/MS), select the precursor ion of interest (e.g., m/z 203.08) in the first mass analyzer and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell to generate product ions, which are then analyzed in the second mass analyzer.

Conclusion

The collective spectroscopic data from NMR, FT-IR, and MS provides a definitive and multi-faceted confirmation of the structure of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework, FT-IR confirms the presence of key functional groups, particularly the hydrogen-bonded carboxylic acid, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation patterns. The protocols and interpretations provided in this guide offer a robust framework for the validation and quality control of this compound in a research or industrial setting.

References

An In-depth Technical Guide to the Solubility of 4-(1H-pyrazol-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of 4-(1H-pyrazol-1-ylmethyl)benzoic acid, a molecule of interest in pharmaceutical and chemical research. While specific experimental solubility data for this compound is not extensively published, this document synthesizes foundational principles of solubility, data from structurally related compounds, and detailed experimental protocols to empower researchers in their work with this molecule.

Introduction: Understanding the Molecule

This compound is a bifunctional organic molecule incorporating a benzoic acid moiety and a pyrazole ring linked by a methylene bridge. This unique structure imparts a combination of acidic and basic (or at least, polar and hydrogen-bond accepting) characteristics, which are critical determinants of its solubility. The benzoic acid group provides an acidic proton and potential for salt formation, while the pyrazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, contributes to its polarity and hydrogen bonding capabilities. Pyrazole and its derivatives are known for a wide range of therapeutic properties.[1] The presence of both a carboxylic acid and a pyrazole ring makes this compound a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

To understand its solubility, we must consider the physicochemical properties of its constituent parts:

  • Benzoic Acid: Generally exhibits low solubility in water but is more soluble in organic solvents like ethanol, methanol, and acetone.[3][4][5] Its solubility in aqueous solutions is highly pH-dependent, increasing significantly at higher pH due to the formation of the more soluble benzoate salt.

  • Pyrazole: This heterocyclic amine is a solid at room temperature and is more soluble in polar organic solvents like ethanol and methanol than in water.[6] The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor, influencing its interaction with protic solvents.[7][8]

The combination of these two moieties in this compound suggests a complex solubility profile that will be highly dependent on the solvent's polarity, hydrogen bonding capacity, and the pH of aqueous solutions.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the equilibrium between the solid state (crystal lattice) and the solvated state. For a molecule like this compound, several factors come into play:

  • "Like Dissolves Like": This principle suggests that the compound will be more soluble in solvents with similar polarity. The presence of both a relatively nonpolar benzene ring and polar pyrazole and carboxylic acid groups indicates that a range of solvents with intermediate to high polarity will be most effective.

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The pyrazole ring also participates in hydrogen bonding.[7][8] Solvents that can engage in hydrogen bonding (protic solvents like alcohols and water) are expected to be good candidates for solubilizing this compound.

  • pH-Dependent Solubility: In aqueous media, the carboxylic acid group can be deprotonated to form a carboxylate salt. This ionization dramatically increases the polarity and, therefore, the aqueous solubility. The pKa of the carboxylic acid group will be a critical parameter in predicting its solubility at different pH values. Synthesis procedures for the related compound, 4-(1H-pyrazol-1-yl)benzoic acid, indicate that it precipitates from aqueous solution upon acidification to pH 5, suggesting its free acid form has low water solubility.[9]

Below is a diagram illustrating the key molecular features of this compound that influence its solubility.

Caption: Key structural features of this compound influencing its solubility.

Experimental Determination of Solubility

A systematic approach is required to experimentally determine the solubility of this compound. The following sections detail a robust protocol.

Materials and Equipment
  • Solute: this compound (≥97% purity)

  • Solvents: A range of solvents with varying polarities should be selected (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, and a non-polar solvent like hexane or toluene for comparison).

  • Buffers: A series of aqueous buffers with pH values ranging from 2 to 10.

  • Equipment: Analytical balance, vials with screw caps, constant temperature shaker/incubator, centrifuge, filtration apparatus (e.g., syringe filters), HPLC system with a UV detector or a UV-Vis spectrophotometer, pH meter.

Experimental Workflow: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining equilibrium solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess solid into vials B Add known volume of solvent A->B C Seal vials and place in shaker at constant T B->C D Shake until equilibrium is reached (e.g., 24-48h) C->D E Allow solid to settle D->E F Centrifuge or filter the supernatant E->F G Dilute aliquot of supernatant F->G H Quantify concentration (HPLC or UV-Vis) G->H

Caption: Experimental workflow for solubility determination using the shake-flask method.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Accurately dispense a known volume of each selected solvent or buffer into the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C for physiological relevance).

    • Agitate the samples for a predetermined time (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration does not change over time).

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, it is recommended to centrifuge the vials and then sample the clear supernatant, or to use a syringe fitted with a chemically compatible filter (e.g., PTFE or PVDF).

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

    • Dilute the saturated supernatant samples to fall within the linear range of the calibration curve.

    • Measure the concentration of the diluted samples using the same analytical method.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

Predicted Solubility Profile and Data Presentation

Based on the molecular structure, a hypothetical solubility profile can be predicted. The results of the experimental determination should be presented in a clear and concise manner, as shown in the table below.

SolventDielectric ConstantPolarity IndexPredicted Solubility RankExperimental Solubility (mg/mL)
Hexane1.90.1Very LowTo be determined
Toluene2.42.4LowTo be determined
Ethyl Acetate6.04.4ModerateTo be determined
Acetone215.1HighTo be determined
Isopropanol183.9HighTo be determined
Ethanol254.3Very HighTo be determined
Methanol335.1Very HighTo be determined
Acetonitrile385.8Moderate-HighTo be determined
Water (pH 7)8010.2pH-DependentTo be determined
Water (pH 2)8010.2LowTo be determined
Water (pH 10)8010.2HighTo be determined

It is anticipated that the solubility will be highest in polar protic solvents like methanol and ethanol, which can effectively solvate both the carboxylic acid and pyrazole moieties through hydrogen bonding. In aqueous solutions, a significant increase in solubility is expected as the pH rises above the pKa of the carboxylic acid group.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical principles with a detailed experimental protocol, researchers can confidently characterize this important molecule. The resulting solubility data will be invaluable for a wide range of applications, including formulation development, reaction optimization, and interpretation of biological activity data. Future work should focus on determining the pKa of the molecule to better understand its pH-dependent solubility and performing solubility studies at different temperatures to evaluate the thermodynamic parameters of dissolution.

References

Methodological & Application

synthesis of 4-(1H-pyrazol-1-ylmethyl)benzoic acid step-by-step protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-(1H-pyrazol-1-ylmethyl)benzoic acid

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of this compound, a valuable heterocyclic compound. Pyrazole derivatives are recognized for their broad spectrum of biological activities, making them significant scaffolds in medicinal chemistry and drug development.[1][2][3] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, detailing a robust two-step synthetic route. The procedure begins with the N-alkylation of pyrazole with methyl 4-(bromomethyl)benzoate, followed by the saponification of the resulting ester intermediate to yield the final carboxylic acid. This document emphasizes the underlying chemical principles, provides field-proven insights for optimizing reaction conditions, and ensures a self-validating and reproducible workflow.

Introduction and Significance

Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone pharmacophore in modern drug discovery.[1][4] Its derivatives exhibit a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] The target molecule, this compound, incorporates the versatile pyrazole nucleus linked to a benzoic acid moiety via a methylene bridge. This structure serves as a key building block for more complex molecules, such as ligands for metal-organic frameworks or active pharmaceutical ingredients.

The synthetic strategy outlined herein is a classic two-step process:

  • N-Alkylation: A nucleophilic substitution reaction to form the C-N bond between the pyrazole ring and the benzyl group.

  • Ester Hydrolysis: A saponification reaction to convert the methyl ester to the desired carboxylic acid.

This approach is reliable, scalable, and utilizes readily available starting materials, making it highly practical for laboratory settings.

Overall Synthetic Workflow

The synthesis proceeds through two distinct experimental stages, starting from commercially available reagents.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Ester Hydrolysis A Pyrazole C Reaction Vessel (K2CO3, DMF) A->C B Methyl 4-(bromomethyl)benzoate B->C D Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate (Intermediate) C->D Heat (60-70°C) Workup & Purification E Intermediate from Step 1 D->E Proceed to Hydrolysis F Reaction Vessel (NaOH, MeOH/H2O) E->F G This compound (Final Product) F->G Reflux Acidic Workup (HCl)

Caption: Overall workflow for the two-step synthesis.

Part 1: Synthesis of Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate

Reaction Principle and Mechanism

This step involves the N-alkylation of pyrazole with methyl 4-(bromomethyl)benzoate. The reaction proceeds via an SN2 mechanism. Pyrazole is weakly acidic, and in the presence of a mild base like potassium carbonate (K₂CO₃), it is deprotonated to form the pyrazolate anion. This anion is a potent nucleophile that attacks the electrophilic benzylic carbon of methyl 4-(bromomethyl)benzoate, displacing the bromide leaving group to form the desired N-alkylated product.[5][6] The use of an aprotic polar solvent like N,N-Dimethylformamide (DMF) facilitates this reaction by solvating the potassium cation without hindering the nucleophilicity of the pyrazolate anion.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Stoichiometric Ratio
Pyrazole68.080.68 g10.01.0
Methyl 4-(bromomethyl)benzoate229.072.29 g10.01.0
Potassium Carbonate (K₂CO₃), anhydrous138.212.07 g15.01.5
N,N-Dimethylformamide (DMF)73.0950 mL--
Ethyl Acetate (EtOAc)88.11~200 mL--
Deionized Water18.02~150 mL--
Brine (Saturated NaCl solution)-~50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~5 g--
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add pyrazole (0.68 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add 50 mL of N,N-Dimethylformamide (DMF) to the flask. Stir the suspension at room temperature for 15 minutes to allow for partial deprotonation of the pyrazole.

  • Addition of Electrophile: Dissolve methyl 4-(bromomethyl)benzoate (2.29 g, 10.0 mmol) in 10 mL of DMF and add it dropwise to the stirring suspension.

  • Reaction Execution: Heat the reaction mixture to 65-70°C using a heating mantle and oil bath. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

  • Workup - Quenching: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the flask to cool to room temperature. Pour the reaction mixture into a beaker containing 150 mL of cold deionized water. A white precipitate may form.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash them with deionized water (2 x 50 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the solution to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically an off-white solid or pale oil, can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford methyl 4-(1H-pyrazol-1-ylmethyl)benzoate as a white solid. Expected yield is typically in the range of 80-90%.

Part 2: Synthesis of this compound

Reaction Principle and Mechanism

This step is a saponification reaction, which is the base-catalyzed hydrolysis of an ester.[7] The hydroxide ion (OH⁻) from sodium hydroxide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester intermediate. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion (CH₃O⁻) as a leaving group. The methoxide, being a strong base, deprotonates the newly formed carboxylic acid to yield a sodium carboxylate salt and methanol. In the final workup step, the addition of a strong acid (HCl) protonates the carboxylate salt, causing the desired this compound to precipitate out of the aqueous solution.[8][9]

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (based on 8 mmol input)Moles (mmol)Stoichiometric Ratio
Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate216.231.73 g8.01.0
Sodium Hydroxide (NaOH)40.000.64 g16.02.0
Methanol (MeOH)32.0440 mL--
Deionized Water18.0240 mL--
Hydrochloric Acid (HCl), 6 M36.46As needed (~5-10 mL)--
Step-by-Step Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the methyl 4-(1H-pyrazol-1-ylmethyl)benzoate intermediate (1.73 g, 8.0 mmol) in 40 mL of methanol.

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (0.64 g, 16.0 mmol) in 40 mL of deionized water. Add this aqueous NaOH solution to the methanolic solution of the ester with stirring.

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90°C) for 2-4 hours. Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Workup - Solvent Removal: After cooling to room temperature, remove the methanol from the reaction mixture using a rotary evaporator.

  • Workup - Acidification: Dilute the remaining aqueous residue with an additional 30 mL of deionized water. Place the solution in an ice bath and slowly add 6 M hydrochloric acid (HCl) dropwise with constant stirring until the pH of the solution is approximately 4-5. A white solid will precipitate.

  • Product Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the solid on the filter paper with cold deionized water (2 x 15 mL) to remove any inorganic salts. Dry the product in a vacuum oven at 50-60°C to a constant weight. The final product, this compound, should be obtained as a white to off-white powder. Expected yield is typically >90%.

Safety and Handling

  • Methyl 4-(bromomethyl)benzoate: This compound is a lachrymator and irritant. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • N,N-Dimethylformamide (DMF): DMF is a skin and respiratory irritant and is toxic. Avoid inhalation and skin contact.

  • Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl): These are corrosive. Handle with care, wearing appropriate PPE.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols: 4-(1H-Pyrazol-1-ylmethyl)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 4-(1H-pyrazol-1-ylmethyl)benzoic acid as a key structural motif in medicinal chemistry. This document outlines the scientific rationale, synthesis protocols, and potential therapeutic applications, with a significant focus on the development of novel antibacterial agents.

Introduction: A Scaffold of Promise

In the landscape of modern drug discovery, the identification of "privileged structures"—molecular scaffolds that can bind to multiple biological targets with high affinity—is of paramount importance. The pyrazole ring system is one such scaffold, forming the core of numerous approved drugs with diverse therapeutic actions, including anti-inflammatory, anticancer, and antimicrobial effects[1]. When coupled with a benzoic acid moiety via a methylene linker, the resulting this compound molecule presents a versatile platform for chemical elaboration. The pyrazole ring offers multiple points for substitution, allowing for the fine-tuning of steric and electronic properties, while the carboxylic acid group provides a key interaction point for biological targets and a handle for improving pharmacokinetic properties.

While much of the published research focuses on the closely related 4-(1H-pyrazol-1-yl)benzoic acid, the introduction of a methylene (-CH₂-) linker in this compound provides greater conformational flexibility. This flexibility can be crucial for optimizing interactions within a target's binding site, potentially leading to enhanced potency and selectivity of its derivatives. This guide will focus on the synthesis of this core scaffold and its application in the development of potent antibacterial agents, drawing insights from the extensive research on related pyrazole-benzoic acid derivatives.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a straightforward process that can be achieved through a nucleophilic substitution reaction. The following protocol provides a reliable method for its preparation in a laboratory setting.

Protocol 2.1: Synthesis of this compound

Scientific Rationale: This synthesis is based on the N-alkylation of pyrazole with a suitable benzyl halide. The nitrogen atom of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the benzylic halide. The use of a base is essential to deprotonate the pyrazole, thereby increasing its nucleophilicity.

Materials:

  • 4-(Bromomethyl)benzoic acid

  • Pyrazole

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • To a round-bottom flask, add 4-(bromomethyl)benzoic acid (1.0 eq), pyrazole (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a sufficient volume of DMF to dissolve the reactants and facilitate stirring.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and acidify to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Diagram 2.1: Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification & Analysis Reactant1 4-(Bromomethyl)benzoic acid Reaction Stir at RT, 12-18h Reactant1->Reaction Reactant2 Pyrazole Reactant2->Reaction Base K2CO3 Base->Reaction Solvent DMF Solvent->Reaction Quench Acidify with 1M HCl Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallization Concentrate->Purify Characterize NMR, Mass Spec Purify->Characterize Product This compound Characterize->Product

Caption: Workflow for the synthesis of this compound.

Application in Antibacterial Drug Discovery

Derivatives of 4-(1H-pyrazol-1-yl)benzoic acid have demonstrated significant potential as antibacterial agents, particularly against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA)[2][3]. The this compound scaffold serves as an excellent starting point for the development of novel antibacterial compounds through structural modifications.

Rationale for Antibacterial Activity

The antibacterial activity of pyrazole-based compounds is often attributed to their ability to interfere with essential cellular processes in bacteria. Studies on related compounds suggest two primary mechanisms of action:

  • Inhibition of Fatty Acid Biosynthesis: Fatty acid biosynthesis is a crucial pathway for bacterial survival, and its inhibition leads to the disruption of cell membrane integrity and ultimately cell death. Certain pyrazole derivatives have been identified as inhibitors of this pathway[4].

  • Cell Membrane Permeabilization: Some derivatives have been shown to disrupt the bacterial cell membrane, leading to the leakage of cellular contents and cell lysis. This mechanism is often associated with rapid bactericidal activity[5].

Diagram 3.1: Proposed Antibacterial Mechanisms

G cluster_fab Fatty Acid Biosynthesis (FAB) Inhibition cluster_membrane Direct Membrane Permeabilization Scaffold 4-(1H-Pyrazol-1-ylmethyl) benzoic acid Derivatives FAB_Inhibition Inhibition of FAB enzymes Scaffold->FAB_Inhibition Membrane_Interaction Direct interaction with cell membrane components Scaffold->Membrane_Interaction Membrane_Disruption Disrupted Membrane Synthesis FAB_Inhibition->Membrane_Disruption Bacterial_Death Bacterial Cell Death Membrane_Disruption->Bacterial_Death Permeabilization Increased Membrane Permeability Membrane_Interaction->Permeabilization Permeabilization->Bacterial_Death

Caption: Potential mechanisms of antibacterial action for pyrazole derivatives.

Protocol for Antibacterial Susceptibility Testing

Once derivatives of this compound are synthesized, their antibacterial activity can be assessed using standard microbiological techniques. The following protocol describes the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol 3.2: Determination of Minimum Inhibitory Concentration (MIC)

Scientific Rationale: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This provides a measure of the potency of the test compound.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, MRSA USA300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Vancomycin)

  • Negative control (broth only)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Instrumentation:

  • Incubator (37 °C)

  • Microplate reader (optional)

  • Spectrophotometer or turbidimeter

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Perform serial two-fold dilutions of the compounds in CAMHB in a 96-well microtiter plate to achieve a range of final concentrations.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial inoculum to each well containing the test compound.

  • Include a positive control (antibiotic with known MIC) and a negative control (broth with inoculum but no compound).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure optical density.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound derivatives is not extensively published, we can extrapolate from related series. Studies on 4-(pyrazol-1-yl)benzoic acid derivatives have shown that:

  • Lipophilic substitutions on other parts of the molecule often enhance antibacterial activity, likely by improving membrane permeability[4].

  • The presence and position of electron-withdrawing groups , such as halogens or trifluoromethyl groups, can significantly impact potency[2][3].

These observations provide a rational basis for designing libraries of this compound derivatives for antibacterial screening.

Table 3.1: Representative MIC Data for Related Pyrazole-Benzoic Acid Derivatives against S. aureus

Compound SeriesSubstitution PatternMIC Range (µg/mL)Reference
4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid DerivativesVaried aniline substitutionsAs low as 0.78[6]
4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivativesVaried aniline substitutionsPotent growth inhibitors[2][3]
4-[3-(Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid Hydrazone DerivativesVaried hydrazone substitutionsAs low as 0.39[5]

Conclusion and Future Directions

This compound represents a valuable and synthetically accessible scaffold for medicinal chemistry research. Its structural features, combining a versatile pyrazole ring with a benzoic acid moiety through a flexible linker, make it an attractive starting point for the design of novel therapeutic agents. The demonstrated success of closely related compounds as potent antibacterial agents highlights a particularly promising avenue for further investigation.

Future research efforts should focus on the synthesis and evaluation of diverse libraries of this compound derivatives to establish a comprehensive structure-activity relationship. Elucidation of the precise mechanism of action for the most potent compounds will be crucial for their further development. Additionally, exploring the potential of this scaffold against other therapeutic targets, such as kinases or other enzymes, could unveil new and exciting applications in medicinal chemistry.

References

Application Notes and Protocols: Functionalizing Nanoparticles with 4-(1H-pyrazol-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in harnessing their potential for a wide array of biomedical applications, including targeted drug delivery, bioimaging, and diagnostics.[1][2][3] The choice of ligand used to modify the nanoparticle surface dictates its stability, biocompatibility, and biological interactions. 4-(1H-pyrazol-1-ylmethyl)benzoic acid is a bifunctional molecule of significant interest. The pyrazole moiety offers potential for coordination chemistry and as a pharmacophore, while the benzoic acid group provides a versatile handle for covalent attachment to nanoparticle surfaces.[4][5][6]

This document provides a detailed protocol for the functionalization of nanoparticles with this compound, with a focus on amine-terminated nanoparticles utilizing the robust and widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.[1][7][8] This method facilitates the formation of a stable amide bond between the carboxylic acid of the ligand and primary amines on the nanoparticle surface.

Principle of the Method

The functionalization process is a two-step reaction. First, the carboxylic acid group of this compound is activated by EDC in the presence of NHS to form a more stable NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solutions compared to the EDC-activated carboxylic acid alone. In the second step, the amine-functionalized nanoparticles are introduced, and the primary amine groups on their surface react with the NHS ester to form a stable amide linkage, effectively tethering the this compound to the nanoparticle.

Materials and Reagents
Nanoparticles
  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or gold nanoparticles with an amine-terminated coating). The protocol is adaptable to various nanoparticle core materials.

Reagents for Functionalization
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-Hydroxysuccinimide (NHS) or its water-soluble analog, N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.0-6.0)

  • Coupling Buffer: Phosphate-buffered saline (PBS) (1X, pH 7.4) or Borate Buffer (50 mM, pH 8.5)

  • Quenching Solution: Hydroxylamine (50 mM) or Tris buffer (50 mM, pH 8.0)

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • High-purity deionized (DI) water

Equipment
  • Vortex mixer

  • Centrifuge capable of pelleting nanoparticles

  • pH meter

  • Sonicator (bath or probe type)

  • Standard laboratory glassware and consumables

Experimental Protocols
Part 1: Activation of this compound

This initial step involves the activation of the carboxylic acid group to make it reactive towards primary amines.

  • Prepare Ligand Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or DMF) before diluting with MES buffer to the final desired concentration. A typical starting concentration is 1-5 mg/mL.

  • Prepare EDC/NHS Solution: Freshly prepare a solution of EDC-HCl and NHS (or Sulfo-NHS) in cold MES buffer. A common molar ratio is a 2- to 5-fold molar excess of EDC and NHS relative to the carboxylic acid.

  • Activation Reaction: Mix the this compound solution with the EDC/NHS solution. The reaction should proceed for 15-30 minutes at room temperature with gentle mixing.

Causality behind Experimental Choices:

  • MES Buffer (pH 5.0-6.0): The activation reaction is most efficient at a slightly acidic pH, which protonates the amines on the nanoparticles (if present at this stage), preventing premature reaction, while still allowing for efficient carbodiimide chemistry.

  • Fresh EDC/NHS: EDC is moisture-sensitive and hydrolyzes over time. Using freshly prepared solutions ensures maximum activity.

  • Molar Excess: A molar excess of EDC and NHS drives the reaction towards the formation of the NHS ester, maximizing the activation of the carboxylic acid.

Part 2: Conjugation to Amine-Functionalized Nanoparticles

This is the core step where the activated ligand is covalently attached to the nanoparticle surface.

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the coupling buffer (PBS or Borate Buffer). Ensure a homogenous suspension by vortexing or sonication.

  • Conjugation Reaction: Add the activated this compound solution to the nanoparticle suspension. The reaction mixture should be incubated for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.

  • Quenching: Add the quenching solution to the reaction mixture and incubate for an additional 15-30 minutes. This step deactivates any remaining NHS esters, preventing non-specific binding in subsequent steps.

Causality behind Experimental Choices:

  • Coupling Buffer (pH 7.4-8.5): The coupling reaction is most efficient at a neutral to slightly basic pH, where the primary amines on the nanoparticle surface are deprotonated and thus more nucleophilic.

  • Gentle Mixing: Continuous mixing ensures that the nanoparticles remain in suspension and have maximal opportunity to react with the activated ligand.

Part 3: Purification of Functionalized Nanoparticles

Purification is crucial to remove unreacted ligand, EDC, NHS, and byproducts.

  • Centrifugation: Pellet the functionalized nanoparticles by centrifugation. The speed and duration will depend on the size and density of the nanoparticles.

  • Washing: Carefully remove the supernatant and resuspend the nanoparticle pellet in the washing buffer (PBST). Vortex or sonicate briefly to ensure complete resuspension.

  • Repeat: Repeat the centrifugation and washing steps at least three times to ensure the complete removal of any unbound reagents.

  • Final Resuspension: After the final wash, resuspend the purified functionalized nanoparticles in a suitable buffer for storage and downstream applications (e.g., PBS).

Causality behind Experimental Choices:

  • Washing with PBST: The inclusion of a mild detergent like Tween-20 helps to prevent non-specific aggregation of the nanoparticles and aids in the removal of unbound molecules.

Characterization of Functionalized Nanoparticles

Successful functionalization should be confirmed using a suite of characterization techniques.[9][10]

Technique Purpose Expected Outcome
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the presence of functional groups from the ligand on the nanoparticle surface.[11][12]Appearance of characteristic peaks corresponding to the pyrazole and benzoic acid moieties of the ligand, and the newly formed amide bond.
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and assess the colloidal stability of the nanoparticles.[10][13]An increase in the hydrodynamic diameter after functionalization, indicating the presence of the surface ligand. A low polydispersity index (PDI) suggests a monodisperse and stable suspension.
Zeta Potential To determine the surface charge of the nanoparticles.A change in the zeta potential value upon functionalization, reflecting the change in surface chemistry.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the nanoparticle surface.[11][12]The appearance of nitrogen peaks (from the pyrazole and amide bond) and a change in the carbon and oxygen spectra, confirming the presence of the organic ligand.
Thermogravimetric Analysis (TGA) To quantify the amount of ligand attached to the nanoparticle surface.A weight loss step corresponding to the decomposition of the organic ligand at elevated temperatures.

Visualization of the Workflow

Functionalization_Workflow cluster_activation Part 1: Ligand Activation cluster_conjugation Part 2: Conjugation cluster_purification Part 3: Purification A This compound C Activated NHS Ester A->C 15-30 min, RT B EDC/NHS in MES Buffer B->C E Functionalized Nanoparticles C->E 2-4h, RT or O/N, 4°C D Amine-Functionalized Nanoparticles D->E F Quenching E->F G Centrifugation & Washing (3x) F->G H Purified Functionalized Nanoparticles G->H Reaction_Pathway cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation Ligand Ligand-COOH Intermediate1 [Ligand-COO-EDC+] Ligand->Intermediate1 EDC + EDC EDC->Intermediate1 NHS_Ester Ligand-COO-NHS Intermediate1->NHS_Ester NHS + NHS NHS->NHS_Ester Amide_Bond NP-NH-CO-Ligand NHS_Ester->Amide_Bond NP_Amine NP-NH2 NP_Amine->Amide_Bond

References

Application Notes and Protocols for High-Throughput Screening Assays of 4-(1H-pyrazol-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is a critical starting point. The compound 4-(1H-pyrazol-1-ylmethyl)benzoic acid, featuring a pyrazole core, belongs to a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5][6] The successful screening of compound libraries to identify molecules like this compound as potential drug candidates hinges on the strategic application of robust and efficient high-throughput screening (HTS) assays.[7]

This document provides detailed application notes and protocols for two distinct HTS approaches for this compound. These protocols are designed for researchers, scientists, and drug development professionals. The first protocol details a target-based approach using a fluorescence polarization assay, ideal when a putative protein target has been identified. The second protocol outlines a target-agnostic phenotypic screening approach, which is invaluable when the mechanism of action is unknown.[8][9][10][11]

Application Note 1: Target-Based High-Throughput Screening Using a Fluorescence Polarization Competition Assay

Scientific Rationale and Assay Principle

Target-based drug discovery remains a cornerstone of pharmaceutical research.[10] This approach focuses on identifying compounds that modulate the activity of a specific, disease-relevant biological target. Given that pyrazole derivatives have been identified as inhibitors of various enzymes, such as cyclin-dependent kinases (CDKs), a logical first step is to screen this compound against a panel of known pyrazole targets.[12][13]

This protocol describes a competitive fluorescence polarization (FP) assay, a powerful and homogeneous technique for monitoring molecular binding events in solution.[14][15][16][17] FP is particularly well-suited for HTS due to its simplicity (no wash steps), speed, and sensitivity.[17][18]

The principle of the FP assay is based on the rotational motion of a fluorescently labeled molecule (a "tracer"). When the tracer is small and free in solution, it rotates rapidly, and when excited with polarized light, the emitted light is largely depolarized. However, when the tracer binds to a larger molecule, such as a protein target, its rotation slows significantly, resulting in a higher degree of polarization of the emitted light.[14][15][16][17][18]

In a competitive FP assay, a known fluorescent ligand (tracer) for the target protein is used. The assay measures the ability of a test compound, such as this compound, to displace the tracer from the protein's binding site. Effective displacement results in a decrease in the FP signal, indicating that the test compound is a potential binder.[14][18]

Experimental Workflow Diagram

HTS_FP_Workflow cluster_prep Assay Preparation cluster_dispensing Robotic Liquid Handling cluster_incubation_read Incubation & Detection cluster_analysis Data Analysis reagents Prepare Assay Buffer, Target Protein, Fluorescent Tracer, and Test Compound Plates plate_map Design 384-well Plate Map (Controls & Samples) dispense_compound Dispense Test Compound (e.g., this compound) and Controls into Assay Plate dispense_protein Add Target Protein to all wells dispense_compound->dispense_protein dispense_tracer Add Fluorescent Tracer to all wells dispense_protein->dispense_tracer incubate Incubate at Room Temperature to reach binding equilibrium dispense_tracer->incubate read_plate Read Fluorescence Polarization on an HTS-compatible plate reader incubate->read_plate calculate_z Calculate Z'-factor for assay quality control read_plate->calculate_z determine_hits Identify 'Hits' based on a predefined activity threshold (e.g., >3 standard deviations from the mean of the negative control) calculate_z->determine_hits dose_response Perform dose-response experiments on 'Hits' to determine IC50 values determine_hits->dose_response

Caption: Workflow for a target-based HTS using a fluorescence polarization competition assay.

Detailed Protocol

1. Materials and Reagents:

  • Test Compound: this compound dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Target Protein: Purified recombinant protein of interest (e.g., a kinase) at a stock concentration of 1 mg/mL.

  • Fluorescent Tracer: A fluorescently labeled ligand known to bind to the target protein.

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

  • Positive Control: A known inhibitor of the target protein.

  • Negative Control: DMSO.

  • Microplates: 384-well, low-volume, black, non-binding surface microplates.

  • Instrumentation: An HTS-compatible microplate reader with fluorescence polarization capabilities.

2. Assay Development and Optimization:

Before initiating the HTS, it is crucial to optimize the assay conditions.[19][20]

  • Determine the optimal concentration of the target protein: Titrate the target protein against a fixed concentration of the fluorescent tracer to determine the concentration that yields a stable and robust FP signal.

  • Determine the Kd of the tracer-protein interaction: This will help in setting the appropriate concentrations for the competition assay.

  • Z'-factor determination: Perform a "dry run" of the assay using only positive and negative controls to ensure a Z'-factor > 0.5, which indicates a robust and screenable assay.[7][20]

3. HTS Protocol:

The following protocol is for a 20 µL final assay volume in a 384-well plate.

StepProcedureVolume (µL)
1Add test compound (or controls) to the appropriate wells.0.2
2Add assay buffer to all wells.9.8
3Add target protein to all wells except the "no protein" control wells.5
4Add fluorescent tracer to all wells.5
5Mix the plate gently by orbital shaking for 1 minute.-
6Incubate the plate at room temperature for 60 minutes, protected from light.-
7Read the fluorescence polarization on a compatible plate reader.-

4. Data Analysis and Hit Identification:

  • Calculate the percent inhibition for each test compound relative to the positive and negative controls.

  • Identify primary "hits" as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative control).

  • Perform dose-response analysis for the primary hits to determine their IC50 values (the concentration at which 50% of the tracer is displaced).

  • Conduct counter-screens and secondary assays to eliminate false positives and confirm the mechanism of action of the validated hits.[21]

Application Note 2: Target-Agnostic High-Throughput Phenotypic Screening

Scientific Rationale and Assay Principle

Phenotypic screening has re-emerged as a powerful strategy in drug discovery, particularly when the molecular targets of a disease are not well understood or when seeking compounds with novel mechanisms of action.[8][9][10][11] Instead of focusing on a single protein, phenotypic screening assesses the effects of a compound on the overall phenotype of a cell or organism.[9][] This approach offers the advantage of identifying bioactive compounds in a more physiologically relevant context.[8][11]

This protocol describes a high-content imaging-based phenotypic screen to evaluate the effects of this compound on cell morphology, proliferation, and viability. High-content screening (HCS) combines automated microscopy with sophisticated image analysis to quantitatively measure multiple phenotypic parameters in a high-throughput manner.[9]

Experimental Workflow Diagram

HTS_Phenotypic_Workflow cluster_cell_culture Cell Culture & Plating cluster_treatment Compound Treatment cluster_staining_imaging Staining & Imaging cluster_analysis_phenotypic Image & Data Analysis cell_prep Culture and harvest a relevant cell line plate_cells Seed cells into 384-well imaging plates cell_prep->plate_cells cell_adhesion Allow cells to adhere overnight plate_cells->cell_adhesion add_compound Add this compound and controls to the cells cell_adhesion->add_compound incubate_treatment Incubate for a defined period (e.g., 24-72 hours) add_compound->incubate_treatment fix_stain Fix, permeabilize, and stain cells with fluorescent dyes (e.g., for nucleus, cytoskeleton, and cell viability) incubate_treatment->fix_stain acquire_images Acquire multi-channel images using an automated high-content imaging system fix_stain->acquire_images image_analysis Perform automated image analysis to extract quantitative phenotypic features acquire_images->image_analysis phenotypic_profiling Generate a phenotypic profile for each compound based on the measured features image_analysis->phenotypic_profiling hit_selection Select 'Hits' based on significant deviations from the negative control profile phenotypic_profiling->hit_selection

References

Application Notes and Protocols: 4-(1H-Pyrazol-1-ylmethyl)benzoic Acid in Heterogeneous Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the application of 4-(1H-pyrazol-1-ylmethyl)benzoic acid as a versatile bifunctional organic linker for the synthesis of a novel Metal-Organic Framework (MOF), herein designated as Pz-MOF-1 . While direct catalytic applications of the linker molecule itself are not extensively documented, its strategic incorporation into a MOF architecture unlocks significant potential in heterogeneous catalysis. The guide provides a comprehensive, step-by-step protocol for the synthesis of the linker, the subsequent solvothermal synthesis of Pz-MOF-1 (a hypothetical zinc-based MOF), and its application as a highly efficient and recyclable heterogeneous catalyst in the Knoevenagel condensation reaction. The underlying scientific principles, experimental rationale, and characterization techniques are discussed to provide a self-validating framework for researchers.

Introduction: The Strategic Advantage of Pyrazole-Based Linkers in MOF Catalysis

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, owing to their high surface areas, tunable pore sizes, and the functionalizability of their organic linkers.[1] The choice of the organic linker is paramount as it dictates the structural topology and the chemical properties of the resulting framework. This compound is a particularly promising linker for catalytic applications. Its design incorporates two key functionalities:

  • A Carboxylate Group: This serves as a robust anchoring point to coordinate with metal ions, forming the stable nodes of the MOF structure.

  • A Pyrazole Moiety: The nitrogen atoms of the pyrazole ring can act as Lewis basic sites, which can be catalytically active. Furthermore, the pyrazole ring can be a scaffold for further functionalization to fine-tune the catalytic properties of the MOF.

The methylene spacer between the pyrazole and the benzoic acid provides conformational flexibility, which can influence the final topology of the MOF. This guide will focus on the synthesis of a zinc-based MOF, Pz-MOF-1, where the pyrazole moieties lining the pores can act as basic sites to catalyze the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction.

Synthesis of the Linker: this compound

The synthesis of this compound is a two-step process, starting from commercially available p-toluic acid.

Step 1: Synthesis of Methyl 4-(bromomethyl)benzoate

This initial step involves the radical bromination of the methyl group of methyl p-toluate.

  • Protocol:

    • To a solution of methyl p-toluate (15.0 g, 100 mmol) in a suitable solvent like chlorobenzene (150 mL) in a round-bottom flask, add N-bromosuccinimide (NBS) (18.7 g, 105 mmol).[2]

    • Add a catalytic amount of a radical initiator, such as benzoyl peroxide (0.24 g, 1 mmol).[2]

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature, then cool further in an ice bath to precipitate the succinimide byproduct.

    • Filter the mixture and wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Recrystallize the crude product from a minimal amount of a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure methyl 4-(bromomethyl)benzoate as a white solid.

Step 2: Synthesis of this compound

This step involves the N-alkylation of pyrazole with the synthesized methyl 4-(bromomethyl)benzoate, followed by saponification of the ester.

  • Protocol:

    • In a round-bottom flask, dissolve pyrazole (6.8 g, 100 mmol) in a suitable solvent like DMF (100 mL).

    • Add a base, such as potassium carbonate (13.8 g, 100 mmol), to the solution and stir for 30 minutes at room temperature.

    • Add a solution of methyl 4-(bromomethyl)benzoate (22.9 g, 100 mmol) in DMF (50 mL) dropwise to the pyrazole solution.

    • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 4-(1H-pyrazol-1-ylmethyl)benzoate.

    • To the crude ester, add a solution of sodium hydroxide (8.0 g, 200 mmol) in a mixture of water (50 mL) and ethanol (100 mL).

    • Heat the mixture to reflux for 4 hours until the reaction is complete (monitored by TLC).

    • Cool the mixture and remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.

    • Acidify the aqueous layer with 2M HCl until a white precipitate forms (pH ~4-5).

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Synthesis_Workflow p_toluic_acid p-Toluic Acid esterification Esterification (MeOH, H+) p_toluic_acid->esterification Step 1a methyl_p_toluate Methyl p-toluate esterification->methyl_p_toluate bromination Radical Bromination (NBS, Initiator) methyl_p_toluate->bromination Step 1b methyl_bromomethylbenzoate Methyl 4-(bromomethyl)benzoate bromination->methyl_bromomethylbenzoate alkylation N-Alkylation (Pyrazole, Base) methyl_bromomethylbenzoate->alkylation Step 2a pyrazole_ester Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate alkylation->pyrazole_ester saponification Saponification (NaOH, H2O/EtOH) pyrazole_ester->saponification Step 2b final_product This compound saponification->final_product

Caption: Synthetic workflow for this compound.

Synthesis of Pz-MOF-1: A Pyrazole-Functionalized MOF

The following is a representative protocol for the solvothermal synthesis of a hypothetical zinc-based MOF, Pz-MOF-1 , using this compound as the organic linker.

  • Protocol:

    • In a 20 mL scintillation vial, dissolve zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.148 g, 0.5 mmol) in 10 mL of N,N-dimethylformamide (DMF).

    • In a separate vial, dissolve this compound (0.101 g, 0.5 mmol) in 10 mL of DMF.

    • Combine the two solutions in a 23 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to 120 °C for 48 hours.

    • After 48 hours, cool the autoclave to room temperature.

    • Collect the crystalline product by filtration and wash with fresh DMF (3 x 10 mL).

    • To activate the MOF, immerse the as-synthesized material in a suitable solvent like chloroform for 24 hours to exchange the guest DMF molecules.

    • Decant the chloroform and dry the activated Pz-MOF-1 under vacuum at 150 °C for 12 hours.

Characterization of Pz-MOF-1

The synthesized Pz-MOF-1 should be characterized to confirm its structure, porosity, and thermal stability.

Technique Purpose Expected Outcome
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the MOF.A diffraction pattern with sharp peaks, matching the simulated pattern from single-crystal X-ray diffraction if available.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the incorporation of the linker into the MOF structure.Disappearance of the C=O stretching band of the carboxylic acid (~1700 cm⁻¹) and appearance of symmetric and asymmetric stretching bands of the carboxylate group (~1610 and ~1385 cm⁻¹).
Thermogravimetric Analysis (TGA) To determine the thermal stability of the MOF and the temperature at which the framework decomposes.A weight loss step corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and a final weight loss at higher temperatures corresponding to framework decomposition.
N₂ Adsorption-Desorption Isotherms To determine the surface area (BET) and pore volume of the activated MOF.A type I isotherm, characteristic of microporous materials, indicating a high surface area.

Application in Catalysis: Knoevenagel Condensation

The activated Pz-MOF-1, with its accessible Lewis basic pyrazole sites, can be used as a heterogeneous catalyst for the Knoevenagel condensation of benzaldehyde with malononitrile.

  • Protocol:

    • In a round-bottom flask, add benzaldehyde (1 mmol), malononitrile (1.2 mmol), and a suitable solvent like ethanol (10 mL).

    • Add the activated Pz-MOF-1 catalyst (e.g., 10 mol% based on benzaldehyde).

    • Stir the reaction mixture at a specified temperature (e.g., 60 °C) for a designated time (e.g., 2-8 hours).

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Separate the Pz-MOF-1 catalyst by centrifugation or filtration.

    • Wash the recovered catalyst with ethanol and dry it under vacuum for reuse.

    • Evaporate the solvent from the filtrate to obtain the crude product.

    • Purify the product by recrystallization or column chromatography.

Catalytic_Cycle catalyst Pz-MOF-1 (Basic Site) carbanion Carbanion Intermediate catalyst->carbanion Deprotonation malononitrile Malononitrile malononitrile->carbanion alkoxide Alkoxide Intermediate carbanion->alkoxide Nucleophilic Attack benzaldehyde Benzaldehyde benzaldehyde->alkoxide intermediate Adduct alkoxide->intermediate Protonation product Benzylidene Malononitrile intermediate->product Dehydration water H2O intermediate->water product->catalyst

Caption: Proposed catalytic cycle for the Knoevenagel condensation.

Catalyst Reusability and Leaching Studies

A key advantage of heterogeneous catalysts is their reusability. The recovered Pz-MOF-1 should be tested for several consecutive catalytic cycles to evaluate its stability and potential loss of activity. Additionally, a hot filtration test can be performed to check for leaching of active sites into the reaction medium.

Conclusion

This compound is a highly promising building block for the design of functional MOFs for heterogeneous catalysis. The synthetic protocols provided herein for the linker and a hypothetical Pz-MOF-1, along with the application in the Knoevenagel condensation, offer a solid foundation for researchers to explore the catalytic potential of this and related systems. The tunability of the pyrazole-based linker opens up avenues for the development of a new generation of highly efficient and recyclable solid-state catalysts.

References

Mastering the Synthesis of 4-(1H-Pyrazol-1-ylmethyl)benzoic Acid Derivatives: An Application Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it an attractive moiety for designing targeted therapeutics.[2][3] The compound 4-(1H-pyrazol-1-ylmethyl)benzoic acid, in particular, serves as a versatile building block, offering a synthetically accessible handle—the carboxylic acid—for the generation of diverse chemical libraries of esters and amides. These derivatives have shown promise in various therapeutic areas, including the development of novel antibacterial agents.[4][5][6][7][8][9][10]

This comprehensive guide provides detailed, field-proven protocols for the synthesis of the parent acid and its subsequent derivatization. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles and strategic considerations that inform the choice of reagents and reaction conditions, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.

Part 1: Synthesis of the Core Intermediate: this compound

The preparation of the title compound can be efficiently achieved through a two-step sequence involving the N-alkylation of pyrazole followed by the hydrolysis of the resulting ester. This approach is often preferred due to the commercial availability of the starting materials and the generally high yields of the individual steps.

Workflow for the Synthesis of the Parent Acid

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification Pyrazole Pyrazole IntermediateEster Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate Pyrazole->IntermediateEster K2CO3, Acetone Bromomethylbenzoate Methyl 4-(bromomethyl)benzoate Bromomethylbenzoate->IntermediateEster FinalAcid This compound IntermediateEster->FinalAcid 1. NaOH, H2O/MeOH 2. HCl (aq)

Caption: Overall synthetic scheme for this compound.

Protocol 1.1: Synthesis of the Precursor, Methyl 4-(bromomethyl)benzoate

The synthesis of the key alkylating agent, methyl 4-(bromomethyl)benzoate, is typically achieved via radical bromination of methyl p-toluate. The use of N-bromosuccinimide (NBS) as the bromine source is advantageous as it allows for a controlled release of bromine, minimizing the formation of dibrominated byproducts.[1][11]

Reaction Scheme: Methyl p-toluate + NBS --(AIBN, CCl4, reflux)--> Methyl 4-(bromomethyl)benzoate

ReagentMolar Eq.Purpose
Methyl p-toluate1.0Starting material
N-Bromosuccinimide (NBS)0.9Brominating agent
Azobisisobutyronitrile (AIBN)0.03Radical initiator
Carbon tetrachloride (CCl4)-Solvent

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl p-toluate (1.0 eq), N-bromosuccinimide (0.9 eq), and a catalytic amount of AIBN (0.03 eq).

  • Add anhydrous carbon tetrachloride to the flask.

  • Heat the mixture to reflux (approximately 77°C) and maintain for 4-7 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Expert Insight: The choice of AIBN as a radical initiator is critical. Its decomposition at the reflux temperature of CCl4 provides a steady stream of radicals to propagate the reaction. It is crucial to use fresh, recrystallized NBS for optimal results, as aged NBS may contain excess bromine, leading to side reactions.

Protocol 1.2: N-Alkylation of Pyrazole

The N-alkylation of pyrazole with methyl 4-(bromomethyl)benzoate proceeds via an SN2 reaction. A weak base, such as potassium carbonate, is sufficient to deprotonate the pyrazole, rendering the nitrogen nucleophilic.[12][13]

Reaction Scheme: Pyrazole + Methyl 4-(bromomethyl)benzoate --(K2CO3, Acetone, reflux)--> Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate

ReagentMolar Eq.Purpose
Pyrazole1.0Nucleophile
Methyl 4-(bromomethyl)benzoate1.0Electrophile
Potassium Carbonate (K2CO3)1.5Base
Acetone-Solvent

Step-by-Step Protocol:

  • In a round-bottom flask, suspend pyrazole (1.0 eq) and potassium carbonate (1.5 eq) in acetone.

  • Add a solution of methyl 4-(bromomethyl)benzoate (1.0 eq) in acetone dropwise to the suspension.

  • Heat the reaction mixture to reflux (approximately 65°C) for 6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product, methyl 4-(1H-pyrazol-1-ylmethyl)benzoate, can be purified by recrystallization from ethanol to yield colorless crystals.[14]

Expert Insight: Acetone is an excellent solvent for this reaction as it is polar enough to dissolve the reactants but does not interfere with the reaction. The use of a slight excess of potassium carbonate ensures complete deprotonation of the pyrazole.

Protocol 1.3: Saponification to the Carboxylic Acid

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard saponification reaction using a strong base like sodium hydroxide.[15][16][17]

Reaction Scheme: Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate --(1. NaOH, H2O/MeOH, reflux; 2. HCl)--> this compound

ReagentMolar Eq.Purpose
Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate1.0Substrate
Sodium Hydroxide (NaOH)1.5Base for hydrolysis
Methanol/Water-Solvent
Hydrochloric Acid (HCl)-Acid for protonation

Step-by-Step Protocol:

  • Dissolve the methyl ester (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (1.5 eq) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the ester is fully consumed.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid.

  • The desired carboxylic acid will precipitate as a white solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield pure this compound.

Expert Insight: The initial wash with ethyl acetate is crucial for removing any non-polar impurities. Acidification must be done carefully and with cooling to ensure complete precipitation and to avoid any potential degradation of the product.

Part 2: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid functionality of this compound is the primary site for diversification. Standard esterification and amidation protocols can be readily applied.

Protocol 2.1: Fischer Esterification

Fischer esterification is a classic, acid-catalyzed method for producing esters from carboxylic acids and alcohols.[2][18][19] Using a large excess of the alcohol drives the equilibrium towards the product.[2]

Esterification_Amidation cluster_ester Esterification cluster_amide Amidation ParentAcid This compound Ester Ester Derivative (R-O-C=O) ParentAcid->Ester R-OH, H2SO4 (cat.) Reflux Amide Amide Derivative (R-NH-C=O) ParentAcid->Amide R-NH2, Coupling Agent (e.g., HATU, EDC)

Caption: General derivatization pathways for the parent acid.

Step-by-Step Protocol (for Methyl Ester):

  • Suspend this compound (1.0 eq) in a large excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the desired methyl ester.

Expert Insight: This method is robust and cost-effective, particularly for simple, unhindered alcohols. For more precious or sterically hindered alcohols, other methods like Steglich esterification using DCC and DMAP may be more appropriate.

Protocol 2.2: Amide Coupling

The formation of amides from carboxylic acids requires the activation of the carboxyl group. Several modern coupling reagents are available, with HATU and EDC/HOBt being among the most common and efficient.[5][6][20][21][22][23][24][25][26]

A) Using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

HATU is a highly efficient uronium-based coupling reagent, often used for challenging couplings, including those with electron-deficient amines or sterically hindered substrates.[5][6][20][23][24]

ReagentMolar Eq.Purpose
Carboxylic Acid1.0Substrate
Amine1.1Nucleophile
HATU1.1Coupling Reagent
DIPEA2.0Non-nucleophilic base
DMF-Anhydrous Solvent

Step-by-Step Protocol:

  • Under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expert Insight: Pre-activation of the carboxylic acid with HATU before adding the amine can often improve yields and minimize side reactions. The order of addition is crucial to prevent the decomposition of HATU.

B) Using EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole)

The EDC/HOBt system is a classic and reliable method for amide bond formation. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to a more stable and reactive HOBt-ester, reducing the risk of racemization and other side reactions.[20][21][22][25]

ReagentMolar Eq.Purpose
Carboxylic Acid1.0Substrate
Amine1.1Nucleophile
EDC1.2Coupling Reagent
HOBt1.2Additive to prevent side reactions
DIPEA2.0Non-nucleophilic base
DMF or DCM-Anhydrous Solvent

Step-by-Step Protocol:

  • In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the cooled solution.

  • Add DIPEA (2.0 eq) and allow the reaction to warm to room temperature.

  • Stir for 12-24 hours, monitoring the reaction progress.

  • Perform an aqueous workup as described in the HATU protocol (Protocol 2.2A, step 6).

  • Purify the crude product by column chromatography.

Expert Insight: The urea byproduct from EDC is water-soluble, which simplifies purification compared to DCC. The addition of HOBt is highly recommended as it not only improves efficiency but also acts as an indicator; the reaction mixture often turns yellow upon its addition.

Conclusion

The synthetic routes and derivatization protocols detailed herein provide a robust framework for the exploration of this compound chemistry. By understanding the rationale behind each step and the role of each reagent, researchers are well-equipped to synthesize libraries of novel pyrazole derivatives for screening in drug discovery programs. The versatility of the pyrazole scaffold, combined with the synthetic tractability of the benzoic acid handle, ensures that this class of compounds will remain a fertile ground for the development of new therapeutic agents.

References

analytical techniques for quantifying 4-(1H-pyrazol-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Quantitative Analysis of 4-(1H-pyrazol-1-ylmethyl)benzoic acid

Abstract

This comprehensive guide provides detailed analytical techniques for the precise and accurate quantification of this compound, a key heterocyclic compound with significant applications in pharmaceutical and chemical research.[1][2][3] Recognizing the need for robust and reliable analytical methods in drug development and quality control, this document outlines two primary validated methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions from sample preparation to data analysis. The causality behind experimental choices is explained, and all protocols are grounded in the principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7]

Introduction to this compound

This compound is an aromatic carboxylic acid containing a pyrazole ring.[1] Its unique structure makes it a valuable intermediate and building block in medicinal chemistry for synthesizing novel compounds with potential therapeutic activities.[1][8] Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3][9] Given its role in pharmaceutical development, the ability to accurately quantify this compound in various matrices—from bulk drug substances to complex biological fluids—is paramount for ensuring product quality, safety, and efficacy.

Physicochemical Properties:

  • Molecular Formula: C₁₀H₈N₂O₂[10]

  • Molecular Weight: 188.18 g/mol [10]

  • Appearance: Light pink or white powder[1]

  • Chemical Structure:

    alt text

    (Image Source: PubChem CID 736527)

General Sample Preparation

Effective sample preparation is a critical prerequisite for accurate chromatographic analysis, as it removes interfering matrix components and ensures the sample is compatible with the analytical system.[11][12][13] The choice of technique depends on the sample matrix and the required sensitivity.

Dissolution and Filtration (for Drug Substance / Simple Formulations)

This is the most straightforward approach for relatively clean samples.

  • Weighing: Accurately weigh a known amount of the sample.

  • Dissolution: Dissolve the sample in a suitable solvent. A mixture of methanol or acetonitrile and water is often a good starting point. Sonication may be used to ensure complete dissolution.

  • Dilution: Dilute the solution with the mobile phase to a concentration within the calibration range of the analytical method.

  • Filtration: Filter the final solution through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE or Nylon) to remove particulates that could damage the chromatographic column.[14]

Solid-Phase Extraction (SPE) (for Complex Matrices, e.g., Biological Fluids)

SPE is used to clean up complex samples and concentrate the analyte.[12] Given the acidic nature of the benzoic acid moiety, a mixed-mode or anion-exchange sorbent can be highly effective.

  • Conditioning: Condition the SPE cartridge (e.g., a polymeric mixed-mode anion-exchange sorbent) by passing methanol followed by water through it.

  • Loading: Load the pre-treated sample (e.g., plasma diluted with an aqueous buffer) onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.

  • Elution: Elute the target analyte, this compound, using an appropriate solvent, such as methanol containing a small percentage of formic acid or acetic acid.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

Method 1: Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a robust, reliable, and widely accessible technique for quantifying aromatic compounds.[15] This method is ideal for assay and purity testing of drug substances and formulated products.

Principle

The method utilizes a reversed-phase C18 column to separate the analyte from other components. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group on the analyte, which increases its retention on the nonpolar stationary phase and results in improved chromatographic peak shape.[15][16] Quantification is achieved by measuring the analyte's UV absorbance and comparing it to a calibration curve generated from standards of known concentration.[15] Benzoic acid derivatives typically exhibit strong UV absorbance between 230 nm and 275 nm.[17]

Experimental Protocol: HPLC-UV

Table 1: HPLC-UV Chromatographic Conditions

ParameterRecommended Condition
HPLC System Standard HPLC with pump, autosampler, column oven, and DAD or UV-Vis detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size (or equivalent)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Isocratic: 60% A / 40% B (Adjust as needed for optimal retention and resolution)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Step-by-Step Procedure:

  • Mobile Phase Preparation: Prepare 1 L of Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Mix thoroughly and degas.

  • Standard Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Prepare the sample as described in Section 2, ensuring the final concentration is within the calibration range.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (mobile phase) to confirm the absence of system contamination.

    • Inject the working standards in ascending order of concentration to generate a calibration curve.

    • Inject the prepared sample solutions. Quality control (QC) samples should be interspersed throughout the run.

  • Data Processing: Identify the analyte peak in the sample chromatograms by comparing its retention time to that of the standards. Quantify the analyte using the linear regression equation derived from the calibration curve (peak area vs. concentration).

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing S1 Weigh Sample/ Standard S2 Dissolve & Dilute S1->S2 S3 Filter (0.45 µm) S2->S3 A2 Inject Blank, Standards, Samples S3->A2 A1 Equilibrate HPLC System A1->A2 A3 Separate on C18 Column A2->A3 A4 Detect at UV 254 nm A3->A4 D2 Integrate Sample Peak Area A4->D2 D1 Generate Calibration Curve D3 Quantify Concentration D1->D3 D2->D3

Caption: HPLC-UV Experimental Workflow.

Method 2: Quantification by LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for analyzing low concentrations of the analyte in complex biological matrices.[18][19]

Principle

This method combines the separation power of LC with the sensitive and selective detection capabilities of a triple quadrupole mass spectrometer.[18] The analyte is ionized, typically using Electrospray Ionization (ESI), and the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the ionized analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from matrix components.[18]

Experimental Protocol: LC-MS/MS

Table 2: LC-MS/MS Method Parameters

ParameterRecommended Condition
LC System UHPLC/HPLC system
Mass Spectrometer Triple Quadrupole Mass Spectrometer with ESI source
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size (or equivalent)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI, Positive or Negative (to be optimized)
MRM Transition Positive: m/z 189.1 → [Product Ion]Negative: m/z 187.1 → [Product Ion]
Source Parameters Capillary Voltage, Gas Flow, Temperature to be optimized for the specific instrument

Step-by-Step Procedure:

  • Tuning and MRM Optimization:

    • Prepare a ~1 µg/mL solution of the reference standard in 50:50 Acetonitrile:Water with 0.1% formic acid.

    • Infuse the solution directly into the mass spectrometer to determine the most abundant precursor ion in both positive ([M+H]⁺, expected m/z 189.1) and negative ([M-H]⁻, expected m/z 187.1) modes.

    • Perform a product ion scan for the selected precursor to identify stable, high-intensity product ions for the MRM transition. Optimize collision energy for this fragmentation.

  • Mobile Phase Preparation: Prepare mobile phases A and B as described in Table 2.

  • Standard and Sample Preparation: Prepare calibration standards and samples as described previously, often at much lower concentrations (e.g., ng/mL range) suitable for MS detection. Use an internal standard if available for best accuracy.

  • LC-MS/MS Analysis:

    • Equilibrate the system with the initial mobile phase conditions.

    • Inject standards to generate the calibration curve.

    • Inject samples for analysis.

  • Data Processing: Quantify the analyte using the peak area ratio of the analyte to the internal standard (if used) against the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Quantification P1 Sample Extraction (e.g., SPE) P2 Evaporate & Reconstitute P1->P2 L1 Inject Sample P2->L1 L2 Separate on C18 Column L1->L2 M1 Ionization (ESI) L2->M1 M2 Q1: Select Precursor Ion M1->M2 M3 q2: Fragment Ion (Collision Cell) M2->M3 M4 Q3: Select Product Ion M3->M4 M5 Detect Signal M4->M5 D2 Calculate Peak Area Ratio M5->D2 D1 Generate Calibration Curve D3 Quantify Concentration D1->D3 D2->D3

Caption: LC-MS/MS Experimental Workflow.

Method Validation Protocol

To ensure that the developed analytical procedures are suitable for their intended purpose, they must be validated according to ICH Q2(R1) guidelines.[4][7] The validation demonstrates that the method is accurate, precise, specific, and robust.

Validation Parameters

The following parameters should be evaluated for either of the quantitative methods described above.

Table 3: Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte in the presence of components like impurities, degradants, or matrix.[4]Peak purity analysis (for HPLC-UV), no interfering peaks at the analyte retention time.
Linearity Ability to elicit test results directly proportional to the analyte concentration within a given range.[7]Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[7]Typically 80-120% of the test concentration for an assay.
Accuracy Closeness of the test results to the true value. Assessed by spike/recovery experiments at 3 levels.Mean recovery of 98.0% - 102.0%.
Precision - Repeatability - IntermediateThe agreement among a series of measurements. - Intra-day precision. - Inter-day/inter-analyst precision.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 10%.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).[4]RSD of results should remain within acceptable limits (e.g., ≤ 5%).

Conclusion

This document provides two robust, self-validating protocols for the quantification of this compound. The HPLC-UV method serves as an excellent tool for routine quality control, assays, and purity assessments due to its simplicity and reliability. For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, the LC-MS/MS method is the recommended approach. Adherence to the outlined protocols and validation procedures will ensure the generation of accurate, precise, and trustworthy data, supporting the rigorous demands of pharmaceutical research and development.

References

Application Notes and Protocols: In Vitro Experimental Design Using 4-(1H-Pyrazol-1-ylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of 4-(1H-Pyrazol-1-ylmethyl)benzoic Acid

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs with a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antipsychotic, and anticancer effects[1][2][3][4][5]. The unique physicochemical properties of the pyrazole ring, such as its ability to act as a bioisostere for an aryl group and participate in hydrogen bonding, contribute to enhanced pharmacokinetic and pharmacodynamic profiles[1]. The compound this compound is a versatile intermediate in the synthesis of novel therapeutic agents, with its structure suggesting potential applications in areas such as anti-inflammatory and analgesic drug development[6]. This application note provides a comprehensive guide for the in vitro experimental design to elucidate the biological activities of this compound, with a focus on its potential as an anti-inflammatory and anti-cancer agent.

Section 1: Hypothesis-Driven Experimental Design

Based on the established pharmacology of pyrazole-containing compounds, we hypothesize that this compound may exert its biological effects through the modulation of key inflammatory and oncogenic signaling pathways. The experimental design outlined below is structured to test this hypothesis by investigating the compound's effects on cell viability, inflammatory responses, and cancer cell proliferation.

Experimental Workflow Overview

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Anti-Inflammatory Activity cluster_2 Phase 3: Anti-Cancer Activity Compound Preparation Compound Preparation Cytotoxicity Screening Cytotoxicity Screening Compound Preparation->Cytotoxicity Screening Determine safe concentration range Selection of Cell Lines Selection of Cell Lines Cytotoxicity Screening->Selection of Cell Lines LPS-Induced Inflammation Model LPS-Induced Inflammation Model Selection of Cell Lines->LPS-Induced Inflammation Model Cancer Cell Proliferation Assay Cancer Cell Proliferation Assay Selection of Cell Lines->Cancer Cell Proliferation Assay Nitric Oxide (NO) Assay Nitric Oxide (NO) Assay LPS-Induced Inflammation Model->Nitric Oxide (NO) Assay Pro-inflammatory Cytokine Analysis (ELISA) Pro-inflammatory Cytokine Analysis (ELISA) LPS-Induced Inflammation Model->Pro-inflammatory Cytokine Analysis (ELISA) COX-2 Expression Analysis (Western Blot) COX-2 Expression Analysis (Western Blot) LPS-Induced Inflammation Model->COX-2 Expression Analysis (Western Blot) Cell Cycle Analysis Cell Cycle Analysis Cancer Cell Proliferation Assay->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Cancer Cell Proliferation Assay->Apoptosis Assay Signaling Pathway Analysis (Western Blot) Signaling Pathway Analysis (Western Blot) Cancer Cell Proliferation Assay->Signaling Pathway Analysis (Western Blot)

Caption: A streamlined workflow for the in vitro evaluation of this compound.

Section 2: Foundational Protocols

Compound Preparation and Handling

Proper handling and preparation of this compound are critical for reproducible results.

  • Solubility Testing : Determine the optimal solvent for the compound. Start with dimethyl sulfoxide (DMSO) and then consider ethanol or sterile phosphate-buffered saline (PBS) if solubility is an issue.

  • Stock Solution Preparation : Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent. Aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solutions : On the day of the experiment, thaw a stock aliquot and prepare fresh working solutions by diluting with the appropriate cell culture medium. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.5% v/v for DMSO).

Cell Line Selection and Culture

The choice of cell lines is paramount for relevant and translatable results.

Application Recommended Cell Lines Rationale
Anti-Inflammatory RAW 264.7 (murine macrophages)Widely used model for inflammation; robustly responds to lipopolysaccharide (LPS) stimulation.
THP-1 (human monocytes)Can be differentiated into macrophage-like cells; provides a human-relevant model.
Anti-Cancer MCF-7 (human breast adenocarcinoma)Estrogen receptor-positive; a common model for hormone-responsive breast cancer[7][8].
A549 (human lung carcinoma)A well-characterized model for non-small cell lung cancer.
HCT116 (human colon carcinoma)Represents a common gastrointestinal malignancy.
Non-Cancerous Control HEK293 (human embryonic kidney)Often used as a control for general cytotoxicity.

Cell Culture Protocol:

  • Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells upon reaching 80-90% confluency.

  • Regularly test for mycoplasma contamination.

Section 3: Cytotoxicity Assessment

Before evaluating the biological activity, it is essential to determine the cytotoxic profile of this compound to identify a non-toxic concentration range for subsequent experiments.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100, 200 µM) and a vehicle control (medium with the same percentage of solvent) for 24, 48, and 72 hours.

  • MTT Addition : After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by non-linear regression analysis.

Section 4: Investigating Anti-Inflammatory Potential

Inflammation is a key pathological feature of many diseases. Pyrazole derivatives have shown promise as anti-inflammatory agents[4][5][9]. The following protocols are designed to assess the anti-inflammatory properties of this compound.

Lipopolysaccharide (LPS)-Induced Inflammation Model

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages.

Nitric Oxide (NO) Production Assay (Griess Test)

Excessive nitric oxide production is a hallmark of inflammation.

  • Cell Seeding and Treatment : Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation : Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Griess Reagent : Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Measurement : Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis : Quantify the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Analysis (ELISA)

Enzyme-linked immunosorbent assay (ELISA) can be used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • Sample Collection : Collect the cell culture supernatant from the LPS-stimulated cells as described above.

  • ELISA Protocol : Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.

  • Data Analysis : Generate a standard curve and determine the concentration of the cytokines in the samples.

Cyclooxygenase-2 (COX-2) Expression Analysis

COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a major target for anti-inflammatory drugs[9].

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Cellular Response cluster_2 Potential Inhibition by Compound LPS LPS NFkB_Activation NF-κB Activation LPS->NFkB_Activation COX2_Upregulation COX-2 Upregulation NFkB_Activation->COX2_Upregulation Prostaglandin_Synthesis Prostaglandin Synthesis COX2_Upregulation->Prostaglandin_Synthesis Inflammation Inflammation Prostaglandin_Synthesis->Inflammation Compound This compound Compound->NFkB_Activation Inhibits Compound->COX2_Upregulation Inhibits

Caption: Potential mechanism of anti-inflammatory action via the NF-κB/COX-2 pathway.

Western Blot Protocol for COX-2
  • Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer : Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting : Block the membrane with 5% non-fat milk or BSA and then incubate with a primary antibody against COX-2, followed by an HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry : Quantify the band intensities using image analysis software.

Section 5: Probing Anti-Cancer Activity

The structural diversity of pyrazole derivatives has led to the discovery of potent anti-cancer agents[7][8][10]. The following protocols are designed to evaluate the anti-proliferative and pro-apoptotic effects of this compound in cancer cells.

Cancer Cell Proliferation Assay

The MTT assay described in Section 3.1 can be used to assess the anti-proliferative effects on various cancer cell lines.

Cell Cycle Analysis by Flow Cytometry

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting : Treat cancer cells with the IC₅₀ concentration of the compound for 24 or 48 hours. Harvest the cells by trypsinization.

  • Cell Fixation : Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining : Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry : Analyze the samples using a flow cytometer.

  • Data Analysis : Determine the percentage of cells in each phase of the cell cycle using appropriate software.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting : Treat cancer cells with the IC₅₀ concentration of the compound for 24 or 48 hours. Harvest the cells.

  • Staining : Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry : Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis : Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Analysis of Apoptosis-Related Proteins

Investigate the expression of key proteins involved in the apoptotic cascade, such as Bax, Bcl-2, and cleaved caspase-3, using Western blotting as described in Section 4.2.1.

Section 6: Data Interpretation and Next Steps

The results from these in vitro experiments will provide a comprehensive initial assessment of the biological activities of this compound.

  • Cytotoxicity : A low IC₅₀ value against cancer cell lines and a high IC₅₀ value against non-cancerous cells would indicate selective anti-cancer activity.

  • Anti-Inflammatory Activity : A significant reduction in NO and pro-inflammatory cytokine production, along with decreased COX-2 expression, would suggest potent anti-inflammatory properties.

  • Anti-Cancer Mechanisms : Cell cycle arrest at a specific phase and an increase in the apoptotic cell population would point towards the compound's anti-proliferative mechanism.

Positive results from these initial studies would warrant further investigation, including:

  • In-depth mechanistic studies : Elucidating the specific molecular targets and signaling pathways affected by the compound.

  • In vivo studies : Evaluating the efficacy and safety of the compound in animal models of inflammation and cancer.

  • Structure-activity relationship (SAR) studies : Synthesizing and testing derivatives of this compound to optimize its biological activity.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-(1H-Pyrazol-1-ylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(1H-Pyrazol-1-ylmethyl)benzoic acid is a versatile heterocyclic compound with significant applications in pharmaceutical development and material science.[1] Its structure, featuring a pyrazole ring linked to a benzoic acid moiety, makes it a valuable intermediate in the synthesis of novel compounds with potential anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3][4] This document provides a comprehensive guide for the large-scale synthesis of this compound, designed for researchers, scientists, and drug development professionals. The protocols detailed herein are optimized for scalability, safety, and reproducibility.

Synthetic Strategy Overview

The selected synthetic route for the large-scale production of this compound is a robust two-step process. This strategy was chosen for its efficiency, use of readily available starting materials, and amenability to industrial scale-up. The overall process is depicted in the workflow below:

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification A Pyrazole C Ethyl 4-(1H-pyrazol-1-ylmethyl)benzoate A->C B Ethyl 4-(bromomethyl)benzoate B->C D This compound C->D NaOH, EtOH/H₂O

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Ethyl 4-(1H-pyrazol-1-ylmethyl)benzoate

This initial step involves the N-alkylation of pyrazole with ethyl 4-(bromomethyl)benzoate. The use of sodium hydride as a base is critical for the deprotonation of pyrazole, facilitating its nucleophilic attack on the electrophilic benzylic carbon.

Reaction Scheme:

N_Alkylation pyrazole Pyrazole intermediate Pyrazolate Anion pyrazole->intermediate DMF naH NaH naH->intermediate product Ethyl 4-(1H-pyrazol-1-ylmethyl)benzoate intermediate->product reactant2 Ethyl 4-(bromomethyl)benzoate reactant2->product nabr NaBr

Caption: N-Alkylation of pyrazole with ethyl 4-(bromomethyl)benzoate.

Detailed Protocol:
  • Reactor Preparation: Ensure a multi-neck, jacketed glass reactor is thoroughly cleaned, dried, and rendered inert by purging with dry nitrogen. Equip the reactor with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a condenser.

  • Reagent Charging:

    • Under a positive pressure of nitrogen, charge the reactor with anhydrous N,N-Dimethylformamide (DMF).

    • Add pyrazole to the solvent with stirring.

  • Base Addition and Deprotonation:

    • Cool the reaction mixture to 0-5 °C using a circulating chiller.

    • Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and monitor the off-gas.[5]

    • Allow the mixture to stir at 0-5 °C for 1 hour to ensure complete deprotonation of the pyrazole.

  • Alkylation:

    • Dissolve ethyl 4-(bromomethyl)benzoate in anhydrous DMF in a separate, dry vessel under a nitrogen atmosphere.

    • Add the solution of ethyl 4-(bromomethyl)benzoate dropwise to the reactor over 1-2 hours, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0-5 °C.

    • Slowly and carefully quench the excess sodium hydride by the dropwise addition of isopropanol until gas evolution ceases.

    • Add deionized water to the reaction mixture.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude ethyl 4-(1H-pyrazol-1-ylmethyl)benzoate can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system such as ethanol/water.

Quantitative Data:
ParameterValue
Pyrazole1.0 eq
Ethyl 4-(bromomethyl)benzoate1.1 eq
Sodium Hydride (60%)1.2 eq
SolventAnhydrous DMF
Reaction Temperature0 °C to Room Temp.
Reaction Time12-16 hours
Typical Yield80-90%

Part 2: Saponification to this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid using sodium hydroxide in a mixed solvent system of ethanol and water.

Reaction Scheme:

Saponification ester Ethyl 4-(1H-pyrazol-1-ylmethyl)benzoate product This compound ester->product Reflux reagents NaOH, EtOH/H₂O

Caption: Saponification of the ethyl ester to the final product.

Detailed Protocol:
  • Reactor Setup: In a suitably sized reactor equipped with a reflux condenser and a mechanical stirrer, dissolve the purified ethyl 4-(1H-pyrazol-1-ylmethyl)benzoate in a mixture of ethanol and water.

  • Base Addition: Add a solution of sodium hydroxide in water to the reactor.

  • Hydrolysis: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting ester by TLC or HPLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to a pH of 3-4 with hydrochloric acid (e.g., 2M HCl). A white precipitate will form.

    • Stir the slurry for 30 minutes in the ice bath to ensure complete precipitation.

    • Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum at 50-60 °C.

Quantitative Data:
ParameterValue
Ethyl 4-(1H-pyrazol-1-ylmethyl)benzoate1.0 eq
Sodium Hydroxide2.0-3.0 eq
Solvent SystemEthanol/Water (e.g., 1:1 v/v)
Reaction TemperatureReflux
Reaction Time4-6 hours
Typical Yield>95%

Safety Considerations for Large-Scale Synthesis

Sodium Hydride (NaH):

  • Reactivity: Sodium hydride is a highly reactive, flammable solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas.[5][6][7]

  • Handling: Always handle sodium hydride in an inert atmosphere, such as a glovebox or under a nitrogen blanket.[6][8] Use dedicated, dry equipment.[5]

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield.[6][8]

  • Dispersion in Oil: The use of a 60% dispersion in mineral oil reduces its pyrophoric nature, making it safer to handle than pure NaH.[7]

  • Quenching: Excess sodium hydride must be quenched carefully and slowly with a less reactive alcohol like isopropanol or tert-butanol before introducing water.[5]

  • Fire Safety: A Class D fire extinguisher (for combustible metals) or dry sand should be readily available. DO NOT use water, carbon dioxide, or soda-acid extinguishers on a sodium hydride fire.[6][8]

General Safety:

  • Solvents: DMF is a combustible liquid and a suspected teratogen. Handle in a well-ventilated area and avoid inhalation and skin contact.

  • Acids and Bases: Hydrochloric acid and sodium hydroxide are corrosive. Handle with appropriate PPE.

  • Pressure and Gas Evolution: The reaction of sodium hydride with any protic species generates hydrogen gas, which can lead to a pressure buildup in a closed system. Ensure the reactor is properly vented.

Analytical Characterization

The identity and purity of the final product, this compound, should be confirmed by a suite of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a suitable starting point.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the crystalline solid.

Conclusion

The two-step synthetic route detailed in these application notes provides a reliable and scalable method for the production of this compound. Adherence to the described protocols, with a strong emphasis on the safety precautions for handling sodium hydride, will ensure a high-yielding and safe manufacturing process. The versatility of this compound as a building block in medicinal chemistry and material science underscores the importance of a robust synthetic procedure for its availability to the research and development community.[1]

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(1H-pyrazol-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(1H-pyrazol-1-ylmethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering explanations for the underlying causes and providing step-by-step protocols to resolve them.

Issue 1: Persistent Impurities After Initial Synthesis

Symptom: You have completed the synthesis, but NMR or LC-MS analysis indicates the presence of starting materials (e.g., 4-(bromomethyl)benzoic acid or pyrazole) or undesired side-products.

Underlying Cause: The primary synthetic route to this compound often involves the N-alkylation of pyrazole with a substituted benzyl halide. Incomplete reactions or side reactions, such as the formation of bis-substituted products, can lead to a complex mixture. The similar polarities of the product and certain impurities can make separation challenging.

Resolution Protocol: Multi-Step Purification Workflow

A combination of acid-base extraction followed by recrystallization is often the most effective strategy.

Step 1: Acid-Base Extraction

This exploits the acidic nature of the carboxylic acid group on the target molecule and the basic nature of unreacted pyrazole.

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The this compound will be deprotonated to its carboxylate salt and move to the aqueous layer. Unreacted benzyl halide and non-polar impurities will remain in the organic layer.

  • Separate the aqueous layer.

  • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 5.[1] This will protonate the carboxylate, causing the purified this compound to precipitate out of the solution.

  • Collect the precipitated solid by filtration, wash with cold deionized water, and dry under vacuum.

Step 2: Recrystallization

This step further refines the product by removing impurities that have similar solubility profiles.

  • Select an appropriate solvent system. A mixed solvent system, such as ethanol/water or methanol/water, is often effective.

  • Dissolve the semi-purified solid from the acid-base extraction in the minimum amount of the hot solvent (or the more soluble solvent in a mixed system).

  • If using a mixed solvent system, add the less soluble solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the cloud point).

  • Heat the solution again until it becomes clear, then allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Purification_Workflow A Crude Product (with impurities) B Dissolve in Ethyl Acetate A->B C Wash with NaHCO3 (aq) B->C D Separate Layers C->D E Aqueous Layer (Product as salt) D->E Product F Organic Layer (Impurities) D->F Impurities G Acidify with HCl to pH ~5 E->G H Precipitated Product G->H I Filter and Dry H->I J Semi-Pure Product I->J K Recrystallize from Ethanol/Water J->K L Pure Crystalline Product K->L

Caption: Workflow for the purification of this compound.

Issue 2: Low Yield After Recrystallization

Symptom: A significant loss of product is observed after the recrystallization step, resulting in a low overall yield.

Underlying Cause: This can be due to several factors:

  • Inappropriate solvent choice: The product may be too soluble in the chosen solvent, even at low temperatures.

  • Using too much solvent: An excessive volume of solvent will prevent the solution from becoming saturated upon cooling, thus inhibiting crystallization.

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil, trapping impurities and reducing the isolated yield of pure product.

Resolution Protocol: Optimizing Recrystallization Conditions

Solvent Selection:

Solvent SystemRationale
Ethanol/Water The product is typically soluble in hot ethanol and less soluble in cold water. This allows for controlled precipitation.
Methanol/Water Similar to ethanol/water, offering a different polarity that may be advantageous for certain impurity profiles.
Isopropanol A single solvent option where the product exhibits a significant difference in solubility between hot and cold conditions.

Procedure:

  • Minimize Solvent Volume: Start by adding a small amount of the hot solvent to the crude product. Continue adding small portions until the solid just dissolves. This ensures the solution is saturated.

  • Slow Cooling: After dissolution, cover the flask and allow it to cool to room temperature undisturbed. This promotes the growth of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Mother Liquor Analysis: If the yield is still low, analyze the remaining solution (mother liquor) by TLC or LC-MS. If a significant amount of product is present, you can concentrate the mother liquor and attempt a second crystallization.

Issue 3: Oiling Out During Crystallization

Symptom: Instead of forming solid crystals upon cooling, the product separates as an oil.

Underlying Cause: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. The presence of impurities can also depress the melting point, exacerbating this issue.

Resolution Protocol: Modifying the Crystallization Process

  • Re-dissolve and Add More Solvent: If an oil forms, reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point.

  • Slower Cooling: Allow the solution to cool more slowly. Insulating the flask can help.

  • Seed Crystals: If you have a small amount of pure, solid product, add a seed crystal to the cooled solution to induce crystallization.

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth.

  • Change Solvent System: If the problem persists, a different solvent or solvent mixture with a lower boiling point may be necessary.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound is typically a white to off-white or light yellow solid.[1] The melting point can vary depending on the purity, but it is generally in the range of 210-220 °C. Significant deviation from this range or a broad melting point indicates the presence of impurities.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation and can reveal the presence of proton-containing impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Separates the components of the mixture and provides the mass of each, allowing for the identification of the product and any impurities.[1]

  • HPLC (High-Performance Liquid Chromatography): Offers a quantitative measure of purity by determining the relative area percentages of the product and impurities. A reverse-phase HPLC method using an acetonitrile/water mobile phase with an acid modifier is often suitable.[2]

Q3: Can column chromatography be used for the purification of this compound?

A3: Yes, column chromatography can be an effective purification method, particularly for removing impurities with very similar solubility profiles.

Recommended Conditions:

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is typically effective. The acidic nature of the benzoic acid can sometimes cause tailing on the column. Adding a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase can help to suppress the ionization of the carboxylic acid and improve the peak shape.

Troubleshooting_Tree Start Purification Issue? Impure Persistent Impurities? Start->Impure Yes LowYield Low Yield? Start->LowYield No AcidBase Perform Acid-Base Extraction Impure->AcidBase Yes OilingOut Oiling Out? LowYield->OilingOut No OptimizeSolvent Optimize Solvent Volume and Cooling Rate LowYield->OptimizeSolvent Yes ModifyCrystallization Re-heat, Add Solvent, Cool Slowly, Seed OilingOut->ModifyCrystallization Yes Recrystallize1 Recrystallize AcidBase->Recrystallize1 Then

Caption: A decision tree for troubleshooting common purification issues.

Q4: What are the key safety considerations when handling this compound and the reagents for its purification?

A4: Standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves.

  • Chemical Hazards: this compound is classified as causing skin and serious eye irritation.[3] Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Reagent Handling: The acids and bases used in the extraction are corrosive. The organic solvents are flammable. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

III. References

  • Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, E70(Pt 12), o1287. Available at: --INVALID-LINK--

  • Separation of 4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: --INVALID-LINK--

  • 4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2. PubChem. Available at: --INVALID-LINK--

  • 4-(1H-PYRAZOL-1-YL)BENZOIC ACID synthesis. ChemicalBook. Available at: --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Conditions for 4-(1H-Pyrazol-1-ylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1H-pyrazol-1-ylmethyl)benzoic acid. It is structured as a series of troubleshooting guides and frequently asked questions to directly address challenges encountered during experimentation, ensuring a logical and scientifically grounded approach to reaction optimization.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions based on established chemical principles.

Question 1: My reaction yield is consistently low. What are the primary factors to investigate?

Answer: Low yield in the N-alkylation of pyrazole with 4-(bromomethyl)benzoic acid is a common issue that can typically be traced back to one of several critical parameters.

  • Cause 1: Inefficient Deprotonation of Pyrazole. The N-H proton of pyrazole must be removed to generate the nucleophilic pyrazolide anion. If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be low, slowing down the desired reaction and allowing side reactions to dominate.

    • Solution: Switch to a stronger base or alter the solvent system. While potassium carbonate (K₂CO₃) is commonly used, its effectiveness is highly dependent on the solvent. In aprotic polar solvents like DMF or acetonitrile, its basicity is enhanced. For a more robust system, stronger bases like sodium hydride (NaH) can be used, but this requires strictly anhydrous conditions. Phase-transfer catalysis (PTC) is an excellent alternative that facilitates the use of inorganic bases like NaOH or K₂CO₃ in a biphasic system, often leading to higher yields.[1][2]

  • Cause 2: Degradation of the Alkylating Agent. 4-(Bromomethyl)benzoic acid is a benzylic bromide, making it highly reactive but also susceptible to degradation.[3] It can undergo self-condensation or hydrolysis, especially under harsh basic conditions or in the presence of nucleophilic impurities.

    • Solution: Ensure the 4-(bromomethyl)benzoic acid is of high purity and used promptly after purchase or purification. Avoid unnecessarily high reaction temperatures or prolonged reaction times. Adding the alkylating agent slowly to the mixture of pyrazole and base can help maintain a low instantaneous concentration, minimizing side reactions.

  • Cause 3: Competing O-alkylation of the Carboxylic Acid. The carboxylate group, formed by the deprotonation of the benzoic acid moiety by the base, can also act as a nucleophile, leading to the formation of an ester side product.

    • Solution: This is generally less favorable than N-alkylation of the pyrazolide but can occur. Using a less polar solvent can disfavor the solvation of the carboxylate, reducing its nucleophilicity. Alternatively, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the alkylation reaction and then hydrolyzing it in a subsequent step is a common and effective strategy to prevent this side reaction.

Question 2: My TLC analysis shows multiple spots, including one very close to my product spot. What are the likely side products and how can I avoid them?

Answer: The presence of multiple spots on a TLC plate is indicative of side reactions or incomplete conversion. For this specific reaction, the most common impurities are regioisomers and dimers.

  • Cause 1: Formation of Regioisomers. Unsymmetrical pyrazoles can be alkylated at either the N1 or N2 position, leading to a mixture of regioisomers.[4][5] While the parent pyrazole is symmetrical, many derivatives used in drug discovery are not. Even with the parent pyrazole, certain conditions can influence the site of attack.

    • Solution: For unsymmetrical pyrazoles, the regioselectivity is governed by sterics and electronics.[4] Generally, alkylation occurs at the less sterically hindered nitrogen.[6] The choice of base and solvent system can also dramatically influence the N1/N2 ratio. It is crucial to characterize the product thoroughly using 2D NMR techniques (like HMBC and NOESY) to confirm the structure. If regioisomers are forming, chromatographic separation can be challenging, and re-optimization of the reaction conditions (base, solvent, temperature) is the best approach.

  • Cause 2: Dimerization of the Alkylating Agent. Under basic conditions, 4-(bromomethyl)benzoic acid can undergo self-condensation to form a dibenzylic ether derivative.

    • Solution: As mentioned previously, slow addition of the alkylating agent can minimize its concentration and thus reduce the rate of this bimolecular side reaction. Ensuring the pyrazole is fully deprotonated and ready to react before the addition of the bromide is also critical.

  • Cause 3: Unreacted Starting Materials. A spot corresponding to pyrazole or 4-(bromomethyl)benzoic acid indicates an incomplete reaction.

    • Solution: Increase the reaction time or temperature moderately. Verify the stoichiometry; a slight excess of the pyrazole (1.1 to 1.2 equivalents) can help ensure the complete consumption of the more valuable alkylating agent. Monitor the reaction progress using TLC until the limiting reagent has been fully consumed.

Question 3: I'm struggling with the purification of the final product. It seems to be poorly soluble or streaks on my silica gel column. What are the best practices for purification?

Answer: The product, this compound, is zwitterionic in nature at neutral pH, which can lead to purification challenges.

  • Problem 1: Poor Solubility. The compound contains both a basic pyrazole ring and an acidic carboxylic acid group, making it highly polar and often poorly soluble in common organic solvents used for chromatography.

    • Solution 1 (Acid/Base Extraction): An effective non-chromatographic method is acid-base workup. After the reaction, dilute the mixture with water and a suitable organic solvent (e.g., ethyl acetate). Adjust the pH of the aqueous phase to ~3-4 with dilute HCl.[7] At this pH, the carboxylic acid will be protonated (-COOH) and the pyrazole ring will be largely neutral, allowing the product to be extracted into the organic layer. Conversely, making the aqueous layer basic (pH > 9) with NaOH will deprotonate the carboxylic acid (-COO⁻), and the product will move into the aqueous layer, leaving less polar impurities behind.

    • Solution 2 (Recrystallization): If the crude product is reasonably pure, recrystallization is an excellent method. Solvents like ethanol/water or dioxane/water mixtures are good starting points.

  • Problem 2: Streaking on Silica Gel. The polar nature of the zwitterionic product can cause it to interact strongly with the acidic silica gel, leading to significant tailing or streaking during column chromatography.

    • Solution: If chromatography is necessary, modify the mobile phase. Adding a small amount of acetic acid or formic acid (~0.5-1%) to the eluent (e.g., dichloromethane/methanol or ethyl acetate/hexanes) will protonate the carboxylic acid, reducing its interaction with the silica and leading to much sharper peaks.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route for this compound?

A: The most direct and widely used method is the N-alkylation of pyrazole with a derivative of 4-methylbenzoic acid. The most common approach involves using 4-(bromomethyl)benzoic acid as the electrophile and a suitable base to deprotonate the pyrazole.[8][9] For scalability and efficiency, employing Phase-Transfer Catalysis (PTC) is highly recommended.[1][10] This method uses a catalyst (e.g., tetrabutylammonium bromide, TBAB) to shuttle the pyrazolide anion from the solid or aqueous phase into the organic phase to react with the alkylating agent. This approach avoids the need for expensive, anhydrous solvents and strong, hazardous bases like NaH, making it greener and more cost-effective for large-scale synthesis.[2]

Q2: What are the critical safety precautions when handling the starting material, 4-(bromomethyl)benzoic acid?

A: 4-(Bromomethyl)benzoic acid is a lachrymator and is corrosive, causing severe skin burns and eye damage.[11] It is imperative to handle this reagent in a well-ventilated fume hood at all times. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn.[12] Avoid inhalation of the dust. In case of contact, immediately flush the affected area with copious amounts of water.[11]

Q3: Can I use 4-(chloromethyl)benzoic acid or methyl 4-(bromomethyl)benzoate instead of 4-(bromomethyl)benzoic acid?

A: Yes, with some considerations.

  • 4-(chloromethyl)benzoic acid: This reagent can be used but is significantly less reactive than the bromo- derivative due to the stronger C-Cl bond. The reaction will likely require more forcing conditions (higher temperature, longer reaction time), which can also increase the likelihood of side product formation.

  • Methyl 4-(bromomethyl)benzoate: Using the methyl ester of the starting material is a very common and often preferred strategy. It prevents the carboxylic acid from being deprotonated and acting as a competing nucleophile. The reaction yields the methyl ester of the final product, which is typically less polar and easier to purify by standard silica gel chromatography. A final hydrolysis step (e.g., using LiOH or NaOH in a methanol/water mixture) is then required to obtain the desired carboxylic acid.

Recommended Experimental Protocol: PTC Synthesis

This protocol describes a reliable synthesis of this compound using phase-transfer catalysis.

Step-by-Step Methodology:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrazole (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Solvent Addition: Add acetonitrile (or DMF) as the solvent (approx. 10 mL per gram of pyrazole).

  • Addition of Alkylating Agent: Add 4-(bromomethyl)benzoic acid (1.05 eq) to the stirring suspension.

  • Reaction: Heat the mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane with 0.5% acetic acid as the mobile phase). The reaction is typically complete within 4-8 hours.

  • Workup: After the reaction is complete (as judged by TLC), cool the mixture to room temperature and filter off the inorganic salts. Rinse the salts with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification (Acid/Base Extraction):

    • Dissolve the crude residue in water and a minimal amount of 1M NaOH to reach a pH of ~10-11.

    • Wash this aqueous solution with ethyl acetate (2 x 50 mL) to remove non-acidic impurities.

    • Acidify the aqueous layer to pH ~4 with 1M HCl. A white precipitate should form.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold diethyl ether to aid in drying.

  • Drying & Characterization: Dry the white solid under vacuum to a constant weight. Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.

Table 1: Summary of Optimized Reaction Parameters
ParameterRecommended ConditionRationale
Nucleophile PyrazoleStarting heterocycle.
Electrophile 4-(bromomethyl)benzoic acidReactive alkylating agent.
Base Potassium Carbonate (K₂CO₃)Solid inorganic base, activated by PTC. Safer than NaH.
Catalyst Tetrabutylammonium Bromide (TBAB)Phase-transfer catalyst to facilitate the reaction.[2]
Solvent Acetonitrile or DMFAprotic polar solvent enhances base strength and solubilizes reagents.
Temperature 60-70 °CProvides sufficient energy for the reaction without significant degradation.
Stoichiometry 1.05 eq. ElectrophileA slight excess ensures full conversion of the pyrazole.
Workup Acid/Base ExtractionExploits the amphoteric nature of the product for efficient purification.

Visual Guides and Workflows

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Py Pyrazole Cond K₂CO₃, TBAB Acetonitrile, 60-70 °C BBA 4-(Bromomethyl)benzoic Acid Product This compound Cond->Product Byproduct KBr + KHCO₃ Cond->Byproduct Troubleshooting_Yield Start Low Yield Observed Check_Base Is pyrazole deprotonation efficient? Start->Check_Base Check_SM Is the alkylating agent pure? Check_Base->Check_SM Yes Sol_Base Action: Use stronger base (e.g., NaH) or switch to PTC system. Check_Base->Sol_Base No Check_Cond Are reaction conditions optimal? Check_SM->Check_Cond Yes Sol_SM Action: Use fresh/purified 4-(bromomethyl)benzoic acid. Add slowly to reaction. Check_SM->Sol_SM No Sol_Cond Action: Increase time/temp moderately. Use slight excess of pyrazole. Check_Cond->Sol_Cond No PTC_Mechanism cluster_aqueous Aqueous / Solid Phase cluster_organic Organic Phase (Acetonitrile) PyrH Pyrazole (Pyr-H) PyrK Potassium Pyrazolide (Pyr⁻ K⁺) PyrH->PyrK + K₂CO₃ Base K₂CO₃ TBAB_aq TBAB (Q⁺ Br⁻) TBAPyr_org Ion Pair (Q⁺ Pyr⁻) TBAB_aq->TBAPyr_org Pyr⁻ exchange KBr K⁺ Br⁻ RBr R-Br (Alkylating Agent) Product R-Pyr (Product) TBAB_org Q⁺ Br⁻ TBAPyr_org->Product + R-Br TBAB_org->KBr Br⁻ exchange

References

Technical Support Center: 4-(1H-pyrazol-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-(1H-pyrazol-1-ylmethyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and formulation scientists to navigate the complexities of its stability and degradation. We will explore potential degradation pathways, provide detailed experimental protocols for stress testing, and offer troubleshooting advice for common issues encountered during analysis. Our approach is grounded in established chemical principles and regulatory expectations for stability analysis.

Overview of Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is fundamental to designing robust stability studies. The molecule's structure contains three key regions susceptible to degradation under stress conditions: the pyrazole ring, the benzoic acid moiety, and the benzylic methylene bridge connecting them. The likely degradation pathways are a composite of the known reactivities of these individual components.

The pyrazole ring, while generally stable, can undergo oxidation or photochemical rearrangement.[1][2][3] The benzoic acid group is susceptible to decarboxylation under high heat.[4][5] The methylene bridge is a primary target for oxidative cleavage. Based on these principles, we can anticipate several major degradation routes under forced conditions.

G cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation cluster_photo Photodegradation parent This compound ox1 4-Formylbenzoic acid + Pyrazole parent->ox1 Methylene Bridge Cleavage ox3 Hydroxylated Derivatives (on either ring) parent->ox3 Ring Oxidation therm1 4-(1H-pyrazol-1-ylmethyl)benzene (Decarboxylation) parent->therm1 High Heat (>250°C) photo1 Isomeric Species (e.g., Imidazoles) parent->photo1 UV/Vis Light (Ring Rearrangement) photo2 Radical-induced Oligomers parent->photo2 Radical Formation ox2 Terephthalic acid ox1->ox2 Further Oxidation

Caption: Predicted degradation pathways for this compound.

Troubleshooting Guide for Stability Studies

This section addresses common challenges encountered during forced degradation studies in a practical question-and-answer format.

Q1: My HPLC analysis after oxidative stress with H₂O₂ shows a significant loss of the parent compound and two major new peaks. How do I identify them?

A1: This is a classic presentation for oxidative degradation. The two most probable degradation products arise from the cleavage of the benzylic methylene bridge.

  • Causality: The methylene group is the most susceptible position for oxidation. Oxidative cleavage would break the C-N bond, leading to the formation of 4-formylbenzoic acid and pyrazole . Further oxidation of 4-formylbenzoic acid could yield terephthalic acid .

  • Troubleshooting Steps:

    • Mass Spectrometry (LC-MS): The first step is to obtain the mass of the degradation products. 4-formylbenzoic acid (MW ~150.13 g/mol ) and terephthalic acid (MW ~166.13 g/mol ) will have distinct masses from the parent compound. Pyrazole itself (MW ~68.08 g/mol ) may be difficult to retain on a standard reverse-phase column.

    • Reference Standards: If available, co-inject commercially available standards of 4-formylbenzoic acid and pyrazole with your degraded sample. Co-elution provides strong evidence of identity.

    • NMR Spectroscopy: For definitive structural elucidation, isolation of the degradants via preparative HPLC followed by ¹H and ¹³C NMR is the gold standard.[6]

Q2: After refluxing in 0.1 M HCl, I see peak tailing and a loss of mass balance in my chromatographic analysis. What is happening?

A2: While the core structure is expected to be largely stable to acid hydrolysis, the observed issues likely stem from analytical challenges rather than extensive degradation.

  • Causality:

    • Protonation: Both the pyrazole ring (pKa ~2.5) and the benzoic acid moiety can be protonated.[7] The protonated species may have different chromatographic behavior, potentially leading to peak shape issues if the mobile phase pH is not adequately controlled.

    • Solubility: The salt form of the compound, generated after neutralization, might have different solubility in your mobile phase or diluent, leading to precipitation or incomplete injection.

  • Troubleshooting Steps:

    • Neutralization is Key: Always neutralize the stressed sample to a consistent pH (typically pH 7) before LC analysis.[8] Use a base like NaOH and ensure the final concentration of salt is not excessively high.

    • Mobile Phase pH: Ensure your mobile phase pH is at least 2 units away from the pKa of your analyte to ensure a single ionic species is present, which improves peak shape.

    • Check for Precipitation: Visually inspect your prepared samples for any cloudiness or precipitate before injection. If observed, adjust your sample diluent, perhaps by increasing the organic solvent proportion.

Q3: My photostability study (ICH Q1B conditions) resulted in a complex mixture of minor degradants with very similar retention times. How can I resolve and characterize them?

A3: Photodegradation often proceeds via radical mechanisms or complex rearrangements, leading to a variety of closely related products.[9][10]

  • Causality: UV exposure can induce cleavage of the N-N bond in the pyrazole ring, followed by rearrangement to form imidazole isomers.[9] Alternatively, radical formation at the methylene bridge could lead to dimerization or other complex reactions.

  • Troubleshooting Steps:

    • Optimize Chromatography: This is a separation challenge. Experiment with different column chemistries (e.g., Phenyl-Hexyl, PFP) that offer alternative selectivity. A shallower gradient and lower flow rate can also significantly improve the resolution of closely eluting peaks.

    • High-Resolution Mass Spectrometry (HRMS): HRMS is critical here. It can provide exact mass measurements, allowing you to determine the elemental composition of each minor degradant and differentiate between isomers and products of minor mass changes (e.g., dehydrogenation).[6]

    • Forced Degradation of Fragments: If you hypothesize a specific rearrangement, consider synthesizing and subjecting a key fragment (e.g., N-benzylpyrazole) to the same photolytic conditions to see if you can generate matching degradation products.

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the most stable part of the molecule? The benzoic acid and pyrazole rings themselves are robust. The benzoic acid moiety is stable to hydrolysis and moderate heat.[4] The pyrazole ring is also metabolically quite stable and resistant to cleavage under typical hydrolytic conditions.[2][3] The primary liability lies in the methylene linker.

  • FAQ 2: Do I need to worry about decarboxylation? Only under significant thermal stress. Studies on benzoic acid derivatives show that decarboxylation generally requires temperatures well above 200-250°C.[4][5] Under standard ICH accelerated stability conditions (e.g., 40°C, 60°C), decarboxylation is highly unlikely to be a relevant pathway.

  • FAQ 3: Can the pyrazole ring open? Yes, but it typically requires specific conditions. While stable to hydrolysis, oxidative ring opening can occur, particularly if mediated by certain enzymes (e.g., cytochrome P450s) or very strong chemical oxidants.[3] Photochemical conditions can also lead to ring cleavage or rearrangement.[11]

Protocols for Forced Degradation Studies

The following protocols are designed as a starting point, based on ICH Q1A/Q1B guidelines.[12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). Adjust stress levels (concentration, time, temperature) as needed.

Table 1: Summary of Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDurationNotes
Acid Hydrolysis 0.1 M to 1 M HClRoom Temp to 60°CUp to 7 daysNeutralize sample with NaOH before analysis.[13]
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temp to 60°CUp to 7 daysNeutralize sample with HCl before analysis.[13]
Oxidation 3% - 30% H₂O₂Room TemperatureUp to 7 daysProtect from light to avoid confounding factors.
Thermal Dry Heat80°C (or 20°C above accelerated)Up to 7 daysTest both solid state and solution.
Photostability ICH Q1B Option 2AmbientN/AExpose to ≥1.2 million lux hours (visible) and ≥200 watt hours/m² (UV-A).

Experimental Workflow: A Step-by-Step Guide

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Sample Processing & Analysis cluster_eval 4. Evaluation prep1 Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) prep2 Aliquot into Vials for Each Stress Condition prep1->prep2 stress1 Add Stressor (e.g., HCl, NaOH, H2O2) prep2->stress1 stress3 Photostability Chamber prep2->stress3 stress2 Incubate (Temp & Time) stress1->stress2 analysis1 Stop Reaction (Neutralize/Dilute) stress2->analysis1 stress3->analysis1 analysis2 Perform HPLC-UV/PDA (Purity & Assay) analysis1->analysis2 analysis3 Perform LC-MS (Peak Identification) analysis2->analysis3 eval1 Calculate Mass Balance analysis3->eval1 eval2 Identify Degradants eval1->eval2 eval3 Propose Pathways eval2->eval3

Caption: General workflow for conducting forced degradation studies.

References

Technical Support Center: Enhancing the Stability of 4-(1H-pyrazol-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(1H-pyrazol-1-ylmethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical solutions for increasing the stability of this compound. Here, we will explore the potential degradation pathways, preventative measures, and experimental protocols to ensure the integrity of your experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is influenced by several factors, primarily its chemical structure, storage conditions, and exposure to environmental stressors. The molecule contains both a pyrazole ring and a benzoic acid moiety, each with its own susceptibilities. Key factors include pH, temperature, light, and the presence of oxidizing agents.[1][2][3] The pyrazole ring itself is a stable aromatic heterocycle, but the overall molecule's stability can be compromised under harsh conditions.[4][5]

Q2: My this compound solution is showing signs of degradation. What could be the cause?

A2: Degradation in solution is often due to hydrolysis or pH-related effects.[6][7][8] If your solution is aqueous, the pH is a critical factor. Although this specific molecule does not contain highly labile groups like esters, extreme pH conditions (highly acidic or alkaline) can still promote degradation.[6] Additionally, if the solution is not properly protected from light, photodegradation could be a contributing factor.[4][9]

Q3: Is this compound sensitive to temperature?

A3: Yes, like many organic molecules, it can be sensitive to high temperatures. Thermal degradation is a common issue for benzoic acid and its derivatives, which can lead to decarboxylation at elevated temperatures.[1][2][10][11] It is crucial to adhere to recommended storage temperatures to minimize the risk of thermal decomposition.

Q4: Can I do anything to prevent the degradation of my solid compound?

A4: Absolutely. For solid this compound, proper storage is key. It should be stored in a cool, dry, and dark place.[3] Using an airtight container will protect it from moisture, and an amber-colored vial or storage in a light-impenetrable container will prevent photodegradation. For long-term storage of highly sensitive materials, storing under an inert atmosphere (like argon or nitrogen) can prevent oxidation.[3]

Troubleshooting Guide: Addressing Specific Stability Issues

This section provides a more detailed approach to troubleshooting common stability problems you might encounter during your experiments.

Issue 1: Rapid Degradation in Aqueous Solutions
  • Symptom: You observe a rapid loss of the parent compound in your aqueous formulation, confirmed by techniques like HPLC.

  • Potential Cause: Hydrolysis, likely accelerated by pH. While the molecule lacks an ester, other less common hydrolytic pathways could be at play, or impurities could be catalyzing the degradation.

  • Troubleshooting Steps:

    • pH Profiling: Determine the pH of your solution. If it is highly acidic or basic, this is a likely culprit. Conduct a pH stability study by preparing solutions at different pH values (e.g., pH 3, 5, 7, 9) and monitoring the compound's concentration over time. This will help you identify the optimal pH range for stability.

    • Buffer Selection: Once the optimal pH is identified, use a suitable buffer to maintain it.

    • Aqueous-Organic Co-solvents: If the compound is still unstable in a buffered aqueous solution, consider using a co-solvent system (e.g., water with ethanol, DMSO, or PEG 400) to reduce the water activity and potentially slow down hydrolysis.

Issue 2: Discoloration or Degradation Upon Exposure to Light
  • Symptom: The solid compound or its solution changes color (e.g., turns yellow or brown) after being exposed to ambient or UV light.

  • Potential Cause: Photodegradation. Aromatic compounds and heterocycles can be susceptible to degradation upon absorbing light energy.[4]

  • Troubleshooting Steps:

    • Light Protection: Always store the compound and its solutions in amber-colored vials or wrap the containers in aluminum foil to protect them from light.[3]

    • Photostability Studies: To quantify the light sensitivity, you can perform a formal photostability study as per ICH Q1B guidelines. This involves exposing the compound to a controlled amount of UV and visible light and then assessing the degradation.[9]

    • Addition of Photostabilizers: In formulated products, the addition of UV-absorbing excipients can help protect the active molecule from light.

Issue 3: Instability at Elevated Temperatures
  • Symptom: You notice degradation of the compound when your experiment requires heating, or after storage at temperatures above the recommended conditions.

  • Potential Cause: Thermal degradation. As mentioned, benzoic acid derivatives can undergo decarboxylation at high temperatures.[1][2][10]

  • Troubleshooting Steps:

    • Controlled Temperature: Maintain strict temperature control during your experiments and storage.

    • Thermal Stress Testing: To understand the thermal lability, you can perform a thermal stress study. Expose the compound to various temperatures (e.g., 40°C, 60°C, 80°C) for a set period and analyze for degradation products. This will help establish a safe temperature range for handling and storage.

Experimental Protocols

To systematically investigate and improve the stability of this compound, conducting forced degradation studies is essential.[7][12] These studies help to identify potential degradation products and pathways, which is crucial for developing stable formulations and analytical methods.[7]

Protocol 1: Forced Degradation Study

This protocol outlines the general steps for conducting a forced degradation study.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at room temperature or heat to 60°C if no degradation is observed.[8][9]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Similar to acid hydrolysis, maintain at room temperature or heat if necessary.[8][9]

  • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature.[9]

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) with and without humidity.[9]

  • Photolytic Degradation: Expose the solid compound and a solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to shield it from light.[9]

3. Time Points:

  • Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

4. Sample Analysis:

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Use a photodiode array (PDA) detector to obtain the UV spectra of the parent and degradant peaks. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, which helps in structure elucidation.

Data Summary Table for Forced Degradation Study:

Stress ConditionTemperatureDuration% DegradationNumber of Degradants
0.1 M HCl60°C24hResultResult
0.1 M NaOH60°C24hResultResult
3% H₂O₂RT24hResultResult
Heat (solid)60°C7 daysResultResult
PhotolyticICH Q1B-ResultResult

Note: The actual results will be determined experimentally.

Visualizing Potential Degradation and Workflow

Potential Degradation Pathways

The following diagram illustrates the likely points of degradation for this compound based on its chemical structure.

G cluster_0 This compound cluster_1 Degradation Pathways A Original Molecule B Decarboxylation A->B High Temperature C Oxidation of Methylene Bridge A->C Oxidizing Agents D Ring Opening (Extreme Conditions) A->D Harsh pH/UV G A Initial Characterization (Purity, Identity) B Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) A->B C Identify Degradation Pathways (LC-MS, NMR) B->C D Develop Stability-Indicating Analytical Method (HPLC) C->D E Optimize Storage Conditions (Temp, Light, Humidity) D->E F Formulation Development (pH, Excipients) D->F G Long-Term Stability Study (ICH Guidelines) E->G F->G H Stable Product G->H

References

Technical Support Center: Method Refinement for Scaling Up 4-(1H-Pyrazol-1-ylmethyl)benzoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 4-(1H-pyrazol-1-ylmethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the production of this key pharmaceutical intermediate. Our goal is to equip you with the expertise and practical insights necessary to refine your synthetic methods for enhanced yield, purity, and scalability.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound?

A1: There are two primary and well-established synthetic routes for the synthesis of this compound. The most direct approach is the N-alkylation of pyrazole with a suitable 4-(halomethyl)benzoic acid derivative, typically 4-(bromomethyl)benzoic acid, under basic conditions. An alternative two-step method involves the initial synthesis of 4-(1H-pyrazol-1-yl)benzonitrile, followed by hydrolysis of the nitrile group to the carboxylic acid.[1] The choice of route often depends on the availability and cost of starting materials, as well as the desired scale of production.

Q2: What is regioselectivity in pyrazole alkylation, and why is it a critical consideration?

A2: The pyrazole ring contains two adjacent nitrogen atoms, N1 and N2, both of which can act as nucleophiles in an N-alkylation reaction.[2] This can lead to the formation of two different constitutional isomers: the desired N1-alkylated product and the undesired N2-alkylated product. Achieving high regioselectivity, the preferential formation of one isomer over the other, is crucial for ensuring product purity and simplifying downstream purification processes. The formation of a mixture of regioisomers can be challenging to separate, leading to lower yields of the target compound.[2]

Q3: How can I control the regioselectivity to favor the desired N1-alkylation product?

A3: Several factors influence the regioselectivity of pyrazole alkylation. By carefully controlling these, you can significantly favor the formation of the N1-isomer:

  • Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom.[2] If the pyrazole ring has substituents, the alkylating agent will preferentially attack the nitrogen with more space around it.

  • Choice of Base and Solvent: The combination of base and solvent plays a pivotal role. For N1-alkylation, using a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is often effective.[2][3] Weaker bases like potassium carbonate (K2CO3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) have also been shown to favor N1-alkylation.[4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance regioselectivity by favoring the thermodynamically more stable N1-isomer.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and scale-up of this compound.

Low Reaction Yield

Problem: The overall yield of this compound is significantly lower than expected.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Deprotonation of Pyrazole The pyrazole N-H bond must be deprotonated to form the nucleophilic pyrazolide anion. If using a weak base, the equilibrium may not fully favor the anion. Solution: Switch to a stronger base, such as sodium hydride (NaH), to ensure complete deprotonation.[2]
Poor Reactivity of Alkylating Agent 4-(Bromomethyl)benzoic acid can be prone to self-reaction or degradation, especially under harsh basic conditions. Solution: Ensure the quality of the 4-(bromomethyl)benzoic acid. Consider using freshly prepared or purified material. Add the alkylating agent slowly to the reaction mixture to control the reaction rate and minimize side reactions.
Side Reactions The carboxylate group of 4-(bromomethyl)benzoic acid can potentially react with the base or other nucleophiles present. Additionally, over-alkylation to form a quaternary pyrazolium salt is a possibility, though less common under controlled conditions. Solution: Optimize the stoichiometry of your reactants. Use a slight excess of pyrazole to ensure the complete consumption of the more expensive alkylating agent. Monitor the reaction progress using techniques like TLC or HPLC to stop the reaction once the starting material is consumed.
Product Loss During Workup and Purification The product is an acid and can be soluble in both aqueous and organic phases depending on the pH. Solution: During the aqueous workup, carefully adjust the pH of the aqueous layer to the isoelectric point of the product (typically around pH 4-5) to maximize precipitation before filtration.[1] Wash the crude product with a minimal amount of cold solvent to reduce losses.
Formation of Impurities and Byproducts

Problem: The final product is contaminated with significant impurities that are difficult to remove.

Potential Causes and Solutions:

Impurity/Byproduct Origin and Identification Mitigation and Removal Strategies
N2-alkylated Isomer Co-formation of the undesired regioisomer due to incomplete regioselectivity. Can be identified by NMR spectroscopy, as the chemical shifts of the pyrazole protons will differ from the N1-isomer.Mitigation: Optimize reaction conditions (base, solvent, temperature) to favor N1-alkylation as discussed in the FAQ section. Removal: Recrystallization is often the most effective method for separating the two isomers. A solvent system where the desired N1-isomer has lower solubility than the N2-isomer should be developed. Common solvents for recrystallization of benzoic acid derivatives include ethanol, methanol, or mixtures with water.
Unreacted 4-(bromomethyl)benzoic acid Incomplete reaction. Can be detected by TLC or HPLC.Mitigation: Ensure a slight excess of pyrazole and sufficient reaction time. Removal: The unreacted starting material is also an acid and will co-precipitate with the product. A careful recrystallization can often separate them based on solubility differences.
4,4'-(Ethane-1,2-diyl)dibenzoic acid Dimerization of 4-(bromomethyl)benzoic acid under basic conditions.Mitigation: Slow addition of the alkylating agent to the reaction mixture can minimize this side reaction. Removal: This byproduct is significantly less polar than the desired product and can often be removed by recrystallization.

Refined Experimental Protocol for Scalable Synthesis

This protocol details a refined method for the N-alkylation of pyrazole with 4-(bromomethyl)benzoic acid, optimized for scalability and high yield of the desired N1-isomer.

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_products Products pyrazole Pyrazole reaction + pyrazole->reaction base Base (e.g., NaH) base->reaction alkyl_halide 4-(Bromomethyl)benzoic acid alkyl_halide->reaction product This compound byproduct NaBr + H₂ product->byproduct + reaction->product Optimization_Workflow start Start: Low Yield or Purity check_reagents Verify Reagent Purity (Pyrazole, Alkyl Halide, Base) start->check_reagents optimize_base Optimize Base (e.g., NaH, K2CO3, Cs2CO3) check_reagents->optimize_base Reagents OK optimize_solvent Optimize Solvent (e.g., DMF, THF, DMSO) optimize_base->optimize_solvent optimize_temp Optimize Temperature (e.g., 0°C to RT) optimize_solvent->optimize_temp check_workup Review Workup Procedure (pH adjustment, extraction) optimize_temp->check_workup purification Refine Purification (Recrystallization solvent screen) check_workup->purification end End: Improved Process purification->end

References

Validation & Comparative

A Senior Application Scientist's Guide to the In Vivo Validation of 4-(1H-Pyrazol-1-ylmethyl)benzoic Acid as a Novel Antibacterial Agent

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Rationale for In Vivo Investigation

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs with diverse therapeutic actions, including anti-inflammatory (Celecoxib) and analgesic (Difenamizole) agents.[1][2][3] Extensive research into pyrazole derivatives has revealed a broad spectrum of biological activities, including potent antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][4][5]

Recent studies have highlighted a specific subclass, pyrazole-benzoic acid derivatives, as promising antibacterial agents, particularly against Gram-positive pathogens.[6][7][8] For instance, derivatives of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid have demonstrated significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, with some showing bactericidal action and the ability to eradicate biofilms.[8][9] In vivo studies on related compounds have shown a lack of toxicity in mouse models at effective doses and an ability to rescue C. elegans from lethal bacterial infections.[6][7][8]

While direct in vivo data for 4-(1H-pyrazol-1-ylmethyl)benzoic acid is not yet published, its structural similarity to these bioactive molecules strongly suggests its potential as a novel antibacterial agent. This guide, therefore, outlines a rigorous, multi-stage in vivo validation pathway to test this hypothesis, comparing its potential performance against vancomycin, a standard-of-care antibiotic for serious Gram-positive infections.

Proposed Mechanism and In Vivo Hypothesis

Based on the established activity of structurally related compounds, we hypothesize that Compound P acts as an antibacterial agent primarily through the disruption of bacterial cell membrane integrity and potentially through the inhibition of essential metabolic pathways like fatty acid biosynthesis.[8]

Our central in vivo hypothesis is that Compound P will demonstrate significant antibacterial efficacy in a murine model of systemic MRSA infection, leading to a reduction in bacterial burden and improved survival rates, comparable or superior to vancomycin, with a favorable preliminary safety profile.

Experimental Design: A Phased Approach to Validation

A successful in vivo validation requires a structured progression from preliminary safety assessments to robust efficacy studies.[10] This ensures ethical use of animal models and generates clear, interpretable data.

Phase 1: Preliminary Pharmacokinetics (PK) and Toxicology

Objective: To establish a safe and effective dosing range for Compound P.

Rationale: Before assessing efficacy, it is critical to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and to identify any acute toxicity. This "dose-range finding" study prevents confounding efficacy results with overt toxicity.

Experimental Protocol: Acute Toxicity and Maximum Tolerated Dose (MTD)

  • Animal Model: Healthy, female BALB/c mice, 6-8 weeks old (n=3-5 per group).

  • Compound Administration: Administer Compound P via intravenous (IV) and intraperitoneal (IP) routes at escalating single doses (e.g., 1, 5, 10, 25, 50 mg/kg). A vehicle control group (e.g., DMSO/saline) is mandatory.

  • Monitoring: Observe animals for 7-14 days for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur) and mortality.

  • Endpoint: Determine the MTD, defined as the highest dose that does not cause significant morbidity or greater than 10% weight loss.

  • Blood Sampling: Collect blood at timed intervals (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a satellite group to perform preliminary PK analysis (LC-MS/MS) to determine Cmax, Tmax, and half-life.

Phase 2: In Vivo Efficacy Assessment

Objective: To determine the efficacy of Compound P in reducing bacterial burden in a systemic infection model.

Rationale: The murine systemic infection model is a standard for evaluating the efficacy of antibiotics against pathogens like S. aureus. This model allows for the quantification of bacterial load in key organs, providing a direct measure of the compound's antibacterial activity in vivo.

Experimental Workflow Diagram

G cluster_0 Phase 1: Pre-Clinical Preparation cluster_1 Phase 2: Infection & Treatment cluster_2 Phase 3: Endpoint Analysis A Acclimatize BALB/c Mice (7 days) B Culture MRSA USA300 (Mid-log phase) C Induce Systemic Infection (IP injection of MRSA) B->C D Administer Treatment (2h post-infection) - Vehicle Control - Compound P (Dose 1, 2) - Vancomycin C->D T=0 E Monitor Survival (Over 72h) D->E F Euthanize Sub-group at 24h D->F G Harvest Kidneys & Spleen F->G H Homogenize Tissues G->H I Plate Serial Dilutions H->I J Enumerate Colony Forming Units (CFU) I->J

Caption: Workflow for the murine systemic infection model.

Experimental Protocol: Murine Systemic MRSA Infection Model

  • Animal Model: Female BALB/c mice, 6-8 weeks old (n=8-10 per group).

  • Pathogen: A clinically relevant strain of methicillin-resistant S. aureus (MRSA), such as USA300.

  • Infection: Induce systemic infection via intraperitoneal (IP) injection of ~1 x 10⁷ Colony Forming Units (CFUs) of MRSA.

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., DMSO/saline)

    • Group 2: Compound P (Dose A, e.g., MTD/2), administered IP or IV.

    • Group 3: Compound P (Dose B, e.g., MTD/4), administered IP or IV.

    • Group 4: Vancomycin (Positive Control, e.g., 10 mg/kg), administered IP.

  • Dosing Regimen: Administer first treatment 1-2 hours post-infection. A second dose may be given at 12 hours, depending on the compound's half-life determined in Phase 1.

  • Primary Endpoint: At 24 hours post-infection, euthanize a subset of animals (n=5) from each group. Harvest kidneys and spleen, homogenize the tissues, and perform serial dilutions to quantify bacterial burden (CFU/gram of tissue).

  • Secondary Endpoint: Monitor the remaining animals (n=5) for survival over 72-96 hours.

Comparative Data Analysis and Benchmarking

The success of Compound P will be judged by its performance relative to both the negative (vehicle) and positive (vancomycin) controls.

Table 1: Hypothetical Comparative Efficacy Data

Treatment GroupDose (mg/kg)Mean Bacterial Burden (log10 CFU/g kidney) ± SD% Survival at 72h
Vehicle Control N/A7.5 ± 0.40%
Compound P MTD/45.2 ± 0.640%
Compound P MTD/24.1 ± 0.580%
Vancomycin 104.3 ± 0.780%

Interpretation of Expected Results:

  • Efficacy: A statistically significant reduction (e.g., >2 log10) in bacterial burden in the kidneys and spleen of Compound P-treated groups compared to the vehicle control would validate its in vivo antibacterial activity.

  • Comparative Performance: The primary goal is for the higher dose of Compound P to achieve a bacterial reduction and survival rate that is statistically non-inferior, or ideally superior, to the vancomycin group.

  • Dose-Response: A clear dose-dependent effect, where the MTD/2 dose shows greater efficacy than the MTD/4 dose, would provide strong evidence of target engagement.

Preliminary Safety and Toxicology Assessment

Objective: To gather initial safety data from the efficacy study.

Rationale: While a full toxicology panel is beyond the scope of this initial validation, key indicators can be collected during the efficacy study to flag potential liabilities early.

Signaling Pathway for Potential Off-Target Effects

While the primary target is bacterial, many small molecules can have off-target effects. For pyrazole derivatives with anti-inflammatory potential, monitoring inflammatory pathways is prudent.

G cluster_0 Inflammatory Cascade cluster_1 Potential Off-Target Interaction COX2 COX-2 Enzyme PGs Prostaglandins COX2->PGs Inflam Inflammation PGs->Inflam CompoundP Compound P CompoundP->COX2 Potential Inhibition? Celecoxib Celecoxib (Positive Control) Celecoxib->COX2 Known Inhibition

References

A Comparative Guide to 4-(1H-Pyrazol-1-ylmethyl)benzoic Acid and Its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, integral to a multitude of therapeutic agents.[1] Its metabolic stability and versatile nature for chemical modification have made it a cornerstone in the design of novel drug candidates.[2] This guide provides an in-depth comparative analysis of 4-(1H-pyrazol-1-ylmethyl)benzoic acid, a key building block, and its structurally similar analogs. We will explore the nuances of how subtle structural modifications influence physicochemical properties and biological activities, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the Pyrazole-Benzoic Acid Moiety

The conjunction of a pyrazole ring and a benzoic acid moiety, often linked by a methylene group as in this compound, creates a molecular framework with significant potential for interacting with biological targets. The pyrazole ring can engage in hydrogen bonding and π-stacking interactions, while the carboxylic acid group of the benzoic acid can act as a key hydrogen bond donor/acceptor or a salt-bridge participant. This combination has been successfully exploited in the development of various inhibitors and antagonists.[3][4]

This guide will focus on a systematic comparison of this compound with three classes of its analogs:

  • Linker Analogs: Modification of the methylene (-CH2-) linker.

  • Pyrazole-Substituted Analogs: Introduction of substituents on the pyrazole ring.

  • Benzoic Acid-Substituted Analogs: Introduction of substituents on the benzoic acid ring.

We will delve into how these modifications impact crucial drug-like properties, including solubility, lipophilicity, and metabolic stability, and how they translate to changes in biological activity, with a focus on anticancer and antibacterial applications.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a drug candidate are paramount to its success, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare the calculated and experimentally-derived properties of this compound and its analogs.

CompoundStructureMolecular Weight ( g/mol )cLogPAqueous Solubility (mg/L)Metabolic Stability (t½, min)
This compound (Parent) Parent Structure202.211.8LowModerate
Analog A1: 4-(1H-Pyrazol-1-yl)benzoic acid Analog A1 Structure188.18[5][6]1.7[5]Very LowHigh
Analog A2: 4-(2-(1H-Pyrazol-1-yl)ethyl)benzoic acid Analog A2 Structure216.242.1Very LowModerate
Analog B1: 4-((3-Methyl-1H-pyrazol-1-yl)methyl)benzoic acid Analog B1 Structure216.242.2LowModerate
Analog B2: 4-((3-Nitro-1H-pyrazol-1-yl)methyl)benzoic acid Analog B2 Structure247.211.9LowLow
Analog C1: 3-Fluoro-4-(1H-pyrazol-1-ylmethyl)benzoic acid Analog C1 Structure220.202.0LowModerate
Analog C2: 3-Amino-4-(1H-pyrazol-1-ylmethyl)benzoic acid Analog C2 Structure217.221.3ModerateModerate

Expert Insights:

  • The Methylene Linker is Crucial: The absence of the methylene linker in Analog A1 leads to a more rigid structure, which can impact binding affinity and solubility. The direct attachment of the pyrazole to the benzoic acid ring often results in higher metabolic stability due to the reduced potential for enzymatic oxidation at the benzylic position. Conversely, extending the linker to an ethyl group in Analog A2 increases lipophilicity (cLogP), which may enhance membrane permeability but could also lead to increased metabolic susceptibility.

  • Pyrazole Substitution Dictates Specificity: The introduction of a small, lipophilic methyl group on the pyrazole ring (Analog B1 ) can enhance binding to hydrophobic pockets in target proteins. In contrast, an electron-withdrawing nitro group (Analog B2 ) can alter the electronic properties of the pyrazole ring, potentially influencing its hydrogen bonding capabilities and metabolic stability.

  • Benzoic Acid Substitution Modulates Solubility and pKa: Adding a fluorine atom to the benzoic acid ring (Analog C1 ) can increase lipophilicity and may improve cell permeability. An amino group (Analog C2 ) introduces a basic center, which can significantly improve aqueous solubility and provides an additional point for hydrogen bonding, potentially altering target engagement.

Comparative Biological Activity

The true measure of a drug candidate's potential lies in its biological activity. Here, we present a comparative analysis of the anticancer and antibacterial activities of this compound analogs, synthesized and evaluated in various studies.

Anticancer Activity

The pyrazole scaffold is a common feature in many kinase inhibitors and other anticancer agents.[7][8] The following table summarizes the in vitro cytotoxic activity of representative analogs against common cancer cell lines.

CompoundTarget Cancer Cell LineIC50 (µM)Reference
Analog B1 (Substituted Pyrazole)MCF-7 (Breast)15.2[9]
Analog B1 (Substituted Pyrazole)K-562 (Leukemia)10.8[10]
Analog C1 (Substituted Benzoic Acid)HeLa (Cervical)12.5[10]
Doxorubicin (Control) MCF-7 (Breast)0.8[9]

Expert Insights:

The data suggests that substitutions on both the pyrazole and benzoic acid rings can modulate anticancer activity. The moderate activity of these simple analogs highlights their potential as starting points for optimization. For instance, the introduction of further functionality, guided by structural biology of the target protein, could lead to more potent compounds. The observed selective cytotoxicity towards cancerous cells over healthy cells for some pyrazole derivatives is a promising characteristic for developing targeted therapies.[10]

Antibacterial Activity

The emergence of drug-resistant bacteria necessitates the development of novel antimicrobial agents. Pyrazole derivatives have shown considerable promise in this area.[11][12]

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Analog B1 (Substituted Pyrazole)Staphylococcus aureus16[12]
Analog C1 (Substituted Benzoic Acid)Staphylococcus aureus8[11]
Analog with N,N-Bisphenyl hydrazone modification S. aureus (MRSA)0.78[13]
Ciprofloxacin (Control) Staphylococcus aureus1[11]

Expert Insights:

Fluorine substitution on the benzoic acid ring appears to be beneficial for antibacterial activity against S. aureus. Further derivatization, such as the formation of hydrazones from a formyl-substituted pyrazole precursor, can lead to highly potent compounds against drug-resistant strains like MRSA.[13] This highlights the importance of exploring the chemical space around the core scaffold.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis

The synthesis of this compound and its analogs generally follows a modular approach, allowing for the introduction of diversity at different positions.

Workflow for Synthesis of this compound Analogs

G cluster_0 Step 1: Synthesis of Precursors cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Purification P1 Substituted 4-(bromomethyl)benzoate R1 Reaction of P1 and P2 (e.g., K2CO3, DMF) P1->R1 P2 Substituted Pyrazole P2->R1 R2 Ester Hydrolysis (e.g., LiOH, THF/H2O) R1->R2 F Final Product (e.g., Recrystallization/Chromatography) R2->F

Caption: General synthetic workflow for pyrazole-benzoic acid analogs.

Detailed Protocol for the Synthesis of 4-((3-Methyl-1H-pyrazol-1-yl)methyl)benzoic acid (Analog B1):

  • N-Alkylation: To a solution of 3-methylpyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add methyl 4-(bromomethyl)benzoate (1.1 eq) and stir the reaction mixture at 60 °C for 12 hours.

  • Work-up: After completion of the reaction (monitored by TLC), pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification (Ester Intermediate): Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain methyl 4-((3-methyl-1H-pyrazol-1-yl)methyl)benzoate.

  • Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water (3:1). Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours.

  • Final Work-up and Purification: Acidify the reaction mixture with 1N HCl to pH 3-4. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-((3-methyl-1H-pyrazol-1-yl)methyl)benzoic acid. Further purification can be achieved by recrystallization.

Biological Assays

Workflow for In Vitro Anticancer Activity Screening

G A Cancer Cell Seeding (e.g., 96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (e.g., 48-72 hours) B->C D MTT Reagent Addition C->D E Incubation (Formation of Formazan) D->E F Solubilization of Formazan (e.g., DMSO) E->F G Absorbance Measurement (e.g., 570 nm) F->G H Data Analysis (IC50 Calculation) G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Physicochemical Property Determination

Protocol for Shake-Flask Method for LogP Determination:

  • Preparation: Prepare a stock solution of the test compound in n-octanol. Also, prepare a phosphate buffer solution (pH 7.4) and saturate it with n-octanol, and vice versa.

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the buffered aqueous phase in a sealed vial.

  • Equilibration: Shake the vial at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Conclusion and Future Directions

This guide has provided a comparative overview of this compound and its analogs, demonstrating how systematic structural modifications can fine-tune physicochemical properties and biological activities. The methylene linker is a key determinant of flexibility and metabolic stability, while substitutions on the pyrazole and benzoic acid rings offer avenues for optimizing potency and ADME profiles.

The provided experimental data and protocols serve as a foundation for researchers to design and evaluate novel pyrazole-based drug candidates. Future work should focus on expanding the structure-activity relationship studies, particularly with more diverse linkers and substitution patterns. The integration of computational modeling and structural biology will be crucial in guiding the rational design of next-generation inhibitors with enhanced potency and selectivity. The versatility of the pyrazole-benzoic acid scaffold ensures its continued relevance in the quest for innovative therapeutics.

References

A Comparative Guide to the Synthesis of 4-(1H-Pyrazol-1-ylmethyl)benzoic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-(1H-Pyrazol-1-ylmethyl)benzoic acid is a bifunctional organic molecule that serves as a crucial structural motif and versatile building block in medicinal chemistry and materials science. Its rigid pyrazole ring, flexible methylene linker, and reactive carboxylic acid group make it an attractive intermediate for the synthesis of novel pharmaceuticals, including anti-inflammatory agents, and for incorporation into advanced polymers to enhance thermal and mechanical properties.[1]

This guide provides a comparative analysis of the primary synthetic methodologies for preparing this compound. We will delve into two principal strategies: the N-alkylation of pyrazole and the side-chain oxidation of a toluene precursor. Each method is evaluated based on reaction efficiency, scalability, operational simplicity, and safety considerations, providing researchers and process chemists with the critical data needed to select the optimal route for their specific application.

Method A: N-Alkylation of Pyrazole with a Benzylic Electrophile

The most direct and widely adopted strategy for constructing the this compound scaffold involves the formation of a C-N bond between the pyrazole ring and a suitable benzoic acid derivative. This is a classic nucleophilic substitution (SN2) reaction where the deprotonated pyrazole acts as the nucleophile, attacking the electrophilic benzylic carbon of a 4-(halomethyl)benzoic acid derivative.

Route A1: Direct Alkylation of 4-(Halomethyl)benzoic Acid

This one-step approach is the most atom-economical route, directly coupling pyrazole with 4-(bromomethyl)benzoic acid or its chloro-analogue in the presence of a base.

Causality of Experimental Choices:

  • Base Selection: A moderately strong base such as potassium carbonate (K₂CO₃) is preferred. It is strong enough to deprotonate pyrazole (pKa ≈ 14.2), forming the nucleophilic pyrazolide anion, but generally not strong enough to deprotonate the carboxylic acid (pKa ≈ 4.2) under anhydrous conditions, which could lead to solubility issues. In aqueous media, a stronger base like sodium hydroxide (NaOH) can be used, as both the carboxylate and pyrazolide will be soluble.[2]

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) while poorly solvating the pyrazolide anion, thereby enhancing its nucleophilicity and accelerating the SN2 reaction.

Experimental Protocol: Direct Alkylation

  • To a stirred solution of 4-(bromomethyl)benzoic acid (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add pyrazole (1.1 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in water and acidify with 1M HCl to a pH of ~4-5 to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Expert Analysis:

  • Advantages: High atom economy, single-step synthesis, and avoidance of protection/deprotection steps. A similar industrial process for a related compound reports a yield as high as 96.8%.[2]

  • Disadvantages: Potential for side reactions, such as esterification of the carboxylic acid by another molecule of the starting halide (O-alkylation), especially at higher temperatures. The starting material, 4-(halomethyl)benzoic acid, can have limited solubility in some organic solvents.

Caption: Route A1: One-step synthesis via direct N-alkylation.

Route A2: Alkylation of a Benzoate Ester followed by Saponification

This two-step variation circumvents the challenges associated with the free carboxylic acid. Pyrazole is first reacted with an ester of 4-(halomethyl)benzoic acid. The resulting ester is then hydrolyzed to yield the final product. This is often the preferred method for laboratory-scale synthesis due to its cleaner reaction profile.

Causality of Experimental Choices:

  • Ester Protection: Using an ethyl or methyl ester of the benzoic acid improves the solubility of the starting material in common organic solvents and protects the carboxylic acid from participating in side reactions.

  • Hydrolysis (Saponification): The robust ester is easily cleaved under basic conditions (e.g., NaOH or LiOH in an alcohol/water mixture). Subsequent acidification protonates the carboxylate salt, causing the final product to precipitate from the aqueous solution.

Experimental Protocol: Alkylation and Saponification

Step 1: Synthesis of Ethyl 4-(1H-pyrazol-1-ylmethyl)benzoate

  • In a round-bottom flask, dissolve pyrazole (1.0 eq) and ethyl 4-(bromomethyl)benzoate (1.05 eq) in acetone (15 mL/mmol).[3]

  • Add potassium carbonate (1.5 eq) to the solution.

  • Heat the mixture to reflux (approx. 65 °C) for 6 hours.[3]

  • After cooling, filter off the inorganic salts and concentrate the solvent by rotary evaporation.

  • The resulting crude product, ethyl 4-(1H-pyrazol-1-ylmethyl)benzoate, can be purified by column chromatography or used directly in the next step. A reported yield for a similar reaction is 66.1%.[3]

Step 2: Hydrolysis to this compound

  • Dissolve the crude ester from Step 1 in a 1:1 mixture of ethanol and water (10 mL/mmol).

  • Add sodium hydroxide (2.0 eq) and heat the mixture to 100 °C for 12-16 hours.[4]

  • Cool the reaction and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with water and perform an extraction with ethyl acetate to remove any unreacted ester.

  • Adjust the pH of the aqueous phase to ~5 with 2M HCl.[4]

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the final product. Yields for this hydrolysis step typically range from 45% to 65%.[4]

Expert Analysis:

  • Advantages: Cleaner reaction with fewer side products, improved solubility of starting materials, and generally reproducible results.

  • Disadvantages: A two-step process reduces overall yield and increases labor and time. The additional hydrolysis step adds to the cost of reagents and solvents.

Caption: Route A2: Two-step synthesis via an ester intermediate.

Method B: Side-Chain Oxidation of 4-(1H-Pyrazol-1-ylmethyl)toluene

An alternative, though less common, approach involves synthesizing a toluene derivative first and then oxidizing its methyl group to a carboxylic acid. This method is contingent on the relative availability and cost of the starting materials.

Causality of Experimental Choices:

  • Oxidizing Agent: Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent for converting benzylic methyl groups to carboxylic acids. The reaction is typically performed in water under basic conditions and requires heating.

  • Reaction Conditions: The conditions are harsh and must be carefully controlled. The pyrazole ring is generally stable to oxidation, but prolonged exposure to high temperatures and strong oxidants could lead to degradation.

Experimental Protocol: Side-Chain Oxidation

Step 1: Synthesis of 1-(4-Methylbenzyl)-1H-pyrazole

  • Follow the protocol for Route A1, substituting 4-(bromomethyl)benzoic acid with 4-methylbenzyl bromide.

Step 2: Oxidation to this compound

  • Suspend 1-(4-methylbenzyl)-1H-pyrazole (1.0 eq) in water containing sodium carbonate (1.2 eq).

  • Heat the mixture to 95-100 °C.

  • Add a solution of potassium permanganate (3.0 eq) in water portion-wise over 2-3 hours, maintaining the temperature.

  • After the addition is complete, continue heating for an additional 2-4 hours until the purple color disappears.

  • Cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.

  • Acidify the filtrate with concentrated HCl to pH ~4-5 to precipitate the product.

  • Filter, wash with cold water, and dry the solid. The yield for toluene oxidation can be low, sometimes around 22%.[5]

Expert Analysis:

  • Advantages: May be economically viable if 4-methylbenzyl halides are significantly cheaper or more accessible than their benzoic acid counterparts.

  • Disadvantages: Requires harsh, strongly oxidizing conditions. Yields are often low and purification can be challenging due to byproducts. The reaction generates a significant amount of hazardous manganese dioxide waste, making it environmentally unfavorable and difficult to scale up.

Caption: Route B: Two-step synthesis via side-chain oxidation.

Quantitative Comparison and Summary

ParameterRoute A1: Direct AlkylationRoute A2: Ester RouteRoute B: Side-Chain Oxidation
Number of Steps 122
Typical Overall Yield Good to Excellent (~70-95%)Moderate (~40-60%)Low to Poor (~15-30%)
Reaction Conditions Moderate (60-70 °C)Moderate (Reflux, 100 °C)Harsh (Strong Oxidant, 100 °C)
Scalability Good; potential for continuous flowExcellent; well-controlledPoor; waste management issues
Atom Economy ExcellentModeratePoor
Key Advantage Most efficient; fewest stepsCleanest reaction; high purityUses different starting materials
Key Disadvantage Potential for side reactionsLower overall yield; more stepsHarsh conditions; low yield; waste

Conclusion and Recommendation

For the synthesis of this compound, the N-alkylation strategy is demonstrably superior to the side-chain oxidation method.

  • For Laboratory-Scale Synthesis: Route A2 (Ester Route) is highly recommended. Although it involves an additional step, it offers a cleaner reaction profile, higher purity of the final product with simpler purification, and greater reproducibility. The control it affords makes it ideal for research and discovery applications.

  • For Process Chemistry and Scale-Up: Route A1 (Direct Alkylation) is the most attractive option. Its single-step nature, high atom economy, and potentially high yield make it the most cost-effective and environmentally friendly choice for large-scale production. However, process optimization would be required to control for potential O-alkylation side products and to manage any solubility challenges.

Method B (Side-Chain Oxidation) should be considered only in specific circumstances where the toluene-based starting materials are uniquely available or significantly less expensive, and the drawbacks of low yield and waste disposal are acceptable.

References

A Senior Scientist's Guide to Cross-Validation of Analytical Methods for 4-(1H-pyrazol-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of every piece of data hinges on the reliability of the analytical methods used to generate it. For a compound like 4-(1H-pyrazol-1-ylmethyl)benzoic acid, a versatile building block in medicinal chemistry, establishing robust and validated analytical methods is not merely a regulatory formality; it is the bedrock of a successful development program.[1][2] This guide provides an in-depth, experience-driven comparison of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry—for the quantitative analysis of this target analyte.

The core principle of this guide is not just to present protocols but to dissect the causality behind methodological choices. We will explore a hypothetical cross-validation study designed to demonstrate that these analytical procedures are fit for their intended purpose, adhering to the stringent frameworks set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5] Cross-validation, in this context, is the systematic comparison of two or more analytical procedures to demonstrate their equivalence for a specific application.[6][7] This process is critical when methods are transferred between laboratories or when different techniques are used across various stages of drug development.[8][9]

The Analytical Challenge: Quantifying this compound

This compound possesses key structural features that inform the selection of analytical methods: a chromophoric benzoic acid moiety suitable for UV detection and a pyrazole group that, along with the overall structure, lends itself to ionization for mass spectrometry. The choice of method is therefore not arbitrary but is dictated by the specific requirements of the analysis—be it for high-throughput screening, stability testing, pharmacokinetic studies, or routine quality control.

The Contenders: A Trio of Analytical Techniques

We will evaluate three distinct, yet complementary, analytical methods. The experimental protocols provided below are illustrative, based on established principles for similar chemical entities, and serve as a foundation for the subsequent cross-validation study.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: HPLC-UV is the workhorse of the pharmaceutical quality control laboratory. Its robustness, cost-effectiveness, and reliability make it the gold standard for routine assays and purity determinations. The method's success relies on achieving a good chromatographic separation of the analyte from any impurities or degradation products, followed by sensitive detection using a UV detector. The benzoic acid portion of our molecule contains a strong chromophore, making this an ideal technique.

Experimental Protocol: HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 20% B, increase to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 230 nm, based on the UV absorbance maximum of the benzoic acid chromophore.[10]

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol.

    • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (80:20 Water:Acetonitrile).

    • Sample Preparation: Dissolve the sample in methanol and dilute with the mobile phase to fall within the calibration range.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: When unparalleled sensitivity and selectivity are required, particularly for analyzing samples in complex biological matrices (e.g., plasma, tissue), LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a triple quadrupole mass spectrometer. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), we can achieve picogram-level detection limits with minimal interference.

Experimental Protocol: LC-MS/MS Method

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Optimized for speed):

    • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Precursor Ion (Q1): m/z 203.1 (corresponding to [M+H]⁺ for C10H10N2O2).

    • Product Ion (Q3): A specific fragment ion would be determined during method development (e.g., m/z 109.1, corresponding to a characteristic fragment).

    • MRM Transition: 203.1 → 109.1.

    • Source Parameters: Optimize capillary voltage, cone voltage, and gas flows for maximum signal intensity.[11]

  • Standard and Sample Preparation:

    • Prepare stock and working standards as for HPLC-UV, but at much lower concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL).

    • For biological samples, a protein precipitation or solid-phase extraction (SPE) step would be required to remove matrix components prior to injection.

UV-Vis Spectrophotometry

Expertise & Experience: This is a classic, straightforward technique for the quantification of a pure substance in a simple matrix.[12] It is rapid and requires minimal instrumentation. However, its significant drawback is a lack of specificity; any substance that absorbs at the same wavelength will interfere with the measurement. Therefore, its use is generally limited to the analysis of bulk drug substances or simple formulations where the analyte is the primary component.[13]

Experimental Protocol: UV-Vis Spectrophotometry

  • Instrumentation: A double-beam UV-Vis spectrophotometer with 1 cm path length quartz cuvettes.

  • Methodology:

    • Solvent: 0.01 M Hydrochloric Acid (HCl) to ensure the benzoic acid moiety is fully protonated.[12]

    • Wavelength Scan: Scan a mid-range standard solution from 200 to 400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax), expected around 230 nm.[10]

  • Standard and Sample Preparation:

    • Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in a 100 mL volumetric flask with 0.01 M HCl.

    • Working Standards: Prepare a calibration series (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution with 0.01 M HCl.

  • Quantification:

    • Generate a calibration curve by plotting absorbance at λmax versus concentration for the working standards.

    • Measure the absorbance of the sample solution (diluted to be within the calibration range) and determine its concentration using the linear regression equation from the calibration curve.[12]

The Cross-Validation Framework: A Head-to-Head Comparison

The objective of our cross-validation study is to demonstrate that each of these methods is suitable for its intended purpose and to understand how their results compare.[5] We will follow the principles outlined in the ICH Q2(R2) guideline, which provides a comprehensive framework for validating analytical procedures.[3][4][14]

G cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2(R2)) cluster_output Outcome HPLC HPLC-UV Specificity Specificity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD / LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness LCMS LC-MS/MS LCMS->Specificity LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->LOD_LOQ LCMS->Robustness UVVIS UV-Vis UVVIS->Specificity UVVIS->Linearity UVVIS->Accuracy UVVIS->Precision UVVIS->LOD_LOQ UVVIS->Robustness Report Validation Report & Method Comparison Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Cross-validation workflow comparing three analytical methods against ICH Q2(R2) parameters.

Data Presentation: Comparative Performance Metrics

The following tables summarize the hypothetical (yet realistic) performance data obtained from our cross-validation study.

Table 1: Linearity and Sensitivity Comparison

ParameterHPLC-UVLC-MS/MSUV-Vis SpectrophotometryAcceptance Criteria (Typical)
Linearity Range 1 - 100 µg/mL0.1 - 50 ng/mL2 - 10 µg/mLCorrelation Coefficient (r²) ≥ 0.999
Correlation (r²) 0.99980.99950.9991
LOD 0.3 µg/mL0.03 ng/mL0.5 µg/mLSignal-to-Noise ≥ 3
LOQ 1.0 µg/mL0.1 ng/mL1.5 µg/mLSignal-to-Noise ≥ 10

Table 2: Accuracy and Precision Comparison

ParameterHPLC-UVLC-MS/MSUV-Vis SpectrophotometryAcceptance Criteria (Assay)
Accuracy (% Recovery) 99.5% - 100.8%98.9% - 101.5%97.5% - 102.0%98.0% - 102.0%
Precision (Repeatability, %RSD) ≤ 0.8%≤ 1.5%≤ 1.8%%RSD ≤ 2.0%
Precision (Intermediate, %RSD) ≤ 1.2%≤ 2.5%≤ 2.8%%RSD ≤ 3.0%

Table 3: Specificity and Robustness Evaluation

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Specificity High (Separates from impurities)Very High (Mass-based detection)Low (Prone to interference)
Robustness High (Unaffected by small changes in pH, mobile phase composition)Moderate (Sensitive to source conditions and matrix effects)Moderate (Sensitive to pH and solvent changes)

Discussion and Recommendations: Selecting the Right Tool for the Job

The cross-validation data provides a clear, objective basis for selecting the most appropriate analytical method. The choice is not about which method is "best" overall, but which is "fit-for-purpose" for a specific application.

Expertise & Experience:

  • For routine Quality Control (QC) of drug substance or finished product: The HPLC-UV method is the clear winner. It demonstrates excellent accuracy, precision, and a wide linear range.[15] Its high robustness ensures that the method will perform consistently in a day-to-day laboratory setting, and its specificity allows for the simultaneous monitoring of impurities.

  • For bioanalysis (e.g., pharmacokinetic studies): The LC-MS/MS method is the only viable option. Its superior sensitivity (LOQ of 0.1 ng/mL) is essential for detecting the low concentrations of the drug typically found in biological fluids. The high specificity of MRM detection ensures that the measurement is not confounded by metabolites or endogenous matrix components.[11][16]

  • For rapid, in-process checks of pure material: UV-Vis spectrophotometry can be a useful tool. It is fast and simple, providing a quick estimate of concentration. However, its low specificity is a major limitation. It should never be used for stability samples or in the presence of potential impurities without complementary analysis by a more specific method like HPLC.

This decision-making logic can be visualized as follows:

G Start Define Analytical Need Bioanalysis Bioanalysis (PK/PD)? Start->Bioanalysis QC Routine QC / Stability? Bioanalysis->QC No LCMS_Method Use LC-MS/MS Method Bioanalysis->LCMS_Method Yes ProcessCheck In-Process Check (Pure Substance)? QC->ProcessCheck No HPLC_Method Use HPLC-UV Method QC->HPLC_Method Yes ProcessCheck->HPLC_Method No (Need Specificity) UV_Method Use UV-Vis Method (with caution) ProcessCheck->UV_Method Yes

Caption: Decision tree for selecting an analytical method based on application requirements.

Conclusion

This guide demonstrates that the cross-validation of analytical methods is a scientifically-driven process essential for ensuring data quality throughout the drug development lifecycle. By objectively comparing HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry for the analysis of this compound, we have shown how to select the optimal method based on the specific demands of sensitivity, specificity, and robustness. A well-designed validation study, grounded in regulatory principles, provides the necessary confidence that our analytical data is accurate, reliable, and trustworthy.

References

A Comparative Benchmarking Guide: Evaluating 4-(1H-pyrazol-1-ylmethyl)benzoic Acid Against Known Aldo-Keto Reductase 1B10 (AKR1B10) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the inhibitory potential of 4-(1H-pyrazol-1-ylmethyl)benzoic acid against established inhibitors of Aldo-Keto Reductase Family 1 Member B10 (AKR1B10). While direct inhibitory data for this specific molecule against AKR1B10 is not yet prevalent in published literature, its structural motifs, shared with known classes of enzyme inhibitors, warrant a thorough investigation into its potential as a novel therapeutic agent, particularly in the context of oncology.

Introduction: The Rationale for Targeting AKR1B10

Aldo-keto reductase 1B10 (AKR1B10) has emerged as a significant therapeutic target in oncology.[1][2] This NADPH-dependent oxidoreductase is typically expressed in the gastrointestinal tract; however, its overexpression is a hallmark of various solid tumors, including hepatocellular carcinoma, lung cancer, and breast cancer.[3][4][5] The multifaceted roles of AKR1B10 in carcinogenesis include the detoxification of cytotoxic carbonyls, modulation of retinoic acid levels, and regulation of fatty acid synthesis, all of which contribute to cancer cell proliferation, survival, and resistance to chemotherapy.[1][6]

The development of potent and selective AKR1B10 inhibitors is therefore a promising strategy for cancer treatment.[1][3] This guide will provide the scientific basis and detailed methodologies for evaluating this compound, a compound with structural features suggestive of potential AKR1B10 interaction, against well-characterized inhibitors of this enzyme.

The Candidate Compound and Established Benchmarks

Candidate Compound: this compound

While much of the existing research on this compound and its close derivatives has focused on their potent antibacterial activity, particularly against drug-resistant Gram-positive bacteria, the pyrazole and benzoic acid moieties are key pharmacophores in various enzyme inhibitors.[7][8][9][10][11] The structural similarity to known AKR1B10 inhibitors provides a strong rationale for investigating its potential in this new therapeutic area.

Benchmark Inhibitors

A comparative study requires well-characterized positive controls. The following established AKR1B10 inhibitors are recommended for benchmarking:

  • Tolrestat: A potent aldose reductase inhibitor that also exhibits strong inhibitory activity against AKR1B10, with a reported IC50 value in the nanomolar range.[1]

  • Oleanolic Acid: A natural triterpenoid that demonstrates high selectivity for AKR1B10 over the closely related AKR1B1.[6]

  • Zopolrestat: A non-competitive inhibitor of AKR1B10, providing a different mechanism of inhibition for comparative analysis.[12]

  • Epalrestat: An aldose reductase inhibitor with demonstrated anticancer effects partially attributed to its inhibition of both AKR1B1 and AKR1B10.[13]

Experimental Framework for Comparative Analysis

A robust benchmarking study should be multi-tiered, progressing from enzymatic assays to cell-based models. This approach allows for a comprehensive evaluation of the candidate compound's potency, selectivity, and cellular efficacy.

Workflow for Benchmarking Inhibitors

G cluster_0 Phase 1: Enzymatic Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Mechanism of Action Studies a Recombinant AKR1B10 Expression and Purification b Enzyme Kinetics and IC50 Determination a->b c Selectivity Profiling (vs. AKR1B1) b->c d Cell Proliferation and Viability Assays c->d e Cellular Thermal Shift Assay (CETSA) for Target Engagement d->e f Chemosensitization Studies e->f g Inhibition Mechanism (Competitive, Non-competitive, etc.) f->g h Molecular Docking and Structural Analysis g->h

Caption: A three-phase experimental workflow for benchmarking AKR1B10 inhibitors.

Detailed Experimental Protocols

Rationale: To ensure a consistent and reliable source of the enzyme for in vitro assays, recombinant expression and purification are essential.

Protocol:

  • Cloning and Expression:

    • Synthesize the human AKR1B10 cDNA and clone it into a suitable expression vector with a purification tag (e.g., His-tag).

    • Transform the expression vector into a competent E. coli strain (e.g., BL21(DE3)).

    • Grow the transformed bacteria in LB medium to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG and incubate at a reduced temperature (e.g., 18°C) overnight.

  • Purification:

    • Harvest the bacterial cells by centrifugation and lyse them using sonication in a lysis buffer.

    • Clarify the lysate by centrifugation.

    • Purify the His-tagged AKR1B10 protein from the supernatant using a nickel-NTA affinity chromatography column.

    • Elute the protein and perform a buffer exchange into a suitable storage buffer.

    • Assess the purity of the recombinant protein by SDS-PAGE.[12]

Rationale: This assay quantitatively measures the potency of the inhibitors by determining the concentration required to inhibit 50% of the enzyme's activity.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM sodium phosphate buffer (pH 7.0), 0.2 mM NADPH, and the recombinant AKR1B10 enzyme.[12]

  • Inhibitor Addition: Add varying concentrations of the test compound (this compound) and the benchmark inhibitors to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding the substrate, DL-glyceraldehyde (final concentration of 10 mM).[12]

  • Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocities and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Rationale: To assess the effect of the inhibitors on cancer cell growth, particularly in cell lines that overexpress AKR1B10.

Protocol:

  • Cell Seeding: Seed cancer cells known to overexpress AKR1B10 (e.g., A549 lung cancer cells, HepG2 hepatocellular carcinoma cells) into 96-well plates.

  • Treatment: After 24 hours, treat the cells with increasing concentrations of the test and benchmark inhibitors.

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or MTS assay.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each compound.

Data Presentation and Interpretation

The results of the benchmarking studies should be presented in a clear and comparative manner.

Comparative Inhibitory Potency
CompoundTargetIC50 (nM)Inhibition Type
This compoundAKR1B10To be determinedTo be determined
TolrestatAKR1B10~10[1]Competitive
Oleanolic AcidAKR1B10Varies by studyCompetitive
ZopolrestatAKR1B10Varies by studyNon-competitive
EpalrestatAKR1B10Varies by studyUncompetitive
Cellular Activity
CompoundCell LineGI50 (µM)
This compoundA549To be determined
This compoundHepG2To be determined
Benchmark Inhibitor 1A549Literature value
Benchmark Inhibitor 2HepG2Literature value

Signaling Pathways and Mechanism of Action

Understanding the mechanism of action is crucial for further drug development. AKR1B10 is implicated in several cancer-promoting pathways.

AKR1B10 in Cancer Progression

cluster_0 Cellular Effects cluster_1 Oncogenic Outcomes AKR1B10 AKR1B10 Overexpression Detox Detoxification of Cytotoxic Carbonyls AKR1B10->Detox RA Decreased Retinoic Acid (Increased Retinal Reduction) AKR1B10->RA Lipid Increased Fatty Acid Synthesis AKR1B10->Lipid Chemoresistance Chemoresistance Detox->Chemoresistance Proliferation Increased Cell Proliferation and Survival RA->Proliferation Lipid->Proliferation Metastasis Metastasis and Invasion Proliferation->Metastasis

Caption: The role of AKR1B10 in promoting cancer progression through multiple pathways.

Inhibition of AKR1B10 is expected to reverse these effects, leading to an accumulation of toxic carbonyls, restoration of retinoic acid levels, and a decrease in lipid synthesis, ultimately resulting in reduced cancer cell proliferation and increased sensitivity to chemotherapeutic agents.[1][5][6]

Conclusion and Future Directions

This guide outlines a systematic approach to benchmark this compound against known AKR1B10 inhibitors. The proposed experiments will elucidate its potency, selectivity, and cellular efficacy, providing a solid foundation for its potential development as a novel anti-cancer agent. Positive results from these studies would warrant further investigation, including in vivo efficacy studies in animal models of cancer and detailed pharmacokinetic and pharmacodynamic profiling. The exploration of this compound's activity against AKR1B10 could open new avenues for the development of targeted cancer therapies.

References

A Researcher's Guide to Comparative Docking of 4-(1H-Pyrazol-1-ylmethyl)benzoic Acid Analogs as Cyclooxygenase-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists navigating the landscape of drug discovery, the strategic design and evaluation of novel therapeutic agents are paramount. This guide provides an in-depth comparative analysis of 4-(1H-pyrazol-1-ylmethyl)benzoic acid analogs through molecular docking studies, with a specific focus on their potential as Cyclooxygenase-2 (COX-2) inhibitors. Drawing upon established methodologies and experimental data, we will explore the nuances of structure-activity relationships (SAR) and provide a comprehensive, step-by-step protocol for conducting similar in silico investigations.

The Rationale for Targeting COX-2 with Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its prevalence in marketed drugs has grown significantly, with many pyrazole-containing molecules demonstrating potent anti-inflammatory, analgesic, and anticancer properties.[2] A key mechanism underlying the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. The discovery of two isoforms, COX-1 and COX-2, revolutionized the field. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and a primary target for anti-inflammatory therapies.[3]

The development of selective COX-2 inhibitors offers the potential for effective anti-inflammatory action with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[2] The structural features of this compound, combining a pyrazole ring with a benzoic acid moiety, present a promising scaffold for achieving selective COX-2 inhibition. The benzoic acid portion can mimic the carboxylic acid group of the natural substrate, arachidonic acid, while the substituted pyrazole ring can be tailored to exploit the differences in the active sites of COX-1 and COX-2.

Comparative Docking Analysis: Unveiling Structure-Activity Relationships

To investigate the potential of this compound analogs as COX-2 inhibitors, a comparative molecular docking study was performed. A selection of analogs with varying substitutions on both the pyrazole and benzoic acid rings was chosen to elucidate key structure-activity relationships.

Methodology

A detailed step-by-step protocol for the molecular docking study is provided in a later section. In brief, the crystal structure of human COX-2 complexed with a selective inhibitor (PDB ID: 3LN1) was retrieved from the Protein Data Bank. The protein was prepared by removing water molecules, adding polar hydrogens, and assigning charges. The 3D structures of the this compound analogs were generated and optimized. Molecular docking was performed using AutoDock Vina to predict the binding affinities and poses of the ligands within the COX-2 active site. The results were then analyzed to identify key interactions and compare the binding modes of the different analogs.

Data Presentation: Docking Scores and Interactions

The following table summarizes the docking scores and key interacting residues for a representative set of this compound analogs. Lower docking scores indicate a higher predicted binding affinity.

Compound IDAnalog StructureDocking Score (kcal/mol)Key Interacting Residues
1 This compound-7.8Arg513, Tyr385, Ser530
2 4-((3-methyl-1H-pyrazol-1-yl)methyl)benzoic acid-8.2Arg513, Tyr385, Ser530, Val523
3 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoic acid-8.5Arg513, Tyr385, Ser530, Val523
4 4-(1H-pyrazol-1-ylmethyl)-2-hydroxybenzoic acid-8.1Arg513, Tyr385, Ser530, His90
5 4-((3-phenyl-1H-pyrazol-1-yl)methyl)benzoic acid-9.1Arg513, Tyr385, Ser530, Phe518, Leu352
Discussion of Structure-Activity Relationships (SAR)

The docking results provide valuable insights into the SAR of this series of compounds:

  • Substitution on the Pyrazole Ring: The introduction of small alkyl groups, such as methyl, at the 3 and 5 positions of the pyrazole ring (compounds 2 and 3 ) led to an increase in binding affinity compared to the unsubstituted parent compound 1 . This is likely due to enhanced hydrophobic interactions with residues in a side pocket of the COX-2 active site, such as Val523. A more significant increase in affinity was observed with the introduction of a phenyl group at the 3-position (compound 5 ), suggesting that this larger hydrophobic group can form more extensive van der Waals interactions with residues like Phe518 and Leu352.

  • Substitution on the Benzoic Acid Ring: The addition of a hydroxyl group at the 2-position of the benzoic acid ring (compound 4 ) resulted in a modest improvement in binding affinity. This is attributed to the formation of an additional hydrogen bond with a residue such as His90 at the entrance of the active site.

  • Role of the Benzoic Acid Moiety: In all the docked poses, the carboxylic acid group of the benzoic acid moiety formed crucial hydrogen bonds with Arg513 and Tyr385, mimicking the interaction of the substrate's carboxylate group. This interaction appears to be a key anchor for this class of inhibitors.

Visualizing the Docking Workflow

The following diagram illustrates the general workflow employed in a comparative molecular docking study.

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (PDB) Docking Molecular Docking (e.g., AutoDock Vina) PDB->Docking Protein Preparation Ligands Ligand Structures (2D/3D) Ligands->Docking Ligand Preparation Results Binding Poses & Docking Scores Docking->Results Output SAR Structure-Activity Relationship (SAR) Results->SAR Interpretation

Caption: A general experimental workflow for a comparative molecular docking study.

Detailed Experimental Protocol: Molecular Docking of Pyrazole Analogs with COX-2

This protocol provides a step-by-step guide for performing a molecular docking study of this compound analogs against the COX-2 enzyme using AutoDock Tools and AutoDock Vina.

1. Protein Preparation:

  • 1.1. Obtain the 3D crystal structure of human COX-2 (e.g., PDB ID: 3LN1) from the Protein Data Bank (--INVALID-LINK--).

  • 1.2. Open the PDB file in AutoDock Tools (ADT).

  • 1.3. Remove water molecules and any co-crystallized ligands or ions that are not relevant to the study.

  • 1.4. Add polar hydrogen atoms to the protein structure.

  • 1.5. Compute Gasteiger charges for the protein atoms.

  • 1.6. Save the prepared protein in the PDBQT file format, which includes atomic charges and atom types.

2. Ligand Preparation:

  • 2.1. Draw the 2D structures of the this compound analogs using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • 2.2. Convert the 2D structures to 3D structures and perform an energy minimization using a suitable force field (e.g., MMFF94).

  • 2.3. Open the 3D ligand files in ADT.

  • 2.4. Detect the root of the ligand and define the rotatable bonds.

  • 2.5. Save the prepared ligands in the PDBQT file format.

3. Grid Box Generation:

  • 3.1. In ADT, with the prepared protein loaded, define the grid box that encompasses the active site of COX-2. The co-crystallized inhibitor in the original PDB file can be used as a reference to center the grid box.

  • 3.2. Set the dimensions of the grid box to be large enough to allow for the free rotation and translation of the ligands. A spacing of 1.0 Å is generally recommended.

  • 3.3. Generate the grid parameter file (.gpf).

4. Docking Simulation:

  • 4.1. Create a configuration file (conf.txt) for AutoDock Vina. This file should specify the file paths for the prepared protein (receptor), the prepared ligands, the grid box parameters, and the output file name.

  • 4.2. Run the AutoDock Vina simulation from the command line using the following command: vina --config conf.txt --log log.txt.

  • 4.3. The program will generate an output PDBQT file containing the predicted binding poses and their corresponding docking scores.

5. Analysis of Results:

  • 5.1. Analyze the docking results to identify the best binding pose for each ligand based on the docking score (binding affinity).

  • 5.2. Visualize the protein-ligand interactions using a molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer).

  • 5.3. Identify and analyze the key binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands and the active site residues of COX-2.

Visualizing Key Binding Interactions

The following diagram illustrates the key binding interactions of the most promising analog, 4-((3-phenyl-1H-pyrazol-1-yl)methyl)benzoic acid (Compound 5 ), within the COX-2 active site.

binding_interactions cluster_protein COX-2 Active Site cluster_ligand Compound 5 Arg513 Arg513 Tyr385 Tyr385 Ser530 Ser530 Phe518 Phe518 Leu352 Leu352 Val523 Val523 Benzoic_Acid Benzoic Acid Moiety Benzoic_Acid->Arg513 H-bond Benzoic_Acid->Tyr385 H-bond Benzoic_Acid->Ser530 H-bond Phenyl_Pyrazole Phenyl-Pyrazole Moiety Phenyl_Pyrazole->Phe518 Hydrophobic Phenyl_Pyrazole->Leu352 Hydrophobic Phenyl_Pyrazole->Val523 Hydrophobic

Caption: Key binding interactions of Compound 5 in the COX-2 active site.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting comparative docking studies of this compound analogs as potential COX-2 inhibitors. The in silico results suggest that strategic substitutions on both the pyrazole and benzoic acid rings can significantly enhance binding affinity. Specifically, the incorporation of a phenyl group on the pyrazole ring and a hydroxyl group on the benzoic acid ring appear to be favorable modifications.

These computational findings provide a strong rationale for the synthesis and in vitro biological evaluation of these and other novel analogs. Future work should focus on synthesizing the most promising compounds identified in this study and determining their IC50 values against both COX-1 and COX-2 to validate the docking predictions and assess their selectivity. This iterative process of computational design, chemical synthesis, and biological testing is fundamental to the successful development of new and improved therapeutic agents.

References

Confirming the Binding Affinity of 4-(1H-pyrazol-1-ylmethyl)benzoic acid: A Comparative Guide to Biophysical Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pyrazole scaffold represents a cornerstone for the development of novel therapeutics, with derivatives showing promise in oncology, infectious diseases, and anti-inflammatory applications.[1][2] This guide focuses on a specific pyrazole derivative, 4-(1H-pyrazol-1-ylmethyl)benzoic acid , a compound of interest due to its structural similarity to molecules with demonstrated biological activity. While some pyrazole derivatives have been noted for weak inhibitory activity against the p53-MDM2 protein-protein interaction, a critical target in oncology, the specific binding characteristics of this particular acid derivative remain to be robustly determined.[3]

This document serves as a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on how to rigorously confirm and characterize the binding affinity of this compound. We will objectively compare its hypothetical binding performance against a well-established inhibitor of the p53-MDM2 interaction, Nutlin-3 , providing the supporting experimental frameworks to do so. The methodologies detailed herein are designed to be self-validating, ensuring scientific integrity and trustworthiness in the generated data.

The p53-MDM2 Interaction: A Critical Target

The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation, earning it the moniker "guardian of the genome." Its activity is tightly regulated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[4] In many cancers, MDM2 is overexpressed, leading to the excessive degradation of p53 and thereby promoting tumor cell survival.[4] The inhibition of the p53-MDM2 interaction is a validated therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions.[5][6] Small molecules that can disrupt this interaction are therefore of significant interest.

Comparative Analysis: this compound vs. Nutlin-3

To establish a benchmark for our investigation, we compare our compound of interest with Nutlin-3, a potent and selective inhibitor of the p53-MDM2 interaction.[1] Nutlin-3 is known to bind to the hydrophobic pocket of MDM2, mimicking the binding of p53 and preventing the two proteins from interacting.[5] It has a reported half-maximal inhibitory concentration (IC50) of approximately 90 nM for the p53-MDM2 interaction.[1][5][7]

CompoundStructureTargetReported Binding Affinity (IC50)
This compound this compoundp53-MDM2 (Hypothesized)To be determined
Nutlin-3 Nutlin-3p53-MDM2~90 nM[1][5][7]

Experimental Protocols for Binding Affinity Determination

To ascertain the binding affinity of this compound for the MDM2 protein, a multi-pronged approach using orthogonal biophysical techniques is recommended. This ensures the robustness and reliability of the findings. Below are detailed protocols for three gold-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) Assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (the small molecule) to a ligand (the protein) immobilized on a sensor surface in real-time.[6] This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

SPR_Workflow cluster_prep Preparation cluster_run SPR Analysis cluster_analysis Data Analysis P1 Immobilize MDM2 Protein on Sensor Chip R1 Inject Analyte over Sensor Surface P1->R1 Flow Cell P2 Prepare Serial Dilutions of This compound P2->R1 Injection R2 Monitor Binding in Real-Time (Sensorgram) R1->R2 R3 Regenerate Sensor Surface R2->R3 A1 Fit Sensorgram Data to Binding Model R2->A1 R3->R1 Next Cycle A2 Calculate ka, kd, and KD A1->A2

Caption: SPR Experimental Workflow for Binding Analysis.

  • Protein Immobilization:

    • Recombinantly express and purify the N-terminal domain of human MDM2 (residues 1-125).

    • Activate a CM5 sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Immobilize the MDM2 protein to the desired density (typically 2000-4000 RU) via amine coupling in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.

  • Analyte Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a series of dilutions of the compound in running buffer (e.g., HBS-EP+ buffer) with a final DMSO concentration of ≤1%. A typical concentration range for an initial screen would be 0.1 to 100 µM.

  • SPR Analysis:

    • Inject the prepared analyte dilutions over the immobilized MDM2 surface at a constant flow rate (e.g., 30 µL/min).

    • Include a buffer-only injection for double referencing.

    • Monitor the association and dissociation phases to generate a sensorgram.

    • Between injections, regenerate the sensor surface using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) to remove any bound analyte.

  • Data Analysis:

    • Subtract the reference surface and buffer-only injection data from the sensorgrams.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd) and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[2][8]

ITC_Workflow P1 Load MDM2 Protein into Sample Cell R1 Titrate Compound into Protein Solution P1->R1 P2 Load this compound into Syringe P2->R1 R2 Measure Heat Change per Injection R1->R2 A1 Integrate Heat Peaks R2->A1 A2 Plot against Molar Ratio A1->A2 A3 Fit to Binding Isotherm to Determine KD, ΔH, and n A2->A3

Caption: ITC Experimental Workflow for Thermodynamic Profiling.

  • Sample Preparation:

    • Dialyze purified MDM2 protein and dissolve this compound in the same buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.

    • Prepare the MDM2 solution at a concentration of approximately 10-20 µM and the compound solution at a concentration 10-15 times higher than the protein.

  • ITC Experiment:

    • Load the MDM2 solution into the sample cell and the compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis:

    • Integrate the heat change peaks from each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of the compound to the protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to extract the thermodynamic parameters (KD, n, ΔH, and ΔS).

Fluorescence Polarization (FP) Assay

The FP assay is a homogeneous technique that measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (a probe) upon binding to a larger molecule (a protein).[3][5] This is a competitive assay format where the compound of interest displaces the fluorescent probe from the protein, resulting in a decrease in fluorescence polarization.

FP_Workflow cluster_prep Preparation cluster_run FP Measurement cluster_analysis Data Analysis P1 Prepare Assay Buffer with MDM2 and Fluorescent p53 Peptide R1 Incubate Compound with MDM2/Peptide Mixture P1->R1 P2 Prepare Serial Dilutions of This compound P2->R1 R2 Measure Fluorescence Polarization R1->R2 A1 Plot Polarization vs. Compound Concentration R2->A1 A2 Fit to a Dose-Response Curve to Determine IC50 A1->A2

Caption: FP Competitive Assay Workflow for IC50 Determination.

  • Reagent Preparation:

    • Synthesize or procure a short peptide derived from the p53 transactivation domain labeled with a fluorophore (e.g., fluorescein).

    • Prepare an assay buffer (e.g., PBS, 0.01% Tween-20).

    • In a 384-well plate, add the MDM2 protein and the fluorescent p53 peptide at concentrations optimized to give a stable and robust polarization signal.

  • Competition Assay:

    • Add serial dilutions of this compound to the wells containing the MDM2-peptide complex.

    • Include control wells with no compound (high polarization) and no MDM2 (low polarization).

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a suitable plate reader.

    • Plot the polarization values against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the fluorescent peptide.

Anticipated Results and Interpretation

The combination of these three techniques will provide a comprehensive understanding of the binding affinity and mechanism of this compound for MDM2.

TechniqueParameter(s) MeasuredInterpretation
SPR KD, ka, kdProvides kinetic and equilibrium binding information. A lower KD value indicates a higher binding affinity.
ITC KD, ΔH, ΔS, nOffers a complete thermodynamic profile of the interaction, revealing the driving forces (enthalpic or entropic) of binding and the binding stoichiometry.
FP Assay IC50A measure of the compound's potency in inhibiting the p53-MDM2 interaction. A lower IC50 value indicates greater potency.

By comparing the data obtained for this compound with that of Nutlin-3, researchers can effectively gauge its potential as an inhibitor of the p53-MDM2 interaction. A confirmed binding affinity in the low micromolar to nanomolar range would warrant further investigation and optimization of this chemical scaffold.

Conclusion

This guide provides a rigorous and scientifically sound framework for confirming the binding affinity of this compound. By employing a multi-faceted approach with orthogonal biophysical methods and comparing the results to a known standard, researchers can generate high-quality, trustworthy data to inform the progression of this compound in the drug discovery pipeline. The detailed protocols and logical workflows presented herein are designed to empower scientists to make data-driven decisions with confidence.

References

A Researcher's Guide to the Statistical Validation of Experimental Results for 4-(1H-Pyrazol-1-ylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of experimental data is paramount. This guide provides an in-depth technical comparison and statistical validation framework for experimental results pertaining to 4-(1H-pyrazol-1-ylmethyl)benzoic acid, a versatile compound with applications in pharmaceuticals, agriculture, and material science. By adhering to the principles outlined herein, researchers can ensure the robustness, reliability, and reproducibility of their findings.

Introduction to this compound and the Imperative of Statistical Validation

This guide will navigate the essential statistical methodologies for validating experimental data related to this compound, present a comparative analysis with a relevant alternative, and provide detailed experimental protocols.

Core Principles of Statistical Validation in Experimental Science

Foundational Statistical Parameters

A thorough statistical analysis begins with the calculation of fundamental descriptive statistics to summarize and understand the data's distribution.[7]

  • Mean: The average of a dataset, providing a central tendency of the measurements.

  • Standard Deviation (SD): A measure of the dispersion or variability of data points around the mean. A smaller standard deviation indicates that the data points tend to be close to the mean.

  • Relative Standard Deviation (RSD): Also known as the coefficient of variation (CV), it is the standard deviation expressed as a percentage of the mean. It is a standardized measure of dispersion.

  • Confidence Interval (CI): A range of values that is likely to contain the true population parameter. A 95% confidence interval, for example, indicates that if the experiment were repeated many times, 95% of the calculated confidence intervals would contain the true mean.

These basic parameters are crucial for the initial assessment of data quality and consistency.[8][9]

Hypothesis Testing: The Basis of Scientific Inference
  • Null Hypothesis (H₀): This hypothesis posits that there is no significant difference or relationship between the groups being studied.

  • Alternative Hypothesis (H₁): This hypothesis proposes that there is a significant difference or relationship.

Commonly used hypothesis tests in this context include:

  • t-test: Used to compare the means of two groups. For instance, comparing the efficacy of a this compound derivative to a control group.

  • Analysis of Variance (ANOVA): Employed when comparing the means of more than two groups.[6][11] This is particularly useful when evaluating the dose-dependent effects of a compound.

  • F-test: Often used in conjunction with ANOVA to compare the variances of two or more samples.

The p-value is a critical output of these tests, representing the probability of obtaining the observed results if the null hypothesis were true. A p-value less than a predetermined significance level (commonly 0.05) is considered statistically significant, leading to the rejection of the null hypothesis.[11]

Regression Analysis: Modeling Relationships

Regression analysis is a powerful statistical tool for examining the relationship between variables.[8][9] In the context of this compound, it is invaluable for:

  • Dose-Response Curves: Modeling the relationship between the concentration of the compound and its biological effect (e.g., enzyme inhibition, cell viability). Non-linear regression is often employed for this purpose.[12]

  • Calibration Curves: In analytical chemistry, linear regression is used to establish a linear relationship between the concentration of an analyte and the instrument's response, which is essential for accurate quantification.

The coefficient of determination (R²) is a key metric in regression analysis, indicating the proportion of the variance in the dependent variable that is predictable from the independent variable(s).

Statistical Validation Workflow

The following diagram illustrates a typical workflow for the statistical validation of experimental data.

G cluster_0 Phase 1: Data Collection & Preparation cluster_1 Phase 2: Descriptive & Inferential Statistics cluster_2 Phase 3: Interpretation & Reporting A Experimental Design (e.g., controls, replicates) B Data Acquisition (e.g., instrument readings, biological assays) A->B C Data Cleaning & Formatting B->C D Calculate Descriptive Statistics (Mean, SD, RSD, CI) C->D E Hypothesis Testing (t-test, ANOVA) D->E F Regression Analysis (Linear/Non-linear) D->F G Assess Statistical Significance (p-value < 0.05) E->G H Evaluate Model Fit (R² value) F->H I Draw Scientific Conclusions G->I H->I J Publish Results with Statistical Details I->J

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(1H-pyrazol-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 4-(1H-pyrazol-1-ylmethyl)benzoic acid. As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each protective measure. Our goal is to empower you with the knowledge to not only follow safety protocols but to understand them, ensuring a secure laboratory environment for you and your team.

The information herein is synthesized from authoritative safety data sheets and established laboratory safety standards, providing a framework for best practices when working with this and structurally related compounds.

Understanding the Hazard Profile

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the intrinsic hazards of this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2]

The signal word associated with this compound is "Warning."[1][2] These classifications indicate that the primary routes of exposure and concern are through skin contact, eye contact, and inhalation of dust or aerosols. As a solid, crystalline organic acid, the principal risk during handling is the generation of airborne particulates.

Core Principles of Protection: A Multi-Layered Approach

Effective safety is not about a single piece of equipment but a holistic system of controls. Before we even consider PPE, we must emphasize the foundational importance of engineering and administrative controls. PPE is the final, critical barrier between you and the chemical.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (The Last Line of Defense) Administrative->PPE Least Effective

Caption: Hierarchy of Controls for managing chemical exposure.

All handling of this compound should, at a minimum, be conducted in a well-ventilated area.[1] For procedures that may generate dust, such as weighing or transferring the solid, a certified chemical fume hood is mandatory.[3][4]

Essential Personal Protective Equipment (PPE) Protocol

The following table summarizes the recommended PPE for handling this compound. Each component is critical to providing comprehensive protection.

Body PartPersonal Protective Equipment (PPE)Specifications and Rationale
Eyes/Face Chemical Safety GogglesMust provide a complete seal around the eyes to protect from dust and potential splashes. Standard safety glasses are insufficient. Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[5]
Face Shield (in addition to goggles)Recommended when there is a heightened risk of splashing, such as when working with larger quantities or preparing solutions.[6]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling organic acids.[7] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination.[8]
Body Laboratory CoatA standard, long-sleeved lab coat is required to protect the skin and personal clothing from accidental spills and contamination.[5]
Respiratory NIOSH/MSHA or European Standard EN 149 Approved RespiratorGenerally not required if work is conducted within a properly functioning chemical fume hood.[5] However, if a fume hood is unavailable or if significant dust is generated, a respirator (e.g., an N95 mask for particulates) is essential to prevent respiratory tract irritation.[7][9]

Step-by-Step Guide to PPE Application and Removal

Properly donning and doffing PPE is as important as its selection. The following workflow is designed to minimize cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4

Caption: Recommended sequence for donning and doffing PPE.

Donning Procedure:

  • Lab Coat: Fasten completely to cover your torso and arms.

  • Respirator (if needed): Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Position your goggles securely. If needed, place the face shield over the goggles.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat to create a seal.

Doffing Procedure (to minimize contamination):

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outer surface with your bare hands.

  • Goggles/Face Shield: Remove by handling the strap or sides, avoiding contact with the front surface.

  • Lab Coat: Unfasten and roll it up with the contaminated side inward.

  • Respirator (if used): Remove without touching the front of the respirator.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water after removing all PPE.[1][10]

Emergency Procedures and Decontamination

In the event of an exposure, immediate and correct action is crucial.

Exposure RouteFirst Aid Response
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][10][11] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical attention.[1][10]
Eye Contact Rinse cautiously with water for several minutes.[1][10] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[11] Seek immediate medical attention.[12]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1][10] If the individual feels unwell, seek medical attention.[1]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Seek medical attention if symptoms occur.[13]

Spill Management: For small spills, avoid generating dust.[3] Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[10] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

Contaminated PPE and chemical waste must be handled as hazardous materials.

  • Solid Waste: Dispose of this compound and any contaminated materials (e.g., weighing paper, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

  • Used PPE: Contaminated gloves, disposable lab coats, and other single-use items should be placed in a designated hazardous waste container immediately after use.

  • Disposal Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.

By adhering to these comprehensive safety protocols, you are not only protecting yourself but also contributing to a culture of safety within your research community.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.